N-Ethylammelide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHRXTGGTUPFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180914 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-10-6 | |
| Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylammelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Ethylammelide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Ethylammelide, a derivative of the s-triazine heterocyclic system, represents a class of molecules with significant potential in medicinal chemistry and materials science. The s-triazine scaffold is a privileged structure, known to impart a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties and structure of this compound, offering a foundational resource for researchers engaged in the exploration of novel therapeutics and functional materials.
Introduction to this compound
This compound, systematically named 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione , is a mono-substituted derivative of ammelide.[5] It belongs to the family of 1,3,5-triazines, characterized by a six-membered ring composed of alternating carbon and nitrogen atoms.[6] The presence of an ethylamino group and two hydroxyl groups (in its tautomeric form) on the triazine ring suggests a molecule with the potential for diverse intermolecular interactions, a key feature for biological activity and material properties.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available database information and theoretical calculations.
| Property | Value | Source |
| IUPAC Name | 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | PubChem[5] |
| Molecular Formula | C₅H₈N₄O₂ | PubChem[5] |
| Molecular Weight | 156.14 g/mol | PubChem[5] |
| CAS Number | 2630-10-6 | PubChem[5] |
| Appearance | Expected to be a white crystalline solid | General knowledge of related triazines[7] |
| Melting Point | Data not available | |
| Solubility | Expected to have limited solubility in water and some organic solvents. Ammelide itself is sparingly soluble in water.[7][8] The ethyl group may slightly increase its lipophilicity. | Inferred from related compounds[7][8] |
| XLogP3 | -0.7 | PubChem (Computed)[5] |
Molecular Structure and Isomerism
The structure of this compound is centered around the s-triazine core. The molecule exhibits tautomerism, existing in equilibrium between the dione and diol forms. This property is crucial as it influences the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.
graph N_Ethylammelide_Structure {
layout=neato;
node [shape=plaintext];
// Define nodes for the triazine ring
N1 [label="N"];
C2 [label="C"];
N3 [label="N"];
C4 [label="C"];
N5 [label="N"];
C6 [label="C"];
// Define substituent nodes
O_C2 [label="O"];
H_N3 [label="H"];
O_C4 [label="O"];
H_N5 [label="H"];
N_C6 [label="N"];
H_N_C6 [label="H"];
CH2 [label="CH₂"];
CH3 [label="CH₃"];
// Position nodes
N1 [pos="0,1!"];
C2 [pos="0.87,0.5!"];
N3 [pos="0.87,-0.5!"];
C4 [pos="0,-1!"];
N5 [pos="-0.87,-0.5!"];
C6 [pos="-0.87,0.5!"];
O_C2 [pos="1.74,0.8!"];
H_N3 [pos="1.74,-0.8!"];
O_C4 [pos="0,-1.8!"];
H_N5 [pos="-1.74,-0.8!"];
N_C6 [pos="-1.74,0.8!"];
H_N_C6 [pos="-1.74,1.4!"];
CH2 [pos="-2.61,0.5!"];
CH3 [pos="-3.48,0.8!"];
// Draw edges
N1 -- C2 [label=""];
C2 -- N3 [label=""];
N3 -- C4 [label=""];
C4 -- N5 [label=""];
N5 -- C6 [label=""];
C6 -- N1 [label=""];
C2 -- O_C2 [style=double];
N3 -- H_N3;
C4 -- O_C4 [style=double];
N5 -- H_N5;
C6 -- N_C6;
N_C6 -- H_N_C6;
N_C6 -- CH2;
CH2 -- CH3;
// Add labels for tautomeric form
label = "Dione Tautomer of this compound";
fontcolor="#202124";
}
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 5. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. guidechem.com [guidechem.com]
- 8. Ammelide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Ethylammelide: IUPAC Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylammelide, a derivative of the s-triazine family, represents a class of heterocyclic compounds that, while not extensively studied, holds potential interest for medicinal chemists and drug development professionals. Its structural backbone, the 1,3,5-triazine ring, is a well-established pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of this compound, including its precise chemical nomenclature, a detailed plausible synthesis protocol based on established chemical principles, its physicochemical properties, and a discussion of its potential, though currently underexplored, applications in drug discovery.
Part 1: Nomenclature and Chemical Identity
IUPAC Name
The formal IUPAC name for this compound is 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione [1]. This name is derived by identifying the parent heterocycle as a 1,3,5-triazine with two keto groups at positions 2 and 4, and an ethylamino substituent at position 6.
Synonyms and Identifiers
In scientific literature and chemical databases, this compound is also known by several other names and identifiers, including:
-
This compound[1]
-
6-(Ethylamino)-1,3,5-triazine-2,4-diol (representing the tautomeric enol form)[1]
-
CAS Number: 2630-10-6[1]
-
PubChem CID: 17514[1]
-
Molecular Formula: C₅H₈N₄O₂[1]
-
Molecular Weight: 156.14 g/mol [1]
Chemical Structure
The chemical structure of this compound is characterized by a six-membered triazine ring with alternating carbon and nitrogen atoms. It features two carbonyl groups and one ethylamino group attached to the ring carbons.
Caption: Proposed two-step synthesis of this compound from cyanuric chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Ethylamine: Prepare a solution of ethylamine (1 equivalent) in the same solvent. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to prevent the formation of di- and tri-substituted products.
-
Neutralization: Concurrently, add a solution of a weak base, such as sodium bicarbonate (1 equivalent), in water to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from Step 1 in water.
-
Hydrolysis: Add a mineral acid (e.g., HCl) or a base (e.g., NaOH) to the suspension and heat the mixture to reflux. The hydrolysis of the remaining two chlorine atoms to hydroxyl groups is facilitated by heat.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. If it remains in solution, adjust the pH to near neutral to induce precipitation. The crude this compound can be purified by recrystallization from a suitable solvent like water or an alcohol-water mixture.
Part 4: Potential Applications in Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While this compound itself has not been extensively investigated for its biological activity, the known pharmacological profiles of its parent compound, ammelide, and other substituted triazines provide a basis for speculating on its potential applications.
Inferred Biological Activities
-
Anticancer Activity: Many 1,3,5-triazine derivatives have demonstrated potent anticancer properties by inhibiting various kinases and other enzymes involved in cell proliferation and survival.
-
Antimicrobial and Antiviral Activity: The triazine ring is a core component of several antimicrobial and antiviral drugs. It is plausible that this compound could exhibit similar activities.
-
Enzyme Inhibition: The structural features of this compound, including its hydrogen bond donors and acceptors, make it a candidate for binding to the active sites of various enzymes.
Future Research Directions
The lack of specific biological data for this compound presents a clear opportunity for future research. Key areas to explore include:
-
Screening for Biological Activity: A broad-based screening of this compound against a panel of cancer cell lines, bacteria, fungi, and viruses would be a logical first step to identify any potential therapeutic utility.
-
Enzymatic Assays: Testing this compound for inhibitory activity against key enzymes in pathological pathways, such as kinases, proteases, and metabolic enzymes, could reveal specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of N-alkylated ammelide derivatives would help in understanding the relationship between the structure of the alkyl substituent and the biological activity, guiding the design of more potent and selective compounds.
Part 5: Conclusion
This compound, or 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a structurally interesting molecule that belongs to the pharmacologically significant class of 1,3,5-triazines. While its specific biological functions and applications are yet to be thoroughly explored, its synthesis is achievable through established chemical methodologies. The known biological activities of related triazine compounds suggest that this compound could be a valuable starting point for the design and development of new therapeutic agents. This guide provides the foundational knowledge for researchers to embark on the synthesis and biological evaluation of this and other related compounds, potentially unlocking new avenues in drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of N-Ethylammelide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylammelide, systematically known as 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a derivative of the s-triazine heterocyclic system. As a member of the triazine family, it is structurally related to melamine and cyanuric acid. This guide provides a comprehensive overview of the discovery of its parent compound, ammelide, the historical context of its synthesis, its physicochemical properties, and modern preparative methods.
The Foundational Discovery: Ammelide and the Pioneers of Triazine Chemistry
The history of this compound is intrinsically linked to the discovery of its parent compound, ammelide. The pioneering work in this area was conducted by the renowned German chemist, Justus von Liebig , in the 1830s. During his extensive investigations into the chemistry of cyanogen and its derivatives, Liebig identified a series of related compounds, including melamine, ammeline, and ammelide. His meticulous work laid the groundwork for the entire field of s-triazine chemistry.
These early discoveries were part of a broader effort in the 19th century to understand the fundamental principles of organic chemistry. The exploration of these nitrogen-rich compounds opened up new avenues of research, although their practical applications were not fully realized until much later.
While Liebig's discovery of ammelide is well-documented, the first synthesis of its N-ethyl derivative, this compound, is less historically distinct. It is likely that this compound was first prepared in the late 19th or early 20th century, not as a landmark discovery, but as part of the systematic exploration of the reactivity of the ammelide structure and the broader development of N-alkylated triazine derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C5H8N4O2 | |
| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |
| Molecular Weight | 156.14 g/mol | |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Solubility | Sparingly soluble in water | Inferred from related structures |
Synthetic Methodologies
The synthesis of this compound, and N-substituted ammelides in general, has evolved from early explorations of triazine chemistry to more refined modern techniques. The most common and historically significant approach involves the sequential nucleophilic substitution of cyanuric chloride.
Historical Synthetic Pathways
The development of synthetic routes to s-triazine derivatives was greatly advanced by the work of A.W. Hofmann, who extensively studied the reactions of cyanuric chloride with amines. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution. This principle forms the basis for the synthesis of unsymmetrically substituted triazines like this compound.
The general historical approach would have likely involved the reaction of cyanuric chloride with ethylamine, followed by hydrolysis of the remaining chlorine atoms to hydroxyl groups.
Modern Synthetic Protocol: A Step-by-Step Guide
A common modern approach to the synthesis of this compound involves the reaction of N-ethylbiuret with an appropriate cyclizing agent. This method offers a more direct route to the desired product.
Reaction:
-
N-ethylbiuret + Diethyl carbonate → this compound + Ethanol
Experimental Protocol:
-
Reactant Preparation: A mixture of N-ethylbiuret and a molar excess of diethyl carbonate is prepared in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium ethoxide, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The excess diethyl carbonate and ethanol are removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The purified this compound is characterized by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.
Visualizing the Synthetic Pathway
Logical Relationship of Synthesis
Caption: Logical progression from the foundational discovery of ammelide to modern synthetic methods for this compound.
Experimental Workflow for Synthesis
Caption: A step-by-step experimental workflow for a modern synthesis of this compound.
Potential Applications
This compound and its derivatives are primarily of interest in the fields of medicinal chemistry and materials science. As with many s-triazine compounds, they are being investigated for a range of potential biological activities. The structural motif of this compound makes it a candidate for further chemical modification to develop novel compounds with therapeutic potential. In materials science, triazine derivatives are known for their thermal stability and are used in the development of polymers and resins.
Conclusion
From the foundational discoveries of Justus von Liebig to the refined synthetic methods of today, the story of this compound is a testament to the progressive nature of chemical science. While its own "discovery" was a quiet extension of the broader exploration of s-triazine chemistry, its well-defined properties and accessible synthesis make it a valuable compound for ongoing research. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a solid foundation for researchers and scientists working with this intriguing molecule.
References
-
This compound - PubChem. National Center for Biotechnology Information. [Link]
-
Justus Liebig - New World Encyclopedia. [Link]
- Hofmann, A. W. von. (1885). Zur Geschichte des Cyanurs und der Cyanursäuren. Berichte der deutschen chemischen Gesellschaft, 18(2), 2196-2203.
- Smolin, E. M., & Rapoport, L. (1959).
An In-depth Technical Guide to the Solubility and Stability of N-Ethylammelide
Introduction
N-Ethylammelide, a mono-substituted dihydroxy-s-triazine, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its successful application, from initial research to potential drug development. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide the underlying scientific rationale for the described methodologies, ensuring a robust and reproducible characterization of this molecule.
Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings. Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | PubChem[1] |
| Molecular Formula | C5H8N4O2 | PubChem[1] |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| XLogP3 | -0.7 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| SMILES | CCNC1=NC(=O)NC(=O)N1 | PubChem[1] |
The negative XLogP3 value suggests that this compound is a relatively polar molecule, which indicates a predisposition for solubility in polar solvents, including water. The presence of multiple hydrogen bond donors and acceptors further supports this hypothesis.
Solubility Profile of this compound
Solubility is a critical parameter that influences bioavailability, formulation development, and in vitro assay design. A comprehensive solubility profile should be established across a range of relevant solvents and conditions.
Illustrative Solubility Data
While extensive experimental data for this compound is not publicly available, the following table illustrates how solubility data should be presented.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.0 | > 10 (Hypothetical) | Shake-flask |
| PBS | 25 | 7.4 | > 10 (Hypothetical) | Shake-flask |
| Ethanol | 25 | N/A | < 1 (Hypothetical) | Shake-flask |
| DMSO | 25 | N/A | > 50 (Hypothetical) | Shake-flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
1. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Separation of Undissolved Solid:
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be employed.
3. Quantification of Dissolved this compound:
-
Prepare a series of calibration standards of this compound in the respective solvents.
-
Analyze the calibration standards and the supernatant from the saturated solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.
4. Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Report the temperature and pH at which the solubility was determined.
Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Stability Profile of this compound
Assessing the chemical stability of this compound is paramount for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. Forced degradation studies are essential for this purpose.[2][3]
Potential Degradation Pathways
The 1,3,5-triazine ring in this compound is susceptible to hydrolysis, particularly at non-neutral pH. The amide-like bonds within the ring can be cleaved, leading to ring-opening and the formation of various degradation products. Oxidation of the ethylamino group is another potential degradation pathway.
Illustrative Stability Data (Forced Degradation)
The following table provides a hypothetical summary of forced degradation results for this compound.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 24 h | 60 | 15% (Hypothetical) | Ammelide, Ethylamine |
| 0.1 M NaOH | 24 h | 60 | 25% (Hypothetical) | Ring-opened products |
| 3% H2O2 | 24 h | 25 | 5% (Hypothetical) | Oxidized derivatives |
| Photostability | 1.2 million lux hours | 25 | < 2% (Hypothetical) | Not significant |
| Thermal | 7 days | 80 | < 5% (Hypothetical) | Not significant |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[2][4]
1. Preparation of Samples:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[2]
-
Thermal Stress: Store the solid compound at an elevated temperature (e.g., 80°C).
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from all potential degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using techniques such as mass spectrometry (LC-MS).[5]
-
Propose degradation pathways based on the identified products.
Hypothesized Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under stress conditions.
Analytical Methodology
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.
Recommended Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used and reliable technique for the quantification of organic molecules like this compound.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid for improved peak shape) is typically effective.
-
Detection: The UV detection wavelength should be set at the absorbance maximum of this compound.
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:
-
Specificity: The ability to resolve the analyte from degradation products and matrix components.
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the principles and protocols outlined herein offer a robust starting point for any researcher or drug development professional. By adhering to these methodologies, one can generate high-quality, reliable data that is essential for advancing the scientific understanding and potential applications of this compound. The key to success lies in the meticulous execution of these experiments and the use of validated, stability-indicating analytical methods.
References
-
Online Literature. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
Pouch, G. W. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
-
GxP-CC. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
eragene. (n.d.). This compound. Retrieved from [Link]
-
Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. Retrieved from [Link]
-
Neopharm Labs. (2023, February 23). An Overview of Stability Studies in the Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of N-Ethylammelide: A Technical Guide to Investigating its Biological Activities
Abstract
N-Ethylammelide, a monoamino-dihydroxy derivative of 1,3,5-triazine, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The s-triazine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. By leveraging established methodologies and drawing insights from the extensive research on related triazine compounds, this document outlines a structured approach to systematically evaluate its therapeutic promise. We will delve into the rationale behind investigating its potential as an anticancer and antiviral agent, and as an enzyme inhibitor, providing detailed experimental protocols and conceptual frameworks to guide future research.
Introduction: The Triazine Scaffold and the Promise of this compound
The 1,3,5-triazine (s-triazine) ring is a privileged structure in drug discovery, forming the core of several approved therapeutic agents.[4] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a versatile template for designing novel bioactive molecules. Derivatives of s-triazine have been successfully developed as anticancer drugs like altretamine, gedatolisib, and enasidenib, highlighting the therapeutic potential embedded within this chemical scaffold.[4]
This compound, characterized by its ethylamino and two hydroxyl substitutions on the triazine ring, presents an intriguing candidate for pharmacological investigation.[2] While direct studies on the biological activities of this compound are not extensively documented, its structural similarity to other bioactive triazines provides a strong rationale for exploring its potential in several key therapeutic areas. This guide will focus on three primary areas of investigation: anticancer activity, antiviral potential, and enzyme inhibition.
Potential Anticancer Activity
The anticancer potential of triazine derivatives is well-documented, with various analogues demonstrating efficacy against a range of cancer cell lines.[1][4] The proposed mechanisms of action are diverse and often involve the inhibition of key cellular pathways critical for cancer cell proliferation and survival.
Rationale for Investigation
Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[4] The nitrogen-rich triazine core can participate in hydrogen bonding and other interactions within the ATP-binding pocket of these enzymes. The substituents on the triazine ring play a crucial role in determining the potency and selectivity of these interactions. The N-ethyl group and hydroxyl moieties of this compound could potentially engage in specific interactions with the active sites of various kinases implicated in cancer. Furthermore, some triazine compounds have been shown to induce apoptosis in cancer cells.[5][6][7]
Proposed Experimental Workflow for Anticancer Activity Screening
A systematic approach is essential to evaluate the anticancer potential of this compound. The following workflow outlines a series of in vitro assays to determine its cytotoxic and mechanistic properties.
Caption: Proposed workflow for evaluating the anticancer activity of this compound.
Detailed Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the plates for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][8]
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Potential Antiviral Activity
Triazine derivatives have also shown promise as antiviral agents against a variety of viruses.[3] The broad-spectrum antiviral activity of some related compounds suggests that this compound could be a candidate for antiviral drug discovery.
Rationale for Investigation
The antiviral mechanisms of triazine compounds can vary, including the inhibition of viral enzymes, interference with viral entry, or disruption of viral replication processes. For instance, some nucleoside analogues with modified heterocyclic bases exhibit potent antiviral effects. While this compound is not a nucleoside analogue, its triazine ring could potentially interact with viral proteins that are crucial for the viral life cycle.
Proposed Experimental Workflow for Antiviral Activity Screening
A tiered approach is recommended to assess the antiviral potential of this compound, starting with broad-spectrum screening followed by more specific mechanistic studies.
Caption: Proposed workflow for evaluating the antiviral activity of this compound.
Detailed Experimental Protocols
Objective: To screen for broad-spectrum antiviral activity of this compound.
Materials:
-
A panel of viruses (e.g., Influenza virus, Herpes Simplex Virus, Respiratory Syncytial Virus)
-
Host cell lines permissive to the respective viruses (e.g., MDCK, Vero, HEp-2)
-
This compound
-
96-well plates
-
Crystal violet solution
Procedure:
-
Seed host cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates until CPE is observed in the virus control wells (typically 2-5 days).
-
Fix the cells with formalin and stain with crystal violet.
-
Wash the plates and solubilize the stain.
-
Measure the absorbance to quantify cell viability.
-
Calculate the EC50 value (the concentration that inhibits 50% of the viral CPE).[9][10]
Potential as an Enzyme Inhibitor
The ability of triazine derivatives to inhibit various enzymes is a cornerstone of their therapeutic applications.[4] Investigating this compound as an enzyme inhibitor could uncover novel therapeutic targets.
Rationale for Investigation
Enzyme inhibitors are crucial in treating a multitude of diseases.[11] The structure of this compound, with its potential for hydrogen bonding and hydrophobic interactions, makes it a candidate for binding to the active or allosteric sites of enzymes.[12] Depending on the specific enzyme, this inhibition could be competitive, non-competitive, or uncompetitive.[13][14]
Proposed Experimental Workflow for Enzyme Inhibition
A focused approach targeting specific enzyme classes known to be modulated by triazine derivatives would be a logical starting point.
Caption: Proposed workflow for evaluating this compound as an enzyme inhibitor.
Detailed Experimental Protocol
Objective: To determine the inhibitory activity of this compound against a specific enzyme.
Materials:
-
Purified recombinant enzyme (e.g., a specific protein kinase)
-
Substrate for the enzyme (e.g., a peptide for a kinase)
-
ATP (for kinase assays)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the enzyme, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) to determine the amount of product formed.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Synthesis and Analytical Characterization
The synthesis of this compound can be approached through various established methods for creating substituted triazines.[15] A common route involves the condensation of appropriate precursors. For instance, the reaction of N-ethylbiguanide with a suitable carbonyl compound or the modification of a pre-existing triazine ring could be explored.[3]
Table 1: Analytical Methods for this compound Characterization
| Analytical Technique | Purpose |
| LC-MS/MS | To determine the purity and confirm the molecular weight of the synthesized compound.[16][17][18][19][20] |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the arrangement of atoms. |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. |
Conclusion and Future Directions
This compound represents an unexplored molecule within the pharmacologically rich class of triazine derivatives. This technical guide provides a comprehensive and structured roadmap for initiating a thorough investigation into its potential biological activities. The proposed experimental workflows and detailed protocols for assessing its anticancer, antiviral, and enzyme inhibitory properties offer a solid foundation for future research. Positive findings from these initial in vitro studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy in relevant disease models. The systematic exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.
References
- Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025).
- Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring Against Hepatocellular Carcinoma - ResearchG
- Antitumor Activity of s-Triazine Derivatives: A System
- Design, synthesis, molecular docking and pharmacological evaluation of novel triazine-based triazole derivatives as potential anticonvulsant agents - PubMed.
- LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine - PubMed.
- Broad and potent antiviral activity of the NAE inhibitor MLN4924 - PubMed - NIH.
- This compound | C5H8N4O2 | CID 17514 - PubChem.
- Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed.
- Enzyme inhibitor - Wikipedia.
- Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and rel
- Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC - PubMed Central.
- Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC - NIH.
- The antitumor activity screening of chemical constituents
- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review.
- Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed.
- CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google P
- N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstr
- 5.4: Enzyme Inhibition - Chemistry LibreTexts.
- Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - ResearchG
- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology.
- Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Labor
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
- Novel insights into the mechanism of action of lenalidomide - PMC - NIH.
- Enzyme Inhibition Competitive, Noncompetitive & Clinical Examples | MBBS Biochemistry USMLE - YouTube.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
- Mechanism of action of lenalidomide in hematological malignancies - PubMed Central.
- Biological activities and antitumor effects of synthetic lipid A analog linked N-acyl
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI.
- Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- What is an example of an application of a higher order deriv
- Synthesis of an ent-Halimanolide
- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC - NIH.
- Biological and pharmacological activities of iridoids: recent developments - PubMed.
- Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC - PubMed Central.
- An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed.
- Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medic
- AP Calculus Derivatives and Their Applications Presenter Notes - MR.
- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing).
- Derivatives and their applic
- Applications of derivatives | Differential Calculus | M
- The Applications of Derivative and Differential | Science and Technology of Engineering, Chemistry and Environmental Protection - Dean & Francis.
- Scalable synthesis of N-acylaziridines
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Ethylammelide and its Relationship to Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Ethylammelide, a substituted 1,3,5-triazine. It explores its chemical identity, synthesis, and relationship to the broader class of triazine compounds, offering insights for researchers in medicinal chemistry, drug development, and materials science.
Introduction to the Triazine Core
Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms.[1] There are three structural isomers of triazine: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, distinguished by the positions of their nitrogen atoms.[1] The 1,3,5-triazine isomer, also known as s-triazine (symmetric triazine), is the most common and stable, forming the structural backbone of numerous commercially significant compounds.[1]
The triazine ring is aromatic, though its resonance energy is lower than that of benzene, making it more susceptible to nucleophilic substitution reactions.[1] This reactivity is a key feature in the synthesis of a wide array of substituted triazines with diverse applications.
Triazine derivatives are of significant interest across various scientific disciplines. In agriculture, they form the basis of many herbicides, such as atrazine and simazine. In materials science, the polymerization of melamine (2,4,6-triamino-1,3,5-triazine) with formaldehyde yields durable resins. Furthermore, the triazine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.
This compound: A Substituted 1,3,5-Triazine
This compound, systematically named 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a derivative of 1,3,5-triazine.[2] It is structurally characterized by an ethylamino group at the C6 position and two hydroxyl groups at the C2 and C4 positions of the triazine ring.[2] It is a dihydroxy- and monoamino-1,3,5-triazine and is functionally related to ammelide.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H8N4O2 | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| IUPAC Name | 6-(ethylamino)-1,3,5-triazine-2,4-dione | [2] |
| CAS Number | 2630-10-6 | [2] |
| Appearance | White crystalline solid (predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) |
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound, like many substituted triazines, is most effectively achieved through a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.
The proposed synthetic pathway for this compound involves two key steps:
-
Monosubstitution with Ethylamine: The first chlorine atom of cyanuric chloride is replaced by an ethylamino group. This reaction is typically carried out at a low temperature (around 0-5 °C) to ensure monosubstitution. An organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid byproduct.
-
Hydrolysis of the Dichloro-Intermediate: The remaining two chlorine atoms are replaced with hydroxyl groups through hydrolysis. This is typically achieved by heating the intermediate in an aqueous acidic or basic solution.
Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ethylamine (1 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent to the dropping funnel and add it dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated amine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione (this compound)
-
To the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from the previous step, add an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate.
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the dichloro-intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of 5-6 to precipitate the this compound product.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, along with exchangeable protons for the N-H and O-H groups.
-
¹³C NMR: Expected signals would correspond to the carbons of the ethyl group and the three distinct carbons of the triazine ring.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), and C-N stretching in the triazine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (156.14 g/mol ).
Relationship to Other Triazine Compounds: A Comparative Analysis
This compound's structure, with both an amino and two hydroxyl substituents, places it in a unique position within the triazine family. Its properties and reactivity are influenced by the electronic effects of these groups.
-
Comparison with Amine-Substituted Triazines (e.g., Atrazine): Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a well-known herbicide.[3] Unlike this compound, atrazine possesses two alkylamino groups and a chlorine atom. The electron-donating nature of the amino groups in atrazine makes the triazine ring more electron-rich compared to this compound, where the electron-withdrawing hydroxyl groups have a contrasting effect. This difference in electron density on the triazine ring influences their reactivity and biological activity. For instance, the chlorine atom in atrazine is susceptible to nucleophilic displacement, a key step in its metabolism and environmental degradation. This compound, lacking this reactive chlorine, is expected to be more stable.
-
Comparison with Hydroxyl-Substituted Triazines (e.g., Cyanuric Acid): Cyanuric acid (1,3,5-triazine-2,4,6-triol) is the fully hydroxylated analog of the 1,3,5-triazine ring. It exists in a tautomeric equilibrium with its keto form. This compound can be considered a mono-N-alkylated derivative of ammelide, which is an intermediate in the hydrolysis of melamine to cyanuric acid. The presence of the ethylamino group in this compound introduces a degree of lipophilicity not present in cyanuric acid, which may affect its solubility and biological interactions.
The interplay of the electron-donating ethylamino group and the electron-withdrawing hydroxyl groups in this compound creates a unique electronic environment within the triazine ring, which is expected to result in a distinct profile of reactivity and biological activity compared to other more symmetrically substituted triazines.
Biological and Environmental Significance
While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active triazines suggests potential areas of interest.
-
Metabolite of Triazine Herbicides: N-dealkylation and hydroxylation are common metabolic pathways for triazine herbicides like atrazine in various organisms and in the environment. It is plausible that this compound could be a metabolite of atrazine or related compounds, formed through the deisopropylation and subsequent hydroxylation of the parent molecule. The formation of such metabolites is crucial in understanding the environmental fate and potential toxicological profile of these widely used herbicides.
-
Potential Pharmacological Activity: The triazine scaffold is present in numerous compounds with diverse pharmacological activities. The specific substitution pattern of this compound could impart it with unique biological properties. Further research is warranted to explore its potential as an enzyme inhibitor or as a lead compound in drug discovery programs.
Conclusion
This compound represents an interesting and important member of the 1,3,5-triazine family. Its synthesis, achievable through the well-established chemistry of cyanuric chloride, provides a platform for further derivatization and exploration of its properties. The unique combination of an ethylamino and two hydroxyl groups on the triazine ring distinguishes it from more commonly studied triazines and suggests a unique profile of chemical reactivity and biological activity. Further investigation into the specific biological roles and potential applications of this compound is a promising area for future research in medicinal chemistry and environmental science.
Visualizations
Caption: The three structural isomers of triazine.
Caption: Synthetic workflow for this compound.
Caption: Relationship of this compound to other triazine compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Molecules. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
- Google Patents. Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
-
PubMed Central (PMC). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. National Center for Biotechnology Information. [Link]
-
PubMed. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]
-
PubMed. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. National Center for Biotechnology Information. [Link]
-
Maximum Academic Press. The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. [Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
-
ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]
-
PubMed Central (PMC). Clinical and Molecular Pharmacology of Etomidate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Triazine. [Link]
Sources
A Technical Guide to the Theoretical and Computational Modeling of N-Ethylammelide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of N-Ethylammelide, a derivative of the s-triazine scaffold. Recognizing the limited availability of direct experimental data for this compound, this guide establishes a robust computational framework validated against its parent compound, ammelide. We delve into the core principles and practical application of Density Functional Theory (DFT) for the elucidation of molecular structure, spectroscopic properties, and electronic characteristics. Furthermore, we explore the potential bioactivity of this compound through detailed molecular docking simulations against a relevant biological target. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of novel triazine derivatives.
Introduction
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. This compound, systematically named 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, is a member of this important class of heterocyclic compounds[2]. As a derivative of ammelide, it is characterized by an ethyl group substitution on the amino moiety, which can significantly influence its physicochemical properties and biological interactions.
Computational modeling offers a powerful and cost-effective avenue to explore the chemical space of such molecules, providing insights that can guide synthetic efforts and biological screening[3][4][5][6]. This guide outlines a systematic approach to the theoretical study of this compound, beginning with the foundational quantum mechanical characterization and extending to the prediction of its interaction with a selected protein target.
PART 1: Molecular Structure and Synthesis
Structure of this compound and Ammelide
This compound is a derivative of ammelide, which is the hydrolysis product of ammeline and, ultimately, melamine[7][8]. The core structure consists of a 1,3,5-triazine ring with two keto groups and one ethylamino substituent. The presence of tautomeric forms is a key characteristic of ammelide and its derivatives, which can influence their chemical reactivity and biological function[9].
Synthesis of Ammelide
PART 2: Theoretical Investigations and Computational Modeling
A cornerstone of modern chemical research is the synergy between experimental and theoretical approaches. In the context of novel or sparsely characterized molecules like this compound, computational chemistry provides a predictive framework to understand its intrinsic properties.
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems[11][12][13]. It is widely used to predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps.
For the study of triazine derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional has been shown to provide a good balance between computational cost and accuracy. This will be paired with a Pople-style basis set, 6-311+G(d,p), which includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The following protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian:
-
Input File Preparation:
-
Construct the initial 3D structure of this compound.
-
Define the calculation parameters in the input file:
-
#p B3LYP/6-311+G(d,p) Opt Freq
-
Specify the charge (0) and multiplicity (singlet).
-
Provide the Cartesian coordinates of the atoms.
-
-
-
Execution:
-
Submit the input file to the computational chemistry software.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged to a stationary point on the potential energy surface.
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra of analogous compounds.
-
Validation of the Computational Model with Ammelide
To establish the reliability of the chosen computational methodology, a validation study is performed on the parent compound, ammelide, for which experimental data is available.
The crystal structure of ammelide has been determined, providing experimental bond lengths and angles[14][15]. A comparison between the DFT-calculated and experimental geometric parameters for ammelide will be conducted to assess the accuracy of the theoretical model.
The calculated vibrational frequencies for ammelide will be compared with its experimental IR spectrum[16][17]. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.
Workflow for DFT Calculations
Caption: Workflow for DFT calculations of this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[18][19]. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Given that many triazine derivatives exhibit anticancer activity, a relevant protein target for this compound would be a key enzyme or receptor implicated in cancer progression. For this guide, we will consider a hypothetical docking study against a protein kinase, a common target for cancer therapeutics.
The following protocol outlines the general steps for performing a molecular docking study using software such as AutoDock:
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the 3D structure of this compound, ensuring correct atom types and charges.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for this compound within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
-
Workflow for Molecular Docking
Caption: General workflow for molecular docking of this compound.
PART 3: Predicted Properties of this compound
Based on the computational protocols described above, we can predict several key properties of this compound.
Optimized Molecular Geometry
The DFT calculations would yield the optimized 3D structure of this compound, providing precise bond lengths and angles. This information is fundamental for understanding its shape, steric hindrance, and potential interaction points.
Predicted Spectroscopic Data
The frequency calculations will provide a theoretical infrared spectrum. Key vibrational modes to analyze would include the N-H and C=O stretching frequencies of the triazine ring and the vibrations associated with the ethyl group.
Electronic Properties
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | -Y.YY eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Z.ZZ eV | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | W.WW Debye | The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | (Map Visualization) | The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. |
Potential Biological Activity
The molecular docking simulations would provide insights into the potential of this compound to bind to a specific protein target. The predicted binding energy can be used to rank its potential affinity relative to other compounds. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds with specific amino acid residues in the active site, which are crucial for biological activity. The biological activities of N-substituted amides and other triazine derivatives have been explored, showing potential in various therapeutic areas[1][20][21][22][23][24][25][26][27].
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By leveraging established quantum chemical and molecular modeling techniques, we can predict its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. The validation of the computational methodology against the parent compound, ammelide, provides confidence in the predictive power of these in silico approaches. The workflows and protocols detailed herein serve as a valuable resource for researchers engaged in the rational design and investigation of novel triazine derivatives for applications in drug discovery and materials science. Further experimental work to synthesize and characterize this compound is warranted to corroborate these theoretical findings and fully elucidate its potential.
References
-
Ammelide. Grokipedia. (2026). Available at: [Link]
-
Koller, T. J., Witthaut, K., Pritzl, R. M., & Schnick, W. (2025). Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide. Angewandte Chemie International Edition. Available at: [Link]
-
AMMELIDE 645-93-2 wiki. Molbase. Available at: [Link]
-
Ammelide. Wikipedia. Available at: [Link]
-
Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(5-6), 266-276. Available at: [Link]
-
Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. Available at: [Link]
-
Biological Activity of Novel N-Substituted Amides of. Amanote Research. Available at: [Link]
-
Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(5-6), 266-276. Available at: [Link]
-
Ammeline. Wikipedia. Available at: [Link]
-
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. Available at: [Link]
-
This compound. E-biogen. Available at: [Link]
-
Ammelide. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Investigation of the structure and properties of ammeline, melamine, and 2,4-diamino-1,3,5-triazine by ab initio calculations. Semantic Scholar. Available at: [Link]
-
Degradation ratio of MFRs. The Royal Society of Chemistry. Available at: [Link]
-
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. Available at: [Link]
-
Acetamide, N-ethyl-. NIST WebBook. Available at: [Link]
-
1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Available at: [Link]
-
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. National Center for Biotechnology Information. Available at: [Link]
-
¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... ResearchGate. Available at: [Link]
-
New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. National Center for Biotechnology Information. Available at: [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. ResearchGate. Available at: [Link]
-
Chemical structures of melamine, ammeline, ammelide, and cyanuric acid. ResearchGate. Available at: [Link]
-
N-Ethylaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
New computational chemistry techniques accelerate the prediction of molecules and materials. MIT NSE. Available at: [Link]
-
DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H). MDPI. Available at: [Link]
-
Ethylamine. NIST WebBook. Available at: [Link]
-
Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-alkyliden-beta Lactams: New Products With Promising Antibiotic Activity Against Resistant Bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Infrared Spectroscopy. Michigan State University Chemistry. Available at: [Link]
-
In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. National Center for Biotechnology Information. Available at: [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at: [Link]
-
Lamellarin alkaloids: Isolation, synthesis, and biological activity. National Center for Biotechnology Information. Available at: [Link]
-
ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. National Center for Biotechnology Information. Available at: [Link]
-
Computational chemistry Publications. Weizmann Institute of Science. Available at: [Link]
-
ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Publishing. Available at: [Link]
-
Selected new developments in computational chemistry. National Center for Biotechnology Information. Available at: [Link]3/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE [nse.mit.edu]
- 4. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 6. Selected new developments in computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammelide - Wikipedia [en.wikipedia.org]
- 8. Ammeline - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. AMMELIDE(645-93-2) IR Spectrum [chemicalbook.com]
- 17. Ammelide | C3H4N4O2 | CID 12584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) Biological Activity of Novel N-Substituted Amides of [research.amanote.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis, and biological evaluation of 4-alkyliden-beta lactams: new products with promising antibiotic activity against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Ethylammelide: A Detailed Laboratory Guide for Researchers
This comprehensive guide provides detailed application notes and laboratory protocols for the synthesis of N-Ethylammelide, also known by its IUPAC name, 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a reliable and well-documented procedure for the preparation of this triazine derivative.
Introduction to this compound
This compound is a derivative of ammelide, a heterocyclic organic compound belonging to the triazine family. The triazine core is a key pharmacophore in numerous biologically active molecules, and N-alkylation can significantly influence their pharmacological properties. A precise and reproducible synthesis protocol is therefore essential for further investigation into the potential applications of this compound.
The synthesis of this compound is achieved through a two-step process commencing with the readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The methodology relies on the differential reactivity of the chlorine atoms on the triazine ring, allowing for a stepwise nucleophilic substitution. The first step involves the selective monosubstitution of a chlorine atom with ethylamine, followed by the hydrolysis of the remaining two chlorine atoms to yield the final product.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O₂ | PubChem[1] |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. |
Synthesis Pathway Overview
The synthesis of this compound from cyanuric chloride proceeds via two key transformations:
-
Nucleophilic Substitution: The first step is the reaction of cyanuric chloride with one equivalent of ethylamine. This reaction is conducted at a low temperature to control the reactivity and favor the formation of the monosubstituted product, 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.
-
Hydrolysis: The subsequent step involves the hydrolysis of the two remaining chlorine atoms on the triazine ring of the intermediate to hydroxyl groups. This is typically achieved by heating in an aqueous acidic or basic solution.
Sources
Application Notes & Protocols: N-Ethylammelide as a Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The s-Triazine Core - A Privileged Scaffold in Drug Discovery
The 1,3,5-triazine, or s-triazine, ring system represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically approved therapeutics. Its rigid, planar structure and the ability to readily undergo sequential and site-selective nucleophilic substitutions at the 2, 4, and 6 positions make it an ideal scaffold for combinatorial chemistry and the development of targeted therapeutic agents.[1][2] Several FDA-approved drugs, including the anticancer agents altretamine, gedatolisib, and enasidenib, are built upon the s-triazine framework, underscoring its significance in oncology.[3] The broad spectrum of biological activities associated with s-triazine derivatives, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, continues to fuel research into novel compounds based on this privileged structure.[1][3]
This document provides a comprehensive guide to the medicinal chemistry applications of N-Ethylammelide (6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione), a promising yet underexplored member of the s-triazine family. While not a therapeutic agent in itself, this compound offers a unique combination of reactive sites that can be strategically functionalized to generate diverse libraries of compounds for drug discovery screening. Herein, we present detailed protocols for the synthesis of this compound and its subsequent derivatization, along with methodologies for evaluating the biological activity of the resulting compounds in key therapeutic areas.
PART 1: Synthesis of the this compound Scaffold
The synthesis of this compound proceeds via a two-step, one-pot reaction from the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The methodology leverages the differential reactivity of the chlorine atoms on the triazine ring, allowing for a controlled, sequential nucleophilic substitution.[2][4]
Protocol 1: Synthesis of this compound from Cyanuric Chloride
Causality Behind Experimental Choices:
-
Low Temperature for Monosubstitution: The initial reaction with ethylamine is conducted at 0-5°C to control the reactivity of cyanuric chloride and favor monosubstitution. At higher temperatures, di- and tri-substituted products would be more prevalent.[4]
-
Hydrolysis to Ammelide: The subsequent hydrolysis of the remaining two chlorine atoms is achieved by heating in an aqueous acidic environment. This step converts the dichlorotriazine intermediate into the desired dihydroxy (dione) structure of this compound.[5]
-
Anhydrous Conditions for the First Step: It is crucial to maintain anhydrous conditions during the reaction with ethylamine to prevent premature hydrolysis of the cyanuric chloride.[6]
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Ethylamine (70% in water or as a solution in a suitable organic solvent)
-
Acetone (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Distilled water
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of ethylamine (1 equivalent) dropwise to the cooled cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the first step (formation of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine), slowly add distilled water to the reaction mixture.
-
Add concentrated hydrochloric acid to the mixture to achieve a final concentration of approximately 2 M.
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours to facilitate the hydrolysis of the remaining chlorine atoms.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Filter the white precipitate, wash with cold distilled water, and then with a small amount of cold acetone.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the product under vacuum.
Caption: Synthetic workflow for this compound.
PART 2: this compound as a Scaffold for Combinatorial Chemistry
This compound possesses three key reactive sites for diversification:
-
The Secondary Amine of the Ethylamino Group: The N-H bond can be functionalized through reactions such as N-alkylation, acylation, or sulfonylation.
-
The Two Hydroxyl Groups of the Ammelide Core: These groups exist in tautomeric equilibrium with the dione form and can be functionalized, for example, through O-alkylation.
This trifunctional nature allows for the creation of a three-dimensional pharmacophore space from a single, easily accessible starting material.
Caption: Combinatorial derivatization of this compound.
PART 3: Protocols for the Derivatization of this compound
The following protocols provide representative methods for the functionalization of the this compound scaffold.
Protocol 2: N-Alkylation of the Ethylamino Group
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the secondary amine without competing in the alkylation reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for dissolving the reactants and facilitating the SN2 reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: O-Alkylation of the Ammelide Hydroxyl Groups
Causality Behind Experimental Choices:
-
Stronger Base: A stronger base like NaH is typically required to deprotonate the hydroxyl groups of the ammelide ring.
-
Stoichiometry: The stoichiometry of the base and alkylating agent can be adjusted to favor mono- or di-alkylation. Using approximately 2.5 equivalents of base and alkylating agent will favor di-substitution.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add NaH (2.5 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the alkyl halide (2.5 equivalents) dropwise.
-
Heat the reaction to 50-60°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the O,O'-dialkylated product.
PART 4: Proposed Medicinal Chemistry Applications and Screening Protocols
Based on the extensive literature on s-triazine derivatives, two promising therapeutic areas for libraries derived from this compound are kinase inhibition (oncology) and antimicrobial activity.
Application 1: Kinase Inhibitors
Many s-triazine derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[7][8][9] The this compound scaffold can be elaborated with pharmacophores known to interact with the ATP-binding site of kinases.
Caption: Targeting the PI3K/AKT/mTOR signaling pathway.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality Behind Experimental Choices:
-
Luminescence Detection: This assay format measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. This provides a sensitive and high-throughput method for screening.
-
IC50 Determination: Testing compounds across a range of concentrations allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Materials:
-
Purified target kinase (e.g., PI3Kα, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a white assay plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the appropriate wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value using appropriate software.
Application 2: Antimicrobial Agents
s-Triazine derivatives have also shown significant promise as antibacterial and antifungal agents.[10][11][12] Libraries of this compound derivatives can be screened for their ability to inhibit the growth of pathogenic microbes.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality Behind Experimental Choices:
-
Broth Microdilution: This is a standardized method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the assay.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of each test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.
PART 5: Data Presentation
Quantitative data from screening assays should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Data Summary for this compound Derivatives
| Compound ID | R1-Substituent (N-alkylation) | R2, R3-Substituents (O-alkylation) | Kinase IC50 (µM) [Target Kinase] | MIC (µg/mL) [S. aureus] | MIC (µg/mL) [E. coli] |
| NE-001 | H | H | >100 | >128 | >128 |
| NE-002 | Benzyl | H | 10.5 | 64 | 128 |
| NE-003 | H | Ethyl | 50.2 | 128 | >128 |
| NE-004 | Benzyl | Ethyl | 1.8 | 16 | 32 |
Conclusion
This compound represents a readily accessible and highly versatile scaffold for the development of novel therapeutic agents. Its trifunctional nature is well-suited for the generation of diverse chemical libraries through straightforward synthetic modifications. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of this compound-based compounds, particularly as potential kinase inhibitors and antimicrobial agents. The exploration of this scaffold by medicinal chemists is anticipated to yield novel compounds with significant therapeutic potential.
References
-
Roque, A. C. A., et al. (2007). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules. Available at: [Link]
-
Singh, P., et al. (2024). Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. RSC Advances. Available at: [Link]
-
Khattab, S. N., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Crystals. Available at: [Link]
-
Li, X., et al. (2013). Combinatorial synthesis of galactosyl-1,3,5-triazines as novel nucleoside analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Patel, H., et al. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. World Journal of Pharmaceutical Research. Available at: [Link]
-
Jansen, D., et al. (2022). Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. Available at: [Link]
-
Sahu, J. K., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances. Available at: [Link]
-
Sahu, J. K., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health. Available at: [Link]
-
El-Faham, A., et al. (2021). Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. New Journal of Chemistry. Available at: [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. American Journal of Pharmacology. Available at: [Link]
-
Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chen, Y., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules. Available at: [Link]
-
Khattab, S. N., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. National Institutes of Health. Available at: [Link]
-
Farghaly, T. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. National Institutes of Health. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. Available at: [Link]
-
Blasco, B. M., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Wang, Y., et al. (2011). Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. Biomedical and Environmental Sciences. Available at: [Link]
-
Kumar, D., et al. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Available at: [Link]
Sources
- 1. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2‑Azido-4,6-dichloro-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | C5H6Cl2N4 | CID 18926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ammelide - Wikipedia [en.wikipedia.org]
N-Ethylammelide: A Versatile Triazine Building Block for Organic Synthesis
Abstract
N-Ethylammelide, known systematically as 6-(ethylamino)-1H-1,3,5-triazine-2,4(3H,5H)-dione, is a member of the s-triazine family of heterocyclic compounds. Possessing a unique combination of reactive sites—an exocyclic secondary amine, endocyclic amide-like nitrogens, and keto-enol tautomerism—this compound presents itself as a highly versatile and valuable building block in the synthesis of diverse and complex organic molecules. This application note provides an in-depth exploration of the chemical reactivity of this compound and offers detailed protocols for its application in key synthetic transformations, including N-alkylation and N-acylation. These methodologies are foundational for leveraging this scaffold in the development of novel compounds for the pharmaceutical, agrochemical, and materials science sectors.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and rigid, planar structure that allows for precise three-dimensional orientation of substituents.[1] this compound, a readily accessible derivative of ammelide, offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries.[2][3] The ethylamino group can be further functionalized, and the ring nitrogens and oxygen atoms can participate in a variety of chemical transformations. This guide will elucidate the fundamental reactivity of this compound and provide actionable protocols for its use in synthetic organic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O₂ | [PubChem CID: 17514] |
| Molecular Weight | 156.14 g/mol | [PubChem CID: 17514] |
| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4(3H,5H)-dione | [PubChem CID: 17514] |
| CAS Number | 2630-10-6 | [PubChem CID: 17514] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | (General knowledge) |
Core Synthetic Applications and Protocols
This compound's reactivity is primarily centered around the nucleophilicity of its nitrogen atoms. The exocyclic ethylamino group and the endocyclic amide-like nitrogens can be targeted for various synthetic transformations.
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental strategy for introducing new carbon-based substituents onto the this compound scaffold, enabling the modulation of steric and electronic properties.[4][5] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of this compound attacks an alkyl halide or another suitable electrophile.[5] While both the exocyclic and endocyclic nitrogens can potentially be alkylated, the exocyclic nitrogen is generally more nucleophilic and will react preferentially under neutral or mildly basic conditions. However, with stronger bases and more reactive electrophiles, multiple alkylations can occur.
The following protocol is adapted from analogous transformations on similar heterocyclic systems and provides a robust starting point for the N-alkylation of this compound.[6]
Experimental Protocol: N-Alkylation of this compound
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Insights:
-
Choice of Base: Potassium carbonate is a mild base suitable for deprotonating the amide-like protons of the triazine ring, enhancing the nucleophilicity of the ring nitrogens. Stronger bases like sodium hydride could lead to multiple alkylations or side reactions.
-
Solvent: Anhydrous DMF is used to ensure the solubility of the reactants and to facilitate the SN2 reaction, which is favored by polar aperiodic solvents.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
-
Workup: The aqueous workup is crucial to remove the DMF and inorganic salts. The NaHCO₃ wash neutralizes any remaining acidic species.
Visualization of N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of this compound.
N-Acylation: Introduction of Amide Functionality
N-acylation is a key transformation for introducing amide groups, which can serve as important pharmacophores or as handles for further functionalization.[2][7] The reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[8] Similar to alkylation, the exocyclic amino group is expected to be more reactive.
Experimental Protocol: N-Acylation of this compound
Objective: To synthesize N-acylated derivatives of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or THF to suspend the starting material.
-
Add a base such as pyridine or triethylamine (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acylating agent (1.1 eq) in anhydrous DCM or THF and add it dropwise to the stirred reaction mixture via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Causality and Insights:
-
Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, especially with reactive acyl chlorides.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice of acylating agent will depend on the desired acyl group and the reactivity of the substrate.
-
Workup: The acidic wash (1 M HCl) removes excess amine base, while the bicarbonate wash removes any unreacted acylating agent and acidic byproducts.
Visualization of N-Acylation Mechanism:
Sources
- 1. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Ethylammelide as a Potential Therapeutic Agent
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of N-Ethylammelide, a 1,3,5-triazine derivative, as a potential therapeutic agent. Triazine compounds are recognized for their remarkable structural diversity and a wide spectrum of biological activities, making them a cornerstone in pharmaceutical research.[1] This guide outlines a structured approach, from chemical synthesis and characterization to preclinical in vitro and in vivo evaluation. We emphasize the scientific rationale behind experimental choices to provide a robust framework for investigation, with protocols designed to be self-validating and reproducible.
Introduction: The Therapeutic Promise of Triazine Scaffolds
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the triazine core, particularly the ability to sequentially substitute the chlorine atoms of cyanuric chloride, allows for the creation of vast libraries of compounds with diverse functionalities.[4][5] this compound, a simple derivative, serves as an excellent starting point for exploring this chemical space. The ethyl group provides a balance of hydrophilicity and lipophilicity that may confer favorable pharmacokinetic properties. This guide proposes a logical workflow to investigate the therapeutic potential of this compound, focusing on its possible application as an anticancer agent, a common activity for this compound class.[3][5][6]
Synthesis, Purification, and Characterization
A robust and scalable synthesis is the bedrock of any new drug development program. The methodology described here is based on well-established, temperature-controlled nucleophilic substitution reactions common for triazine derivatives.[4]
Synthesis of this compound from Cyanuric Chloride
The synthesis is a two-step process involving the initial reaction of cyanuric chloride with ethylamine, followed by hydrolysis of the remaining chloro groups to hydroxyl groups. Controlling the temperature at each stage is critical to prevent polysubstitution and ensure the desired product is formed.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone (10 mL per gram of cyanuric chloride).
-
Cool the solution to 0-5 °C using an ice-salt bath. This low temperature is crucial for achieving mono-substitution.
-
Slowly add a solution of ethylamine (1.0 eq) in water, maintaining the pH of the reaction mixture between 6.5 and 7.0 with the addition of 10% w/v sodium carbonate solution. The reaction is exothermic, so a slow addition rate is necessary to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 4 hours.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Once the starting material is consumed, filter the white precipitate and wash it with cold water to remove any inorganic salts.
-
Dry the intermediate product under vacuum.
-
-
Step 2: Hydrolysis to this compound.
-
Suspend the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from the previous step in water (20 mL per gram).
-
Add 2.5 equivalents of 1 M sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux (approximately 100 °C) for 8-10 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the final product, this compound.
-
Collect the white solid by filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80 °C.
-
Purification via Recrystallization
To ensure the high purity required for biological assays, the crude product should be recrystallized.
Experimental Protocol: Purification
-
Dissolve the crude this compound in a minimum amount of boiling water or an ethanol/water mixture.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of standard analytical techniques.
Table 1: Analytical Characterization of this compound
| Technique | Purpose | Expected Results / Key Signals |
| ¹H NMR | Structural confirmation of proton environments. | Signals for the ethyl group (a triplet for -CH₃ and a quartet for -CH₂-) and exchangeable N-H protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the two carbons of the ethyl group and the three distinct carbons of the triazine ring. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₈N₄O₂. |
| HPLC | Assessment of final purity. | A single major peak with >98% purity under specified column and mobile phase conditions. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (in the ammelide ring), and C-N stretching. |
In Vitro Biological Evaluation
The initial phase of biological testing aims to establish the cytotoxic profile of this compound and to generate hypotheses regarding its mechanism of action. Many triazine derivatives have shown promise as anticancer agents by targeting key cellular signaling pathways.[3][5]
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard first-pass screen for cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., NIH/3T3 mouse fibroblast) in 96-well plates at a density of 5,000 cells/well.[6] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the medium in the wells with the medium containing the various concentrations of this compound. Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism of Action: Signaling Pathway Analysis
Given that many triazine derivatives exert their anticancer effects by modulating key signaling pathways like PI3K/Akt, this represents a logical starting point for mechanistic studies.[3]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat a chosen cancer cell line (e.g., MCF-7) with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane overnight at 4 °C with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein would indicate that this compound inhibits the pathway's activity.
In Vivo Preclinical Evaluation
Positive in vitro results, particularly evidence of a specific mechanism of action, warrant progression to in vivo studies to assess efficacy and safety in a whole-organism context.
Murine Xenograft Model for Anticancer Efficacy
This model is the gold standard for evaluating the in vivo efficacy of potential anticancer agents against human tumors.
Caption: Workflow for a murine tumor xenograft efficacy study.
Experimental Protocol: Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into a vehicle control group and a treatment group (n=8-10 mice per group).
-
Dosing: Administer this compound (e.g., 25 mg/kg, formulated in a vehicle like 5% DMSO/30% PEG300/65% Saline) via intraperitoneal (i.p.) injection daily for 21 days. The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for histopathological and biomarker analysis (e.g., Western blot for p-Akt).
-
Statistical Analysis: Compare the final tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test).
Conclusion and Future Perspectives
This document provides a foundational roadmap for the preclinical investigation of this compound. The protocols herein describe a logical progression from synthesis to in vivo efficacy testing. The broad biological activities associated with the triazine class provide a strong rationale for this exploration.[1] Should this compound demonstrate promising activity, future steps would include comprehensive pharmacokinetic and toxicology studies, as well as structure-activity relationship (SAR) studies to optimize its potency, selectivity, and drug-like properties.
References
- Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025). Vertex AI Search.
- A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. (2012). PubMed.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. NIH.
- One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014).
- Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
- Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega.
- Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). PubMed.
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of N-Ethylammelide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-Ethylammelide is a metabolite of the widely used triazine herbicide, atrazine. Its presence in environmental and biological matrices is an indicator of atrazine contamination and metabolism. Accurate and sensitive detection and quantification of this compound are crucial for environmental monitoring, toxicological studies, and in the assessment of human exposure to atrazine-related compounds.[1] This application note provides a comprehensive guide to the analytical methodologies for the determination of this compound in various sample types, with a focus on providing robust, validated protocols for researchers and professionals in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Chemical Structure | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | PubChem[2] |
| Molecular Formula | C5H8N4O2 | PubChem[2] |
| Molecular Weight | 156.14 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) | |
| pKa | (Predicted values) ~8.5 (acidic), ~2.5 (basic) |
Analytical Methods: A Multi-Platform Approach
The selection of an appropriate analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation. This guide details three robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reproducible results. The goal is to extract this compound from the sample matrix and remove interfering substances.
SPE is a highly effective technique for the extraction and pre-concentration of this compound from aqueous samples.
-
Workflow for SPE of Water Samples
Caption: QuEChERS Extraction Workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of this compound, particularly at moderate concentrations. The selection of a suitable stationary phase and mobile phase is critical for achieving good chromatographic separation. Given the polar nature of this compound, a reversed-phase C18 column with an aqueous-organic mobile phase is a common choice.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound analytical standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10% Acetonitrile in water containing 0.1% formic acid. Degas the mobile phase before use.
-
Instrument Setup:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
UV detection wavelength: 220 nm (Note: This is a predicted starting point and should be optimized by obtaining a UV spectrum of the this compound standard).
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound. Due to its polarity and low volatility, derivatization is typically required to improve its chromatographic behavior. Silylation is a common and effective derivatization technique for triazine compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
This compound analytical standard
Procedure:
-
Sample Preparation: The extracted and dried residue is used for derivatization.
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
Instrument Setup:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 50-400 amu. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for the silylated derivative of this compound would need to be determined experimentally.
-
-
Calibration and Analysis: Prepare and derivatize a series of calibration standards. Analyze the standards and samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of this compound due to its exceptional sensitivity and specificity. The method relies on the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
Procedure:
-
LC Conditions:
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 5 µL
-
-
MS/MS Conditions (ESI Positive Mode):
-
The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of similar compounds. These must be experimentally confirmed and optimized.
-
Precursor Ion (Q1): m/z 157.1 (M+H)+
-
Product Ions (Q3) - Proposed:
-
Quantifier: To be determined experimentally (likely loss of the ethyl group or parts of the triazine ring). A potential fragment could be m/z 115.1.
-
Qualifier: To be determined experimentally. A potential fragment could be m/z 87.1.
-
-
-
Collision energy and other source parameters must be optimized for the specific instrument used.
-
-
Calibration and Analysis: Prepare a series of calibration standards in a matrix-matched solvent. Analyze the standards and samples using the optimized LC-MS/MS method.
Method Validation
All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Data Presentation and Reporting
All quantitative data should be reported with appropriate units (e.g., µg/L for water, ng/g for soil). The report should include the analytical method used, the validation data, and the quality control results.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound in various matrices. The choice of method will depend on the specific requirements of the study. For high-throughput screening and routine monitoring, HPLC-UV offers a cost-effective solution. For higher sensitivity and confirmatory analysis, GC-MS and LC-MS/MS are the preferred techniques, with LC-MS/MS offering the highest sensitivity and specificity. Proper method validation is essential to ensure the generation of reliable and defensible data.
References
- Tadesse, B., Teju, E., Gure, A., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC/MS/MS Analysis of Polar Pesticides in Food using a ZORBAX HILIC Plus Column. Retrieved from [Link]
-
Restek Corporation. (n.d.). Melamine, Cyanuric Acid, Ammeline, and Ammelide Analysis by Gas Chromatography / Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 526: Determination of Selected Semivolatile Organic Compounds in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
A Robust, Validated HPLC-UV Method for the Quantification of N-Ethylammelide
Application Note
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Ethylammelide. This compound, a primary metabolite of the triazine herbicide atrazine, is a compound of significant environmental and toxicological interest. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, detailed protocols for implementation, and adherence to international validation standards.
Introduction and Scientific Rationale
This compound is a key degradation product of atrazine, a widely used herbicide. Its presence in environmental samples and biological matrices is an indicator of atrazine contamination and metabolic processing. Accurate quantification is crucial for toxicological risk assessment and environmental monitoring.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity. This method is based on the principles of reverse-phase chromatography, where a non-polar stationary phase (C18) is paired with a polar mobile phase.[1] this compound is a polar compound, evidenced by its computed XLogP3 value of -0.7.[2] This inherent polarity presents a challenge for retention on traditional C18 columns.[3][4]
To overcome this, the method employs a highly aqueous mobile phase with a phosphate buffer. The buffer's role is to maintain a consistent pH, ensuring reproducible ionization of the analyte and stable retention times. UV-Visible detection is selected due to the presence of a chromophore within the this compound structure. Triazine rings typically exhibit strong absorbance in the low UV range, making this a sensitive and specific detection technique.[5][6]
Chromatographic Method and Conditions
The separation is achieved using a standard C18 column. The isocratic mobile phase, consisting of a phosphate buffer and acetonitrile, provides consistent elution and simplifies the method.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector | Standard analytical instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides the necessary hydrophobicity for interaction, while the specified dimensions offer a balance of efficiency and backpressure. |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (95:5, v/v) | The highly aqueous mobile phase enhances the retention of the polar this compound. The acidic pH ensures the analyte is in a consistent protonation state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 218 nm | This wavelength is selected to be near the absorbance maximum for triazine-like structures, maximizing sensitivity.[6] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | Approximately 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols and Workflows
Reagent and Solution Preparation
-
Mobile Phase Preparation:
-
To prepare the 20 mM Potassium Phosphate Buffer, dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in a 95:5 (v/v) ratio. Degas the solution by sonication for 15 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. This solution should be stored at 2-8 °C and protected from light.
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial prior to injection.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial system setup to final data analysis.
Caption: High-Level HPLC Analytical Workflow Diagram.
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[7][8] This is a non-negotiable step to ensure the trustworthiness of the generated data. A standard solution (e.g., 25 µg/mL) is injected multiple times (n=5 or 6) and the results are evaluated against predefined criteria.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Precision (%RSD) | ≤ 2.0% for peak area and retention time[9][10] | Ensures the system's reproducibility and stability. |
| Tailing Factor (T) | ≤ 2.0[9][10] | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
If the system fails to meet these criteria, sample analysis must not proceed until the issue is identified and resolved.[10]
Method Validation Guidance
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13]
Validation Parameters
The following diagram outlines the core parameters that must be assessed during method validation.
Caption: Core Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: Demonstrated by analyzing standards at a minimum of five concentrations. The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Results should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision of the method over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, etc.). The %RSD for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 unit change in mobile phase pH, ±2°C change in column temperature), providing an indication of its reliability during normal usage.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak / Low Peak Area | - Incorrect injection or no sample loaded.- Detector lamp off or malfunctioning.- Blockage in the system. | - Verify autosampler sequence and vial contents.- Check detector status and lamp life.- Check system pressure; if high, locate and clear blockage. |
| Peak Tailing or Fronting | - Column degradation or contamination.- Mobile phase pH is too close to analyte pKa.- Sample overload. | - Flush or replace the column.- Ensure mobile phase pH is at least 1-2 units away from the analyte's pKa.- Reduce sample concentration or injection volume. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction or leaks. | - Prepare fresh mobile phase; ensure proper mixing/degassing.- Verify column oven is at the set temperature.- Check for pressure fluctuations and inspect fittings for leaks. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Detector lamp failing. | - Degas mobile phase and purge the pump.- Flush the system with a strong solvent (e.g., 100% Acetonitrile).- Replace the detector lamp. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed, National Center for Biotechnology Information. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
N-ethylmaleimide - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
-
This compound. eragene. [Link]
-
N-Ethylaniline. PubChem, National Center for Biotechnology Information. [Link]
-
UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]
-
Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide. PubMed, National Center for Biotechnology Information. [Link]
-
Which type of compound does lamda max of 218 indicate in a uv-vis spectrum of a partially purified compound through column and TLC? ResearchGate. [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Estimation of Etizolam in Bulk. ResearchGate. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Derivatives of N-Ethylammelide for Biological Screening
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This application note provides a comprehensive, rationale-driven guide for the development and biological evaluation of a focused chemical library based on the N-Ethylammelide scaffold. We present detailed, step-by-step protocols for a robust synthetic strategy starting from cyanuric chloride, enabling the creation of diverse derivatives. Furthermore, we outline a complete high-throughput screening (HTS) workflow using a cell-based anti-proliferative assay to identify initial hits, followed by dose-response studies to determine potency. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of N-substituted triazines for therapeutic applications.
Introduction: Rationale and Strategic Overview
The discovery of novel therapeutic agents often relies on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[1][2] The symmetrical 1,3,5-triazine (s-triazine) ring is one such scaffold, prized for its rigid structure, defined substitution vectors, and its ability to engage in multiple hydrogen-bonding interactions.[2]
Our starting point, this compound, is a derivative of ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine), a known hydrolysis product of melamine.[3][4] By beginning with a pre-functionalized core, we can strategically build molecular diversity. The overall strategy is to leverage the well-established, temperature-dependent reactivity of cyanuric chloride to synthesize a library of this compound derivatives and then screen this library for a specific biological activity, in this case, anti-proliferative effects against a cancer cell line.[5][6][7] This approach allows for a systematic investigation of the structure-activity relationship (SAR), providing valuable insights for future lead optimization.
The workflow is designed as a self-validating cascade, moving from broad primary screening to more focused potency determination of confirmed hits.
Figure 1: Overall workflow from scaffold selection to validated hits.
Part I: Synthesis of this compound Derivatives
Causality of the Synthetic Approach
The chosen synthetic route begins with cyanuric chloride, a cost-effective and highly versatile starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity based on temperature, a crucial property that allows for sequential and controlled nucleophilic substitution.[5][6][7] The first substitution occurs readily at 0-5°C, the second at room temperature, and the third requires elevated temperatures (e.g., reflux).[7] This predictable reactivity is the cornerstone of our strategy, enabling the rational construction of unsymmetrically substituted triazines. We will first install the N-ethylamino group, followed by a second amine, and finally hydrolyze the last chlorine to yield the target this compound core structure, which is then further derivatized.
Figure 2: Temperature-controlled sequential synthesis strategy.
Protocol 1: Synthesis of 4-Chloro-N-ethyl-6-(R2-amino)-1,3,5-triazin-2-amine
This protocol describes the synthesis of the key intermediate for library generation.
Materials:
-
Cyanuric chloride
-
Ethylamine (2.0 M in THF)
-
Secondary Amine (R2-NH2, e.g., morpholine, piperidine, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Sodium bicarbonate (NaHCO3)
-
Crushed ice
-
Standard glassware for organic synthesis, magnetic stirrer, ice bath.
Procedure:
-
First Substitution (0-5 °C): a. In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C using an ice bath. b. Slowly add a solution of ethylamine (1.0 eq) in THF dropwise over 1 hour, maintaining the temperature below 5 °C. c. Concurrently, add a solution of NaHCO3 (1.1 eq) in water to neutralize the HCl generated. d. Stir the reaction for an additional 2-3 hours at 0-5 °C. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.
-
Second Substitution (Room Temperature): a. Dissolve the product from the previous step (1.0 eq) in anhydrous THF. b. Add the desired secondary amine (R2-NH2, 1.05 eq) to the solution. c. Add DIPEA (1.2 eq) as a non-nucleophilic base to scavenge the generated HCl.[7] d. Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC. e. Once the reaction is complete, remove the solvent under reduced pressure. f. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. g. Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure di-substituted intermediate.
Protocol 2: Parallel Synthesis of the this compound Library
This protocol details the final hydrolysis step to generate a library of derivatives in a parallel format (e.g., in a 24-well plate).
Materials:
-
Library of intermediates from Protocol 1
-
Hydrochloric acid (HCl), 2 M
-
Dioxane
-
Parallel synthesis block or individual reaction vials
-
Heating block
Procedure:
-
To each reaction vial, add one of the di-substituted intermediates (e.g., 100 mg, 1.0 eq).
-
Add a 1:1 mixture of dioxane and 2 M HCl.
-
Seal the vials and heat the reaction block to 80-90 °C for 4-6 hours.
-
Monitor the conversion of the starting material to the hydroxylated product by LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Neutralize each reaction with a saturated solution of sodium bicarbonate.
-
Extract the product from each well with ethyl acetate (3x).
-
Combine the organic extracts for each derivative, dry over sodium sulfate, and concentrate in vacuo.
-
The resulting crude products can be purified via preparative HPLC or flash chromatography to yield the final library of this compound derivatives.
Data Presentation: Hypothetical Compound Library
The following table summarizes a small, hypothetical library of this compound derivatives synthesized using the protocols above.
| Compound ID | R2 Group | Structure | Mol. Weight ( g/mol ) | Purity (LC-MS) |
| NEA-001 | Morpholinyl | 226.23 | >98% | |
| NEA-002 | Piperidinyl | 224.26 | >99% | |
| NEA-003 | 4-Methylpiperazinyl | 239.27 | >97% | |
| NEA-004 | Pyrrolidinyl | 210.23 | >98% | |
| NEA-005 | Diethylamino | 212.25 | >99% |
Part II: High-Throughput Biological Screening
Rationale for Assay Selection
To identify compounds with potential anticancer activity, a primary screen that is robust, sensitive, and amenable to high-throughput formats is essential.[8][9][10] The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice.[11] It measures ATP levels, which is a direct indicator of metabolically active, viable cells.[11][12] The assay is performed in a homogeneous "add-mix-measure" format, minimizing pipetting steps and making it suitable for automated 384-well plate screening.[11][13] The luminescent signal is highly sensitive and has a long half-life, providing a large assay window and operational flexibility.[11]
Figure 3: High-Throughput Screening (HTS) cascade for the anti-proliferative assay.
Protocol 3: Primary HTS for Anti-Proliferative Activity
Target Cell Line: A549 (human lung adenocarcinoma) or another relevant cancer cell line.[14]
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
384-well white, solid-bottom tissue culture plates
-
Compound library plates (compounds at 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Plating: a. Culture A549 cells using standard aseptic techniques. b. On the day of the assay, harvest cells and perform a cell count. c. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000 cells/well). d. Using an automated dispenser, plate 25 µL of the cell suspension into each well of the 384-well plates. e. Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: a. Prepare intermediate compound plates by diluting the 10 mM stock plates. b. Using a pintool or acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of each compound, positive control, and negative control (DMSO) to the cell plates. The final assay concentration should be 10 µM with a final DMSO concentration of ≤ 0.5%. c. Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Assay Readout: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[12] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[13] c. Add a volume of CellTiter-Glo® Reagent equal to the volume in the well (25 µL) to all wells. d. Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[12][13] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13] f. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) b. A "hit" is defined as a compound that exhibits ≥ 50% inhibition. c. Calculate the Z'-factor for each plate to validate assay quality. An acceptable Z'-factor is > 0.5.
Protocol 4: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of the confirmed hits from the primary screen.
Procedure:
-
Select the confirmed hits for dose-response testing.
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting at a high concentration (e.g., 100 µM).
-
Plate cells as described in Protocol 3.
-
Add the compound dilution series to the cell plates in triplicate.
-
Incubate and perform the CellTiter-Glo® assay as previously described.
-
Plot the % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
Data Presentation: Hypothetical Screening Results
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Preliminary SAR Notes |
| NEA-001 | 85.2% | 2.5 | Active. The morpholine ring appears favorable. |
| NEA-002 | 78.6% | 4.1 | Active. Piperidine is also well-tolerated. |
| NEA-003 | 92.5% | 1.2 | Most potent hit. The basic nitrogen in the piperazine may be key for activity. |
| NEA-004 | 45.1% | > 20 | Inactive. The 5-membered pyrrolidine ring is less favorable. |
| NEA-005 | 15.7% | > 50 | Inactive. The acyclic amine shows poor activity. |
Hypothetical Mechanism: Targeting a Kinase Pathway
Many triazine derivatives exert their biological effects by inhibiting protein kinases, which are often dysregulated in cancer.[1] Let's hypothesize that our this compound derivatives target a hypothetical "Cancer-Associated Kinase 1" (CAK1), which is upstream of a pro-survival signaling pathway.
Figure 4: Hypothetical signaling pathway inhibited by an this compound derivative.
Conclusion and Future Directions
This application note outlines a complete and logical workflow for the synthesis and biological screening of this compound derivatives. The protocols provided are robust, grounded in established chemical principles, and leverage modern high-throughput screening technologies. Our hypothetical results demonstrate how this process can successfully identify a potent hit (NEA-003, IC50 = 1.2 µM) and provide initial structure-activity relationship insights, such as a preference for cyclic, six-membered amine substituents.
Future work would involve synthesizing a broader library of derivatives around the 4-methylpiperazinyl scaffold of NEA-003 to further refine the SAR. Subsequent studies would focus on confirming the direct inhibition of the hypothesized CAK1 target through biochemical assays, elucidating the mechanism of action, and evaluating the lead compounds in more complex biological models.
References
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: Molecules URL: [Link]
-
Title: Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts Source: CONICET Digital URL: [Link]
-
Title: A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening Source: Der Pharma Chemica URL: [Link]
-
Title: Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ChemRxiv URL: [Link]
-
Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: MDPI URL: [Link]
-
Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ACS Omega URL: [Link]
-
Title: High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming Source: Frontiers in Oncology URL: [Link]
-
Title: High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform Source: PubMed URL: [Link]
-
Title: Microplate Assays for High-Throughput Drug Screening in Cancer Research Source: BMG LABTECH URL: [Link]
-
Title: Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives Source: ResearchGate URL: [Link]
-
Title: High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity Source: ResearchGate URL: [Link]
-
Title: Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings Source: PubMed URL: [Link]
-
Title: Recent biological applications of heterocyclic hybrids containing s-triazine scaffold Source: SpringerLink URL: [Link]
-
Title: Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: Ammelide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides Source: The Journal of Organic Chemistry URL: [Link]
- Title: Method of alkylating triazine derivative Source: Google Patents URL
-
Title: Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Ammelide - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of N-Alkyl Amino Acids Source: Monash University URL: [Link]
-
Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]
-
Title: Ammeline Source: chemeurope.com URL: [Link]
-
Title: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling Source: National Institutes of Health URL: [Link]
-
Title: Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]
-
Title: Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry Source: National Institutes of Health URL: [Link]
- Title: Process for the preparation of ammeline Source: Google Patents URL
- Title: Synthesis method of N-ethyl ethylene diamine Source: Google Patents URL
-
Title: Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21) Source: ResearchGate URL: [Link]
- Title: N,6-bis(aryl or heteroaryl)
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link]
-
Title: Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles Source: MDPI URL: [Link]
Sources
- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 2. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammelide - Wikipedia [en.wikipedia.org]
- 4. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 8. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 10. atcc.org [atcc.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Stepwise Guide to Efficacy Testing of N-Ethylammelide
Introduction: Establishing a Therapeutic Hypothesis for N-Ethylammelide
This compound is a derivative of ammelide, a monoamino-1,3,5-triazine.[1][2][3] While this compound itself is not extensively characterized in pharmacological literature, the 1,3,5-triazine (or s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry.[4][5] Triazine derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[5][6] This structural class provides a strong rationale for investigating this compound as a potential therapeutic agent.
Given the precedent for anti-inflammatory activity within the triazine family, this guide will establish a testing cascade based on the hypothesis that this compound possesses anti-inflammatory properties, potentially through the modulation of a key signaling pathway such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a common strategy in the design of anti-inflammatory drugs.[7][8][9]
This document provides a comprehensive, phased approach for researchers to systematically evaluate the efficacy of this compound, from initial in vitro characterization to in vivo proof-of-concept. Each protocol is designed with internal controls to ensure data integrity and reproducibility.
Phase 1: In Vitro Characterization and Mechanism of Action
The initial phase focuses on determining the fundamental properties of this compound and assessing its activity in a controlled cellular environment. This phase is critical for establishing a baseline understanding of the compound's behavior and identifying a testable mechanism.
Protocol 1.1: Cytotoxicity Assessment in Macrophages
Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which this compound is non-toxic to the target cells. A cytotoxicity assay measures the dose-dependent toxicity of the compound.[10][11] Macrophage cell lines (e.g., RAW 264.7) are selected as they are central players in the inflammatory response. The resulting data, typically expressed as the 50% inhibitory concentration (IC50), will define the therapeutic window for subsequent cellular assays.[12]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well, clear-bottom, opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete DMEM. A typical starting range is a serial dilution from 200 µM down to ~0.1 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "no cell" wells for background correction.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Measurement (Using CellTox™ Green Assay):
-
Equilibrate the plate and CellTox™ Green reagent to room temperature.
-
Add 15 µL of CellTox™ Green Dye to each well.
-
Mix gently on an orbital shaker for 2 minutes.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (Excitation: 485-500 nm / Emission: 520-530 nm) using a plate reader.[10]
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a "maximum kill" control (cells treated with a lysis agent). Plot the cytotoxicity percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
| Parameter | Hypothetical Value | Description |
| IC50 | > 100 µM | The concentration at which 50% of cells are killed. A high IC50 suggests low cytotoxicity. |
| Therapeutic Window | 0.1 - 10 µM | A non-toxic concentration range selected for subsequent efficacy assays. |
Protocol 1.2: Cellular Target Engagement using CETSA
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound directly binds to its intended target protein within the complex environment of a cell.[13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16] This protocol aims to confirm that this compound engages a key protein in the NF-κB pathway (e.g., IKKβ) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T overexpressing IKKβ) to ~80% confluency. Treat cells with either vehicle or a high, non-toxic concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Quantification (Western Blot):
-
Collect the supernatant (soluble protein fraction).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (IKKβ) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.[16]
Protocol 1.3: NF-κB Pathway Modulation Assay
Rationale: After confirming target engagement, the next step is to measure the functional consequence—inhibition of the downstream signaling pathway. This protocol uses Lipopolysaccharide (LPS), a potent inflammatory stimulus, to activate the NF-κB pathway in macrophages.[17][18] The efficacy of this compound is quantified by measuring the reduction in the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification (ELISA):
-
Use a commercial TNF-α ELISA kit.
-
Coat the ELISA plate with capture antibody.
-
Add standards and collected supernatants to the wells.
-
Follow the kit manufacturer's instructions for adding detection antibody, substrate, and stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the EC50 (50% effective concentration) of this compound for TNF-α inhibition.
Phase 2: In Vivo Pharmacokinetics and Safety
This phase transitions the investigation from cell culture to an animal model to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range for efficacy studies.[19][20]
Protocol 2.1: Murine Pharmacokinetic (PK) Profiling
Rationale: A PK study is essential to determine the bioavailability and half-life of this compound in vivo.[21] This information is critical for designing an effective dosing regimen for the subsequent efficacy studies, ensuring that the compound reaches the target tissues at a sufficient concentration and for an adequate duration.[22]
Methodology:
-
Animal Model: Use healthy adult C57BL/6 mice (n=3-5 per group).[23]
-
Compound Administration:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 2 mg/kg) via tail vein injection to establish a baseline for 100% bioavailability.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~25 µL) from each mouse at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| Parameter | Hypothetical Value (Oral) | Description |
| Cmax | 1.5 µg/mL | Maximum observed plasma concentration. |
| Tmax | 1 hour | Time to reach Cmax. |
| AUC (0-inf) | 8.5 µg*h/mL | Area under the concentration-time curve, representing total drug exposure. |
| T½ (Half-life) | 4 hours | Time for the plasma concentration to decrease by half. |
| F% (Bioavailability) | 35% | The fraction of the oral dose that reaches systemic circulation. |
Protocol 2.2: Maximum Tolerated Dose (MTD) Study
Rationale: The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[24][25] Establishing the MTD is a regulatory requirement and ensures animal welfare while defining the upper limit for dosing in efficacy studies.[26][27][28]
Methodology:
-
Animal Model: Use healthy adult C57BL/6 mice (n=3-5 per dose group).
-
Dose Escalation: Administer this compound daily for 5-7 days via the intended route for the efficacy study (e.g., oral gavage) in escalating dose cohorts (e.g., 10, 30, 100, 300 mg/kg).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, overt clinical signs of distress.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
Phase 3: In Vivo Efficacy Evaluation
This final phase uses a disease-relevant animal model to test whether the in vitro anti-inflammatory activity of this compound translates into a meaningful therapeutic effect in vivo.
Protocol 3.1: Efficacy in a Murine LPS-Induced Systemic Inflammation Model
Rationale: The intraperitoneal (i.p.) injection of LPS in mice is a well-established and robust model of acute systemic inflammation.[29][30] It induces a rapid and predictable "cytokine storm," making it ideal for evaluating the efficacy of novel anti-inflammatory agents.[31]
Methodology:
-
Animal Groups: Randomize C57BL/6 mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline i.p.) + Vehicle (Drug carrier p.o.)
-
Group 2: LPS (1 mg/kg i.p.) + Vehicle (Drug carrier p.o.)
-
Group 3: LPS (1 mg/kg i.p.) + this compound (Low dose, e.g., 10 mg/kg p.o.)
-
Group 4: LPS (1 mg/kg i.p.) + this compound (High dose, e.g., 50 mg/kg p.o.)
-
Group 5: LPS (1 mg/kg i.p.) + Positive Control (e.g., Dexamethasone 1 mg/kg p.o.)
-
-
Dosing: Administer this compound, vehicle, or the positive control orally 1 hour before the LPS challenge.
-
LPS Challenge: Administer LPS or saline via intraperitoneal injection.
-
Endpoint Measurement:
-
At 2 hours post-LPS injection, collect blood via cardiac puncture.
-
Process blood to plasma.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis: Use a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare cytokine levels between the LPS+Vehicle group and the treatment groups. A statistically significant reduction in cytokine levels in the this compound groups indicates in vivo efficacy.
Visualizations
Caption: Hypothesized mechanism: Inhibition of the NF-κB pathway.
References
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. Available at: [Link]
-
Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Akhtar, T., et al. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Molecules. Available at: [Link]
-
Le, T. H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Xie, J., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals. Available at: [Link]
-
Valdes-Mora, F. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Available at: [Link]
-
Hassan, S., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Luan, B., et al. (2015). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]
-
National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods BRD. NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Park, H. J., et al. (2020). Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain. ResearchGate. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
ecoliwiki.net. This compound. Available at: [Link]
-
Charles River Laboratories. Maximum tolerable dose (MTD) studies. Available at: [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. Available at: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel anti-inflammatory agents. Available at: [Link]
-
Pacific BioLabs. (2016). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Tufekci, K. U., et al. (2017). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design. Available at: [Link]
-
S-A, G., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
MuriGenics. Pk/bio-distribution. Available at: [Link]
-
PubChem. Ammelide. National Center for Biotechnology Information. Available at: [Link]
-
Platas-Ancira, A. D., et al. (2022). Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain. Journal of Neuroinflammation. Available at: [Link]
-
EUPATI. Maximum Tolerated Dose [MTD]. European Patients' Academy on Therapeutic Innovation. Available at: [Link]
-
Grokipedia. (2026). Ammelide. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]
-
GARDP Revive. Maximum tolerated dose (MTD). Available at: [Link]
-
Onasanwo, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Chaudhari, B. B., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Available at: [Link]
-
Papasouliotis, O., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. Available at: [Link]
-
Lima, L. M., et al. (2011). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules. Available at: [Link]
-
dos Santos, J. L., et al. (2013). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Pharmaceuticals. Available at: [Link]
-
Wikipedia. Ammelide. Available at: [Link]
-
ResearchGate. Structures of melamine and analogs. Available at: [Link]
-
Li, F., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
-
Chen, Z., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammelide | C3H4N4O2 | CID 12584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammelide - Wikipedia [en.wikipedia.org]
- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pk/bio-distribution | MuriGenics [murigenics.com]
- 20. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 26. pacificbiolabs.com [pacificbiolabs.com]
- 27. toolbox.eupati.eu [toolbox.eupati.eu]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Ethylammelide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylammelide, a substituted s-triazine, is a molecule of increasing interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-stakes applications, achieving high purity is not merely a goal but a stringent requirement. Impurities, even in trace amounts, can significantly impact downstream biological assays, material properties, and regulatory approval. This technical support guide provides a comprehensive resource for researchers encountering challenges in the purification of this compound. Drawing upon established principles of separation science and practical laboratory experience, this document offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating this compound in its desired pure form.
Understanding the Core Challenges
The purification of this compound presents a unique set of challenges stemming from its molecular structure. As a polar, heterocyclic compound containing both hydrogen-bond donors (-NH, -OH) and acceptors (triazine nitrogens, carbonyl oxygens), its solubility and chromatographic behavior can be complex. Potential impurities often share similar structural motifs, making separation difficult. Key challenges include:
-
Co-eluting Impurities: Structurally similar byproducts from the synthesis often have comparable polarities, leading to poor separation in chromatography.
-
Tautomerism: The presence of keto-enol tautomers can lead to peak broadening or splitting in chromatographic analyses.
-
Solubility Issues: Finding a suitable single solvent for recrystallization can be challenging due to its polar nature.
-
Degradation: this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, or thermal degradation at elevated temperatures.[1][2][3]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues that researchers may encounter during the purification of this compound.
Issue 1: Multiple Spots on Thin-Layer Chromatography (TLC) After Synthesis
Question: My post-synthesis TLC analysis of this compound shows multiple spots. How should I proceed with purification?
Answer: The presence of multiple spots indicates a mixture of your target compound, unreacted starting materials, and synthetic byproducts. A systematic, multi-step purification strategy is the most effective approach. The following workflow is recommended:
Caption: General purification workflow for this compound.
1. Initial Work-Up: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a crucial first step to remove highly polar or non-polar impurities. Given the polar nature of this compound, it will likely partition into the aqueous phase or a polar organic solvent.
-
Protocol:
-
Quench the reaction mixture as appropriate (e.g., with water or a mild buffer).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate. The choice of solvent will depend on the solubility of the expected impurities.
-
Analyze both the organic and aqueous layers by TLC to determine the location of your product and impurities.
-
Dry the desired layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
2. Primary Purification: Flash Column Chromatography
-
Rationale: Flash chromatography is the workhorse for separating the major components of a synthetic mixture.
-
Key Considerations:
-
Solvent System Optimization: Before running the column, meticulously screen solvent systems using TLC. The goal is to find an eluent that provides a good separation factor (ΔRf) between this compound and its closest impurities. A good starting point for polar compounds like this compound is a mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
Column Packing: A well-packed column is critical for good separation. Ensure the silica gel is slurried and packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column for better resolution.
-
3. High-Purity Polishing: Recrystallization or Preparative HPLC
-
Rationale: For achieving high purity (>98%), a final polishing step is often necessary.
-
Recrystallization (for solids): This is an excellent and scalable method for removing minor impurities.[4][5] The key is to find a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Preparative HPLC: For very challenging separations or for obtaining analytical-grade material, preparative HPLC offers the highest resolution. A reversed-phase C18 column is a common choice for polar compounds.
Issue 2: Poor Separation During Column Chromatography
Question: My flash column is not effectively separating this compound from an impurity. What can I do?
Answer: Poor separation can be frustrating. The following decision tree can help you troubleshoot the problem:
Caption: Troubleshooting poor separation in column chromatography.
-
Solvent System Optimization: This is the most critical factor. Experiment with different solvent mixtures and gradients on TLC plates. Sometimes, adding a small amount of a third solvent (e.g., acetic acid or triethylamine, if the compound is stable) can dramatically improve separation by modifying the interactions with the silica gel.
-
Column Dimensions and Particle Size: A longer, narrower column will provide better resolution than a short, wide one. Using silica gel with a smaller particle size can also enhance separation, although it will increase the backpressure.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. For polar compounds, reversed-phase (e.g., C18-functionalized silica) or polar-embedded phase columns can be effective alternatives.
Issue 3: Difficulty in Recrystallizing this compound
Question: I am struggling to find a suitable solvent for the recrystallization of this compound. It either dissolves completely or not at all.
Answer: This is a common challenge with polar molecules. A mixed-solvent system is often the solution.
-
Protocol for Mixed-Solvent Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at an elevated temperature (a solvent in which it is highly soluble).
-
Induce Precipitation: Slowly add a "poor" solvent (a solvent in which it is sparingly soluble) dropwise to the hot solution until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
-
Solvent Selection: While specific solubility data for this compound is not widely published, you can make educated choices based on its structure.
-
Potential "Good" Solvents (Polar): Water, Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Potential "Poor" Solvents (Less Polar): Ethyl acetate, Acetone, Dichloromethane, Diethyl ether, Hexane.
-
Table 1: Potential Recrystallization Solvent Pairs for this compound
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Water | Ethanol, Acetone |
| Methanol | Diethyl ether, Ethyl acetate |
| Ethanol | Hexane, Diethyl ether |
| DMF | Water, Ethyl acetate |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical this compound synthesis?
While a definitive list depends on the specific synthetic route, common impurities in the synthesis of substituted triazines can include:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions.
-
Over-alkylation Products: If the reaction involves alkylation, di- or tri-ethylated species might form.
-
Hydrolysis Products: If water is present, the amino or ethylamino group could be hydrolyzed to a hydroxyl group, forming ammelide or other derivatives.[2]
-
Isomers: Positional isomers may form depending on the regioselectivity of the reaction.
-
Byproducts from Side Reactions: For example, if cyanuric chloride is a precursor, incompletely substituted chlorotriazines could be present.
Q2: How can I best assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a UV detector is a good starting point.[3][6][7] To improve peak shape for this basic compound, it is advisable to use a mobile phase with a low pH (e.g., 2.5-3.5, using formic or acetic acid) and a high-purity, end-capped column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and the molecular weights of any impurities, which is invaluable for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals are resolved from the main compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.
Q3: My this compound appears to be degrading during purification. What could be the cause?
Degradation can occur due to several factors:
-
pH Instability: Triazine rings and amide-like structures can be susceptible to hydrolysis under harsh acidic or basic conditions.[2] It is advisable to maintain a near-neutral pH during aqueous workups and chromatography where possible.
-
Thermal Instability: Prolonged exposure to high temperatures, such as during solvent evaporation or high-temperature recrystallization, can lead to decomposition.[1][8] Use a rotary evaporator at the lowest practical temperature and pressure. For recrystallization, avoid unnecessarily prolonged heating.
-
Reactive Solvents: Some solvents, although good for dissolution, may react with the compound. For example, using methanol with an acidic catalyst could potentially lead to methylation.
Q4: What is the expected pKa of this compound, and how does it affect purification?
This basicity is crucial for:
-
Chromatography: As a basic compound, it can interact with acidic silanol groups on standard silica gel, leading to peak tailing. Using an end-capped column or adding a small amount of a basic modifier (like triethylamine, if compatible) to the eluent can mitigate this. Alternatively, lowering the mobile phase pH in reversed-phase HPLC will protonate the molecule and often leads to better peak shapes.
-
Extraction: The basic nature of this compound allows for its extraction from an organic solvent into an acidic aqueous solution. This can be a useful purification step to separate it from non-basic impurities.
Q5: How should I properly store purified this compound?
To ensure long-term stability, store pure this compound in a tightly sealed container in a cool, dry, and dark place. To prevent potential hydrolysis, protect it from moisture. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
-
Nowak, P., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3328. Available from: [Link]
-
Herrington, D. R. (2009). Decomposition of Azo & Hydrazo linked Bis Triazines. Naval Surface Warfare Center, Crane Division. Available from: [Link]
- Agüera, A., et al. (2001). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
- Smets, G., & Borremans, F. (1953). Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). Journal of Polymer Science, 10(4), 367-377.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Sources
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction conditions for N-Ethylammelide synthesis (temperature, solvent, catalyst)
Technical Support Center: Optimizing N-Ethylammelide Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to explain the causality behind protocol choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most versatile and widely adopted strategy for synthesizing unsymmetrically substituted s-triazines like this compound begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This method leverages the differential reactivity of the three chlorine atoms, which can be sequentially substituted by different nucleophiles through careful temperature control.[3] The synthesis involves a two-step nucleophilic aromatic substitution (SNAr) process: first, reacting cyanuric chloride with ethylamine, followed by hydrolysis to introduce the hydroxyl groups.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is the primary tool for controlling the selectivity of the reaction. The chlorine atoms on cyanuric chloride have different activation energies for substitution:
-
First Substitution: Exothermic and can be performed at low temperatures (0–5 °C) for high selectivity.
-
Second Substitution: Typically occurs at room temperature (20–25 °C).
-
Third Substitution: Requires significantly more energy, often needing elevated temperatures (e.g., reflux) to proceed.
Failure to maintain distinct temperature stages will result in a mixture of mono-, di-, and tri-substituted products, significantly complicating purification and reducing the yield of the desired this compound.
Q3: What is the role of the base in the reaction?
A3: Each nucleophilic substitution of a chlorine atom by an amine or hydroxide liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the amine nucleophile, rendering it unreactive. Therefore, a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic tertiary amine like triethylamine (TEA) is essential to scavenge the HCl and maintain a neutral or slightly basic pH, allowing the reaction to proceed to completion.[3][4][5]
Q4: What are the primary safety concerns when working with cyanuric chloride?
A4: Cyanuric chloride is a fuming solid that is highly corrosive and a lachrymator.[4] It reacts vigorously with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Care should be taken to avoid inhalation of its dust or vapors.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: My final product is a mixture containing significant amounts of N,N'-diethyl-6-chloro-1,3,5-triazin-2-amine and Triethylmelamine.
-
Primary Cause: Poor temperature control during the addition of ethylamine. If the temperature rises above the optimal 0–5 °C range for the first substitution, the second chlorine atom becomes susceptible to attack by ethylamine, leading to di-substituted and subsequently tri-substituted byproducts.
-
Solution:
-
Strict Temperature Monitoring: Maintain the reaction vessel in an ice/salt bath to ensure the internal temperature does not exceed 5 °C during the dropwise addition of ethylamine.
-
Slow Addition: Add the ethylamine solution slowly to the cyanuric chloride suspension to prevent localized exothermic spikes.
-
Stoichiometry: Use precisely one equivalent of ethylamine relative to cyanuric chloride.
-
Problem 2: The reaction yield is consistently low, and I isolate unreacted 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.
-
Primary Cause: Incomplete hydrolysis of the remaining C-Cl bonds. This step requires more forcing conditions than the initial amination. Insufficient temperature, incorrect pH, or short reaction times will result in an incomplete reaction.
-
Solution:
-
Increase Hydrolysis Temperature: After the initial amination, ensure the hydrolysis step is conducted at an elevated temperature, typically in the range of 80–100 °C (reflux).
-
pH Adjustment: The hydrolysis is typically favored under basic conditions. Ensure sufficient base (e.g., NaOH or Na₂CO₃) is present to drive the reaction and neutralize the generated HCl. A pH range of 9-10 is often effective.[6]
-
Reaction Time: Allow for an adequate hydrolysis period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dichloro-triazine spot is no longer visible.
-
Problem 3: My final product is contaminated with cyanuric acid.
-
Primary Cause: Over-hydrolysis under harsh conditions. While heat and base are required for hydrolysis, excessively high temperatures or strongly acidic/basic conditions for prolonged periods can cleave the C-N bond of the ethylamino group, leading to the formation of ammelide and eventually cyanuric acid.[7][8]
-
Solution:
-
Moderate pH: Avoid using a large excess of strong base for the hydrolysis step. Use a controlled amount of a moderately strong base like sodium carbonate.
-
Temperature Control: Do not exceed the necessary reflux temperature. Prolonged heating at very high temperatures (>100 °C) should be avoided.
-
Workup: Upon reaction completion, promptly cool the mixture and neutralize it to precipitate the product, preventing further degradation.
-
Problem 4: The product precipitates as a fine, gelatinous solid that is difficult to filter.
-
Primary Cause: "Crashing out" of the product from solution upon rapid pH change or cooling. This traps impurities and solvent, making filtration and drying difficult.
-
Solution:
-
Controlled Precipitation: After hydrolysis, cool the reaction mixture slowly to room temperature before further cooling in an ice bath.
-
Gradual pH Adjustment: Neutralize the reaction mixture by adding acid (e.g., dilute HCl) slowly while stirring vigorously. This encourages the formation of larger, more crystalline particles.
-
Solvent Choice: The choice of solvent for the reaction and recrystallization is crucial. Aqueous acetone or aqueous ethanol mixtures can be effective for both the reaction and subsequent purification.
-
Optimization of Reaction Conditions
The optimal conditions are a balance between reaction rate, selectivity, and suppression of byproducts. The following table summarizes the impact of key parameters.
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Causality |
| Temperature | > 10 °C for amination; < 80 °C for hydrolysis | Amination: 0–5 °C Hydrolysis: 90–100 °C | Low temperature ensures selective mono-amination of cyanuric chloride. Higher temperature is required to overcome the activation energy for hydrolyzing the remaining two C-Cl bonds. |
| Solvent | Protic solvents (e.g., water alone) for amination | Aqueous Acetone or THF | Acetone or THF helps to solubilize the organic cyanuric chloride, improving reaction homogeneity. Water is required for the subsequent hydrolysis step. A biphasic system can also be effective. |
| Catalyst/Base | Weak base or insufficient equivalents | 2.0-2.2 eq. Na₂CO₃ or K₂CO₃ | A base is required to neutralize the 3 equivalents of HCl produced. Using a slight excess ensures the reaction medium remains neutral to basic, preventing protonation of the amine and facilitating the nucleophilic attack.[4] |
| pH Control | < 7 during amination; < 9 during hydrolysis | Amination: pH 7-8 Hydrolysis: pH 9-10 | A neutral to slightly basic pH prevents amine protonation. A more basic pH (9-10) promotes the formation of hydroxide ions, which are the active nucleophile for the hydrolysis step.[6] |
Optimized Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of cyanuric chloride (18.4 g, 0.1 mol) in 150 mL of acetone.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, prepare a solution of ethylamine (70% in water, ~6.5 g, ~0.1 mol) and sodium carbonate (10.6 g, 0.1 mol) in 100 mL of water.
-
Add the ethylamine solution dropwise to the stirring cyanuric chloride suspension over 1 hour, ensuring the internal temperature is maintained between 0–5 °C.
-
After the addition is complete, continue stirring at 0–5 °C for an additional 2-3 hours. The reaction can be monitored by TLC (Hexane:Ethyl Acetate 3:1).
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add sodium carbonate (11.7 g, 0.11 mol).
-
Heat the mixture to reflux (~80-90 °C depending on the acetone/water ratio) and maintain for 4-6 hours. The progress of the hydrolysis should be monitored by TLC until the dichloro intermediate has been consumed.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Slowly acidify the mixture to pH ~5-6 with 2M HCl while stirring vigorously. This will protonate the product, completing its precipitation.
-
Filter the resulting white solid, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold acetone to remove organic impurities.
-
Dry the solid in a vacuum oven at 60 °C to yield this compound. Purity can be checked by NMR and melting point.
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing the cause of low product yield.
Caption: Troubleshooting flowchart for diagnosing low yield in this compound synthesis.
References
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. Benchchem.
- Common problems in 1,2,4-triazine synthesis and solutions. Benchchem.
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available at: [Link]
-
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health (NIH). Available at: [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Royal Society of Chemistry. Available at: [Link]
-
Summary of the various synthetic strategies used for the synthesis of s-triazine derivatives. ResearchGate. Available at: [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of ammeline. Google Patents.
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available at: [Link]
-
Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. Available at: [Link]
-
The Reaction Mechanism of the Formation of Melamine from Dicyandiamide. J-STAGE. Available at: [Link]
- Production of melamine from dicyandiamide. Google Patents.
-
Synthesis, aromatic character and reaction of Triazines. Slideshare. Available at: [Link]
-
Converting Carboxylic Acids into Chlorides/Esters/Amides. Rhodium.ws. Available at: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. Available at: [Link]
- Process for preparing pure cyanuric acid. Google Patents.
Sources
- 1. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. EP3071701A1 - Process for the preparation of ammeline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4278794A - Process for preparing pure cyanuric acid - Google Patents [patents.google.com]
Technical Support Center: N-Ethylammelide Analytical Methods
Welcome to the technical support center for the analysis of N-Ethylammelide and its related triazine compounds. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting methods for these challenging analytes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve problems effectively. The protocols and advice herein are grounded in established analytical principles to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and related polar compounds.
LC-MS/MS Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of this compound due to its ability to handle complex matrices and provide structural confirmation.
Question: I'm seeing poor retention and peak shape for this compound on my C18 column. What's happening?
Answer: This is a classic issue. This compound is a highly polar compound.[1] Traditional reversed-phase columns, like C18, are non-polar and struggle to retain very polar analytes, leading to elution near the solvent front and poor chromatographic performance.
Causality & Solution: The lack of retention is due to insufficient interaction between the polar analyte and the non-polar stationary phase. To resolve this, you should switch to a column designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. A HILIC column with a silica-based stationary phase will effectively retain this compound and related compounds, leading to better peak shape and separation from other matrix components.[1]
Question: My signal intensity is low and inconsistent between samples. Could this be a matrix effect?
Answer: Yes, this is highly likely a matrix effect, specifically ion suppression. In LC-MS/MS, co-eluting compounds from the sample matrix (e.g., salts, sugars, other small molecules in a food or tissue sample) can compete with your analyte for ionization in the MS source.[2] This competition reduces the number of analyte ions that are formed and subsequently detected, leading to a suppressed signal.
Self-Validating System & Protocol: To diagnose and mitigate matrix effects:
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound into the MS source while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the MS. Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are excellent choices for cleaning up complex samples.[3]
-
Use a Stable Isotope-Labeled Internal Standard: An internal standard like ¹³C₃-Melamine (if analyzing related compounds) or a custom-synthesized labeled this compound will co-elute and experience the same degree of ion suppression as your analyte. By using the ratio of the analyte to the internal standard, you can achieve accurate quantification even with signal suppression.
-
Dilute the Sample: A simple, yet often effective, strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their suppressive effect.
Question: My retention times are drifting with every injection. What should I check first?
Answer: Retention time drift is a common problem in HPLC/LC-MS and can usually be traced back to a few key areas before blaming the column itself.[4]
Logical Troubleshooting Flow: The following diagram outlines a systematic approach to diagnosing retention time variability.
Caption: Systematic check for retention time drift.
Expertise & Experience: In HILIC, mobile phase water content is critical. Even small changes due to evaporation can cause significant retention shifts. Always use fresh mobile phase and keep your solvent bottles capped. Also, ensure your column is fully equilibrated between injections, as HILIC stationary phases can take longer to equilibrate than reversed-phase columns.
GC-MS Methods
For labs equipped with Gas Chromatography-Mass Spectrometry (GC-MS), this can be a viable alternative, though it requires a crucial derivatization step to make the polar this compound volatile.
Question: I'm not seeing any peak for this compound in my GC-MS analysis. What went wrong?
Answer: The most likely cause is a failure in the derivatization step. This compound, being a polar, non-volatile compound, will not pass through a GC column without chemical modification. The standard procedure is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Causality & Solution: Incomplete or failed derivatization can be due to:
-
Moisture: Silylating reagents are extremely sensitive to water. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Reagent Age: Derivatization reagents degrade over time. Use fresh reagents for best results.
-
Incorrect Stoichiometry: Ensure you are using a sufficient excess of the derivatizing agent to drive the reaction to completion.
A protocol for this process is provided in Section 2.2.
Question: My peaks are tailing badly. How can I improve the peak shape?
Answer: Peak tailing for active compounds like triazines in GC is often caused by unwanted interactions with the GC system.[5]
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common site for activity. Using a deactivated liner is essential. If you've run many dirty samples, the liner may be contaminated. Replace it.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim the first 10-15 cm of the column.
-
Column Choice: Use a column specifically designed for analyzing active compounds, such as a low-bleed 5% phenyl-methylpolysiloxane phase, which offers good inertness.[5]
Section 2: Key Experimental Protocols
These protocols provide a starting point for your method development and are based on established, validated techniques.
Protocol: Sample Extraction & QuEChERS Cleanup for Food Matrices
This protocol is adapted from methods used for melamine and its analogues in complex matrices.[3][6][7]
Objective: To extract this compound from a high-protein food matrix and remove interferences prior to LC-MS/MS analysis.
Materials:
-
Homogenized sample (e.g., infant formula, pet food)
-
Extraction Solvent: Acetonitrile/Water/Diethylamine (50:40:10, v/v/v)[6]
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbent (e.g., C18, PSA)
-
Centrifuge and vials
Procedure:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salts, cap tightly, and shake vigorously for 1 minute. The salts induce phase separation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing the cleanup sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Sources
- 1. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [discover.restek.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. fda.gov [fda.gov]
How to address poor solubility of N-Ethylammelide in experiments
A Guide to Overcoming Solubility Challenges in Experimental Settings
Introduction: N-Ethylammelide, a triazine derivative, is a compound of interest in various research fields. However, its utility is often hampered by a significant experimental hurdle: poor solubility in aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively address and manage the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Part 1: Understanding the Root Cause: Physicochemical Properties of this compound
This compound's poor solubility is a direct consequence of its molecular structure. As a derivative of ammelide, it possesses a rigid triazine core with functional groups capable of strong intermolecular hydrogen bonding.[1][2] This leads to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.
Key properties influencing its solubility are summarized below:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₅H₈N₄O₂ | [3][4] | Indicates the presence of multiple nitrogen and oxygen atoms, suggesting potential for hydrogen bonding. |
| Molecular Weight | 156.14 g/mol | [3][4] | A relatively low molecular weight, which is not the primary driver of its poor solubility. |
| Predicted XLogP3 | -0.7 | [3] | A negative value indicates a hydrophilic nature, yet its strong crystal structure impedes dissolution in water. |
| Hydrogen Bond Donors | 3 | [3] | High capacity to form strong intermolecular bonds, contributing to high crystal lattice energy. |
| Hydrogen Bond Acceptors | 5 | [3] | High capacity to form strong intermolecular bonds, contributing to high crystal lattice energy. |
| CAS Number | 2630-10-6 | [3][5] | For unambiguous identification. |
The parent compound, ammelide, is known to be insoluble in water but soluble in concentrated mineral acids and alkalis.[6][7] This strongly suggests that this compound's solubility is highly dependent on pH.
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.
FAQ 1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS). What is the first step?
Answer: The first and most critical step is to perform a pH-solubility profile. The amino and dione functional groups on the triazine ring mean that this compound can be protonated or deprotonated, respectively. This ionization disrupts the intermolecular hydrogen bonds holding the crystal lattice together, significantly increasing aqueous solubility.
-
Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Addition of Compound: Add an excess amount of this compound (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is well above the expected solubility limit.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a 0.22 µm filter compatible with your buffers.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the pH range where solubility is maximized.
FAQ 2: pH adjustment is not a viable option for my cell-based assay. How can I use organic solvents?
Answer: When pH modulation is not feasible, creating a concentrated stock solution in an organic solvent is the standard approach. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for preparing high-concentration stocks of poorly soluble compounds.[1][8]
| Solvent | Pros | Cons | Recommended Starting Concentration |
| DMSO | High solubilizing power; miscible with water. | Can be toxic to cells, typically >0.5% v/v; may interfere with some assays. | 10-50 mM |
| DMF | Good solubilizing power. | Higher toxicity than DMSO; handle with care. | 10-50 mM |
| Ethanol | Lower toxicity than DMSO/DMF. | Lower solubilizing power for highly crystalline compounds; can cause protein precipitation. | 1-10 mM |
-
Solvent Selection: Choose the most appropriate solvent based on the table above and your experimental constraints.
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of the organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization Assistance: Use a vortex mixer to facilitate dissolution. If necessary, gentle heating (up to 40-50°C) or sonication can be applied, but be cautious of compound stability.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous experimental medium. How can I solve this?
Answer: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The key is to maintain the compound in a dissolved state.
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Incorporate Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, preventing precipitation. Add a low concentration of a biocompatible surfactant like Tween® 20 (0.01-0.1%) or Pluronic® F-68 (0.02-0.1%) to your aqueous medium before adding the this compound stock.
-
Use the "Pluronic Method": For particularly stubborn compounds, a specific protocol can be highly effective.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Dissolve your this compound directly in this Pluronic/DMSO stock.
-
When this stock is added to the aqueous medium, the Pluronic forms stable micelles around the compound, significantly enhancing its apparent solubility.
-
FAQ 4: I require a high concentration for my experiment, and the previous methods are insufficient. Are there any advanced or specialized techniques?
Answer: Yes. For challenging applications, specialized solvent systems and formulation approaches can be employed. These methods are more complex but offer superior solubilizing power.
-
Novel Solvent Systems: Related triazine compounds like ammeline and ammelide exhibit extremely low solubility in traditional solvents. A novel solvent system based on diethylamine (DEA) was developed to achieve adequate dissolution for analytical purposes.[9] This system disrupts the strong intermolecular forces and can be adapted for in vitro experiments where biological compatibility is not a concern (e.g., chemical reactions, non-cellular assays).
-
DEA Solvent System Recipe: 10 parts diethylamine, 40 parts water, and 50 parts acetonitrile (by volume).[9] Caution: This system is harsh and not suitable for biological assays.
-
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix (like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)).[10] The compound is molecularly dispersed within the carrier. When added to water, the carrier dissolves rapidly, releasing the compound in a high-energy, more soluble amorphous state. This is an advanced formulation technique typically requiring specialized equipment (e.g., a spray dryer or hot-melt extruder).
Part 3: Visual Workflows and Data
Systematic Solubility Assessment Workflow
The following diagram outlines a logical progression for tackling the solubility of this compound, starting with the simplest methods and advancing to more complex techniques.
Caption: A step-by-step workflow for addressing this compound solubility.
References
- Vertex AI Search Result. (n.d.). AMMELIDE 645-93-2 wiki.
- ChemicalBook. (n.d.). AMMELIDE CAS#: 645-93-2.
- IndiaMART. (n.d.). Ammelide - Analytical Standard with 98.0% Purity, Best Price in Mumbai.
- Grokipedia. (2026, January 7). Ammelide.
- Wikipedia. (n.d.). Ammelide.
-
Chaudhari, P. D., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Young Pharmacists, 9(1), 7-12. [Link]
-
PubChem. (n.d.). This compound. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Solubility of Things. (n.d.). Ammelide.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Arctom Scientific. (n.d.). CAS NO.
-
U.S. Food and Drug Administration (FDA). (2018, September 21). Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds. [Link]
- ecoliwiki.net. (n.d.). This compound.
Sources
- 1. guidechem.com [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [eragene.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Ammelide - Analytical Standard with 98.0% Purity, Best Price in Mumbai [nacchemical.com]
- 7. Ammelide - Wikipedia [en.wikipedia.org]
- 8. AMMELIDE CAS#: 645-93-2 [m.chemicalbook.com]
- 9. Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds | FDA [fda.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability Issues with N-Ethylammelide in Solution
Welcome to the technical support center for N-Ethylammelide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Stability
This compound, a derivative of melamine, belongs to the s-triazine family of heterocyclic compounds.[1] The s-triazine ring is known for its thermal stability and aromatic character.[2][3] However, the substituents on the ring play a crucial role in the overall stability of the molecule in solution. The presence of amino and hydroxyl groups on the this compound structure suggests potential susceptibility to hydrolytic and oxidative degradation under certain experimental conditions.[4] This guide will provide a framework for identifying and mitigating these instability issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound solutions.
Issue 1: Precipitate Formation in Aqueous Solutions
-
Observation: A white or crystalline precipitate forms in your aqueous this compound solution, either immediately after preparation or upon storage.
-
Potential Cause:
-
Low Aqueous Solubility: this compound has limited solubility in water, which can be further influenced by pH and temperature.
-
pH-Dependent Solubility: The amino and hydroxyl groups on the ammelide ring can be protonated or deprotonated depending on the pH, affecting the molecule's overall charge and solubility.
-
Degradation Product Precipitation: The formation of less soluble degradation products, such as cyanuric acid, can lead to precipitation.[5]
-
-
Troubleshooting Steps:
-
Verify Solubility Limits: If possible, determine the solubility of this compound in your specific buffer system at the intended experimental temperature.
-
Adjust pH: Systematically vary the pH of your solution to identify the optimal range for this compound solubility. Given the presence of amino and hydroxyl groups, exploring a pH range from acidic to basic is recommended.
-
Consider Co-solvents: For applications that permit, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly enhance solubility.[6] Always verify solvent compatibility with your experimental system.
-
Freshly Prepare Solutions: Due to potential degradation, it is best practice to prepare this compound solutions fresh before each experiment.[6]
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Observation: You observe significant variability between replicate experiments or a gradual loss of compound activity over time.
-
Potential Cause:
-
Compound Degradation: this compound may be degrading in your solution due to factors like pH, temperature, light exposure, or the presence of reactive species. The triazine ring can be susceptible to hydrolytic cleavage.[4]
-
Oxidation: The ethylamino group could be susceptible to oxidation.
-
-
Troubleshooting Steps:
-
Control Environmental Factors:
-
pH: Buffer your solutions to maintain a stable pH throughout the experiment.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time working solutions are kept at room temperature.[7]
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as triazine compounds can be light-sensitive.[7][8]
-
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and free from contaminants that could catalyze degradation.
-
Inert Atmosphere: For sensitive applications, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Stability-Indicating Analytical Method: Develop and utilize an analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and detect the appearance of degradation products over time.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemistry of related s-triazine compounds, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation.[4] Hydrolysis can occur at the triazine ring, potentially leading to the formation of cyanuric acid and ethylamine. The ethylamino group may also be susceptible to oxidative degradation.
Q2: What is the best solvent for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for s-triazine compounds.[2] For aqueous solutions, it is crucial to experimentally determine the solubility in your specific buffer system and consider the use of co-solvents if necessary.
Q3: How should I store my this compound stock solutions?
A3: For maximum stability, stock solutions should be prepared in a suitable anhydrous organic solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed, light-protected containers.[7]
Q4: How can I confirm if my this compound is degrading?
A4: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[9] By analyzing your solution over time, you can quantify the decrease in the this compound peak area and observe the emergence of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary but should be done with caution to avoid thermal degradation.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To monitor the stability of this compound in a specific buffer over time.
-
Materials:
-
This compound working solution (prepared in the buffer of interest)
-
HPLC system with a C18 column and UV detector
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier[9]
-
-
Procedure:
-
Prepare a fresh working solution of this compound in your experimental buffer at the desired concentration.
-
Immediately inject an aliquot of the solution onto the HPLC system to obtain a "time zero" chromatogram.
-
Store the remaining working solution under the intended experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the working solution onto the HPLC.
-
Analyze the chromatograms by comparing the peak area of this compound at each time point to the time-zero measurement. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which may represent degradation products.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Anhydrous DMSO | Good solubilizing power for many organic compounds and can be stored at low temperatures. |
| Storage Temperature | -20°C or -80°C | Minimizes thermal degradation and slows down chemical reactions.[7] |
| Working Solution Preparation | Freshly prepared before each use | Ensures the integrity of the compound and avoids using potentially degraded solutions.[6] |
| pH of Aqueous Solutions | Experimentally determined optimal range | Solubility and stability of this compound are likely pH-dependent. |
| Light Exposure | Minimize; use amber vials | Triazine compounds can be susceptible to photodegradation.[7][8] |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound instability.
References
-
PubChem. This compound. [Link]
-
Request PDF. Strategies for Protecting and Manipulating Triazine Derivatives. [Link]
-
Biomedical and Environmental Sciences. Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. [Link]
-
Restek. Triazine Pesticides Standard - Safety Data Sheet. [Link]
-
National Institutes of Health. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. [Link]
-
ResearchGate. Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). [Link]
-
ResearchGate. High Performance Polyamides based on s-Triazine Ring: Synthesis and Characterization. [Link]
-
Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]
- Google Patents. Ammeline-melamine-formaldehyde resins (AMFR)
-
Frontiers. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. [Link]
-
PubMed. Application of a developed method for the extraction of triazines in surface waters and storage prior to analysis to seawaters of Galicia (northwest Spain). [Link]
-
ResearchGate. Synthesis and properties of polymers containing s-triazine rings in the main chain. [Link]
-
Wikipedia. 1,3,5-Triazine. [Link]
-
National Institutes of Health. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. [Link]
-
PubMed. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. [Link]
-
Semantic Scholar. Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. [Link]
-
MDPI. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. [Link]
-
ResearchGate. Behavior and Retention Models of Melamine and Its Hydrolysis Products. [Link]
-
Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
MDPI. Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. [Link]
-
Barrick Lab. ProtocolsAntibioticStockSolutions. [Link]
-
Separation Science. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]
-
University of Southern California. Solvents for a Safer, Sustainable Lab. [Link]
-
CP Lab Safety. Understanding Common Lab Solvents. [Link]
-
Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]
-
MDPI. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]
-
ResearchGate. (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]
-
Semantic Scholar. Pathways for degradation of lignin in bacteria and fungi. [Link]
-
PubMed. Analytical methods for the evaluation of melamine contamination. [Link]
-
ResearchGate. A novel investigated method for decoupling adsorption and degradation effect on AFB1 based on isotope tracing and NMR analysis. [Link]
-
ACS Publications. Inorganic Chemistry Ahead of Print. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
National Institutes of Health. Acetanilide. [Link]
Sources
- 1. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Techniques for N-Ethylammelide Derivatives
Introduction: Navigating the Challenges of N-Ethylammelide Derivative Purification
This compound and its derivatives belong to the s-triazine class of nitrogen-containing heterocycles.[1][2] These compounds are characterized by their high polarity, extensive hydrogen bonding capabilities, and often limited solubility in common organic solvents, which collectively present significant challenges during purification.[1][3] Common impurities often include unreacted starting materials, hydrolysis byproducts like ammeline or cyanuric acid, and other triazine-related compounds formed during synthesis.[4][5]
This guide provides field-proven insights and systematic troubleshooting strategies to help researchers, scientists, and drug development professionals overcome these hurdles. By understanding the underlying chemical principles, you can rationally design and optimize purification protocols, leading to higher purity, better yields, and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound derivative?
A1: A multi-step approach is almost always necessary. Start with a simple liquid-liquid extraction or an acid-base wash to remove the bulk of highly polar or ionic impurities.[6][7] Given the amphoteric nature of the ammelide core, which can form salts with both acids and bases, a carefully planned acid-base extraction can be highly effective.[2][8] Following this initial cleanup, the choice between column chromatography and recrystallization depends on the nature of the remaining impurities and the physical state of your compound.
Q2: How do I choose between column chromatography and recrystallization?
A2:
-
Choose Column Chromatography when: You have a complex mixture with multiple components of similar polarity, your compound is an oil or low-melting solid, or you need to isolate multiple compounds from the reaction. Chromatography offers superior resolving power for closely related impurities.[9]
-
Choose Recrystallization when: Your target compound is a solid with moderate to high purity (>85-90%) after initial workup, and the impurities have different solubility profiles. Recrystallization is an excellent final polishing step to achieve high crystalline purity and is more scalable than chromatography.[10][11]
Q3: How can I assess the purity of my final this compound derivative?
A3: Purity assessment requires orthogonal methods—techniques that rely on different chemical or physical principles.[12] Do not rely on a single method.
-
Chromatographic Methods (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. Use a high-resolution column (e.g., C18 for reversed-phase or HILIC for highly polar compounds) with a diode array detector (DAD) or mass spectrometer (MS) to quantify impurities.[13][14]
-
Spectroscopic Methods (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR), particularly ¹H NMR, is a powerful primary method for determining absolute purity without requiring a reference standard of the compound itself.[12][15] It can detect residual solvents and other proton-containing impurities that may be missed by HPLC.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can indicate purity by observing the melting point depression and the sharpness of the melting endotherm.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: Problems in Thin-Layer Chromatography (TLC) & Column Chromatography
Question: My compound streaks badly on the silica gel TLC plate and gives broad, tailing peaks during column chromatography. What's happening?
Answer: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your this compound derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, non-uniform elution and poor separation.
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[10]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent.
-
Ammonia: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar solvent component (e.g., in a dichloromethane/methanol solvent system).[16]
-
-
Switch the Stationary Phase: If modifiers are ineffective or incompatible with your compound, change the adsorbent.
-
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[10]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This minimizes the problematic acid-base interactions.
-
Question: My compound won't elute from the silica column, even with highly polar solvents like 20% methanol in dichloromethane. Where is it?
Answer: Your compound is likely irreversibly adsorbed onto the silica gel. This happens when the compound is extremely polar and binds so strongly to the stationary phase that no mobile phase can effectively displace it. This can also be a sign of on-column decomposition catalyzed by the acidic silica.
Solutions:
-
Pre-Adsorb (Dry Load) the Sample: Avoid dissolving your crude sample in a strong solvent like pure DMF or DMSO for loading. Instead, dissolve it in a minimal amount of a suitable solvent (e.g., methanol), add a small amount of silica gel to the solution, and evaporate the solvent under vacuum to get a dry, free-flowing powder. Load this powder directly onto the top of your packed column. This prevents the strong solvent from interfering with the initial binding and improves resolution.[17]
-
Test Compound Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate and let it sit on the bench for an hour. Then, elute the plate. If you see new spots or a significant decrease in the main spot's intensity, your compound is decomposing on silica.
-
Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for eluting polar analytes.[13]
Diagram: Troubleshooting Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting common column chromatography issues.
Issue 2: Problems in Recrystallization
Question: My compound "oils out" instead of forming crystals during cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal. This is common with impure compounds (impurities depress the melting point) or if the solution is cooled too rapidly.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to ensure you are not working with a supersaturated solution, then allow it to cool much more slowly.[10]
-
Lower the Initial Temperature: Dissolve the compound in the minimum amount of boiling solvent, then add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly. This lowers the temperature at which saturation occurs.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass shards create nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch.[10]
Question: I have very low recovery after recrystallization. What went wrong?
Answer: Low recovery is typically caused by using too much solvent, cooling the solution to a temperature where your product is still significantly soluble, or premature crystallization during a hot filtration step.
Solutions:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent portion-wise, ensuring you use the absolute minimum required to just dissolve the solid.[10]
-
Optimize Cooling Temperature: Check the solubility of your compound at different temperatures. While cooling in an ice bath is common, if your compound is moderately soluble even at 0 °C, you will lose a significant amount. Ensure the final cooling temperature is appropriate.
-
Prevent Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with a heat gun) to prevent the solution from cooling and crystallizing on the filter paper.[10]
Standard Operating Protocol: Flash Column Chromatography
This protocol provides a detailed workflow for purifying a typical this compound derivative using flash column chromatography on silica gel.
Objective: To purify 1.0 g of a crude this compound derivative.
Materials:
-
Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM)
-
Triethylamine (TEA)
-
TLC plates, collection tubes, rotary evaporator
Methodology:
-
Solvent System Selection (TLC Optimization):
-
Rationale: The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate, with good separation from all impurities.
-
Procedure: Test various solvent systems. For this compound derivatives, start with EtOAc/Hexane and increase polarity. A good second option is MeOH/DCM.[16]
-
Example: If streaking occurs, add 0.5% TEA to the chosen system. A system of 5% MeOH in DCM + 0.5% TEA might give an Rf of 0.3.
-
-
Column Packing (Slurry Method):
-
Rationale: A well-packed column is critical for good separation. The slurry method minimizes air bubbles and channels.[18]
-
Procedure: a. For 1.0 g of crude product, use approximately 40-50 g of silica gel (a 40:1 to 50:1 ratio is standard for moderately difficult separations).[19] b. In a beaker, make a slurry of the silica gel in the initial, least polar eluent (e.g., 100% DCM). c. Pour the slurry into the column in one continuous motion. Use a small amount of pressure (from a pump or compressed air) to pack the bed firmly and evenly. d. Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading):
-
Rationale: Dry loading is superior for polar compounds, preventing band broadening that occurs when using a strong solubilizing solvent for loading.
-
Procedure: a. Dissolve the 1.0 g of crude material in a minimal amount of a solvent like MeOH or DCM. b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: A gradient elution, where the solvent polarity is increased gradually, is often most effective for separating compounds with different polarities.
-
Procedure: a. Start eluting with the initial, less polar solvent system. b. Gradually increase the percentage of the more polar solvent (e.g., increase the MeOH concentration in the MeOH/DCM system from 0% to 10% over several column volumes). c. Collect fractions continuously and monitor the elution process by TLC. d. Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Rationale: Efficiently remove the chromatography solvents to isolate the final product.
-
Procedure: Combine the pure fractions and remove the solvent using a rotary evaporator. If TEA was used, it may need to be removed under a high vacuum.
-
Diagram: General Purification & Purity Verification Workflow
Caption: A standard workflow from crude product to verified pure compound.
Data Summary Table
| Purification Technique | Primary Application | Key Strengths | Common Pitfalls |
| Acid-Base Extraction | Removal of ionic or ionizable impurities. | Fast, scalable, inexpensive. | Risk of emulsion formation; potential for compound degradation in strong acid/base.[6][10] |
| Normal-Phase Chromatography | Separation of compounds based on polarity. | High resolving power for complex mixtures. | Streaking and irreversible adsorption of basic compounds on silica.[9][10] |
| Reversed-Phase Chromatography | Purification of polar to moderately non-polar compounds. | Excellent for polar/basic compounds; avoids issues with acidic silica. | Higher cost of stationary phase; may require removal of water from fractions. |
| Recrystallization | Final purification step for solids. | Yields high-purity crystalline material; highly scalable. | "Oiling out"; low recovery if not optimized; ineffective for removing impurities with similar solubility.[10][11] |
References
- AMMELIDE 645-93-2 wiki. (n.d.). Google Cloud.
- Smolin, E. M., & Rapoport, L. (1959). Melamine and derivatives of melamine. In The Chemistry of Heterocyclic Compounds, s-Triazines and Derivatives (Vol. 13). Interscience Publishers.
- Ammelide - Grokipedia. (2026, January 7).
- Ammelide - Solubility of Things. (n.d.).
- Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds. (2018, September 21). FDA.
- Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. (n.d.). Journal of Chromatographic Science, Oxford Academic.
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. (2025, December). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). ACS Publications.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
- Column chromatography. (n.d.). Wikipedia.
- Acid base extraction flow chart. (n.d.).
- Column chromatography. (n.d.). University of Calgary.
- Melamine Impurities and Related Compound. (n.d.). Veeprho.
- Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2011). PMC - NIH.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Column Chromatography. (n.d.). Kuwait University.
- Acid–base extraction. (n.d.). Wikipedia.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). IJARESM.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
Sources
- 1. guidechem.com [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. fda.gov [fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 16. Chromatography [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bhavanscollegedakor.org [bhavanscollegedakor.org]
- 19. web.uvic.ca [web.uvic.ca]
Scaling up the synthesis of N-Ethylammelide: challenges and solutions
Technical Support Center: N-Ethylammelide Synthesis Scale-Up
Introduction: Welcome to the technical support resource for the synthesis and scale-up of this compound (6-(ethylamino)-1H-1,3,5-triazine-2,4-dione). This compound is a triazine derivative with significant potential in various research and development sectors. Scaling its synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges, from controlling reaction thermodynamics to ensuring product purity and batch-to-batch consistency.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in the principles of organic process chemistry.
Part 1: Core Synthesis Pathway & Mechanism
The most common and industrially viable route to N-substituted triazine derivatives starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The synthesis of this compound follows a sequential nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.[5]
-
Monosubstitution: Cyanuric chloride is reacted with one equivalent of ethylamine at a low temperature (typically 0-5 °C) to replace the first chlorine atom. This step is rapid and selective due to the high reactivity of the first chlorine.[3][5]
-
Hydrolysis/Dione Formation: The resulting dichlorotriazine intermediate is then hydrolyzed under basic or acidic conditions at elevated temperatures to replace the remaining two chlorine atoms with hydroxyl groups, which then tautomerize to the more stable dione form, yielding this compound.
The carbon atoms in the triazine ring of cyanuric chloride are highly electrophilic due to the electron-withdrawing effects of the three chlorine atoms and the ring nitrogens, making them susceptible to attack by nucleophiles like ethylamine.[6][7]
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and solutions?
A: Low yield during scale-up is a frequent challenge and can stem from several factors.[8][9] A systematic approach is required to diagnose the root cause.
-
Cause A: Inefficient Temperature Control
-
Explanation: The first substitution step with ethylamine is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises above the optimal 0-5 °C range, side reactions such as the formation of the di-substituted byproduct, N,N'-diethyl-6-chloro-1,3,5-triazine-2,4-diamine, can occur, consuming your starting material and reducing the yield of the desired mono-substituted intermediate.
-
Solution:
-
Slow Reagent Addition: Add the ethylamine solution subsurface and at a controlled rate to manage the exotherm.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable chilling unit. Monitor the internal reaction temperature, not just the jacket temperature.
-
Dilution: Increasing the solvent volume can help absorb and dissipate heat more effectively, though this may impact downstream processing.
-
-
-
Cause B: Poor Mixing & Localized "Hot Spots"
-
Explanation: Inadequate agitation in a large reactor can lead to localized concentrations of reactants and poor heat distribution. This can create "hot spots" where the temperature spikes, promoting side reactions, or "dead spots" where the reaction does not proceed to completion.
-
Solution:
-
Impeller Selection: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) for good top-to-bottom mixing of solids and liquids.
-
Agitation Speed: Validate the agitation speed to ensure a homogenous slurry of cyanuric chloride without causing excessive shear.
-
Baffles: Use a baffled reactor to prevent vortexing and improve mixing efficiency.
-
-
-
Cause C: Product Loss During Work-up
-
Explanation: this compound has moderate solubility. Premature precipitation during transfer or filtration at the wrong pH or temperature can lead to significant losses. Conversely, if the product remains too soluble in the mother liquor after crystallization, yields will also be low.
-
Solution:
-
pH Control: Carefully control the pH during neutralization and precipitation. Determine the optimal pH for maximum precipitation through small-scale experiments.
-
Crystallization Study: Perform a cooling crystallization study to define the optimal temperature profile and hold times for maximizing crystal growth and yield.
-
Filter Cake Washing: Use a minimal amount of ice-cold wash solvent to rinse the filter cake. Using warm or excessive solvent will redissolve the product.
-
-
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Issue 2: Product Fails Purity Specifications
Q: My final product is contaminated with byproducts that are difficult to remove. How can I improve its purity?
A: Purity is critical, and achieving it at scale requires controlling the reaction and optimizing the purification process.[9]
-
Cause A: Presence of Ammeline or Ammelide
-
Explanation: These impurities arise from the hydrolysis of unreacted cyanuric chloride or the dichloro intermediate without the ethylamino group. This typically happens if the initial substitution with ethylamine was incomplete before the hydrolysis step was initiated.
-
Solution:
-
In-Process Control (IPC): Use an IPC check (e.g., TLC or HPLC) to confirm the complete consumption of cyanuric chloride in the first step before proceeding to hydrolysis.
-
Stoichiometry: Ensure accurate charging of ethylamine. A slight excess (1.05-1.10 equivalents) can drive the initial reaction to completion without promoting significant di-substitution if the temperature is well-controlled.
-
-
-
Cause B: Over-alkylation Byproducts
-
Explanation: The primary byproduct is often N,N'-diethyl-6-amino-1,3,5-triazine-2,4-dione, resulting from the reaction of two molecules of ethylamine with cyanuric chloride. As mentioned, this is favored by poor temperature control.
-
Solution: Strict adherence to the temperature and addition rate protocols outlined for yield improvement is the primary method to prevent this.
-
-
Cause C: Ineffective Purification
-
Explanation: A single crystallization may not be sufficient to remove structurally similar impurities. The chosen solvent system may not provide adequate differentiation in solubility between the product and the impurities.
-
Solution:
-
Solvent Screening: Screen different solvent systems for recrystallization. A mixture of solvents (e.g., Water/Ethanol, DMF/Water) can often provide better selectivity.
-
Re-slurry: If recrystallization is difficult, a re-slurry of the crude product in a hot solvent where the impurities are more soluble can be an effective purification step.
-
pH Adjustment: The triazine compounds have different pKa values. Carefully adjusting the pH during work-up can sometimes selectively precipitate the desired product or leave specific impurities in the solution.[10]
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up this synthesis? A1: Safety is paramount.
-
Reagents: Cyanuric chloride is corrosive and reacts with water; handle it in a dry, well-ventilated area.[5] Ethylamine is a flammable and corrosive gas/liquid.[11] Use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[11][12][13]
-
Reaction: The reaction can be exothermic. Ensure the reactor is equipped with pressure relief systems and that cooling protocols are robustly validated before scaling.[14]
-
Handling: Always handle chemicals in a fume hood or ventilated enclosure. Ensure an emergency shower and eyewash station are readily accessible.[13][15]
Q2: Which analytical techniques are essential for quality control? A2: A multi-technique approach is recommended for comprehensive quality control.[16]
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse technique for purity assessment and quantification of impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[17][18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying unknown impurities by providing molecular weight information.[10][17][18]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: The definitive technique for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the presence of the ethyl group and the triazine core.[18][19]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for quick identification and confirmation of functional groups (N-H, C=O, C-N stretches) and for comparing batches.
| Technique | Primary Use | Key Information Provided |
| HPLC | Purity Assay & Impurity Profiling | Percentage purity, detection of known/unknown impurities.[17] |
| LC-MS | Impurity Identification | Molecular weight of product and impurities.[10][18] |
| ¹H & ¹³C NMR | Structural Elucidation & Confirmation | Unambiguous confirmation of chemical structure.[16][19] |
| FTIR | Functional Group Analysis | Confirms presence of key bonds, quick batch comparison. |
| DSC/TGA | Thermal Properties | Melting point, decomposition temperature. |
Q3: Can this process be made more environmentally friendly ("greener")? A3: Yes, several green chemistry principles can be applied.
-
Solvent Selection: Whenever possible, choose solvents with a better environmental, health, and safety (EHS) profile. Water is already used in the hydrolysis step, which is advantageous.
-
Alternative Energy Sources: For other triazine syntheses, microwave irradiation and ultrasound have been shown to significantly reduce reaction times and energy consumption, often leading to cleaner reactions and higher yields.[5] Feasibility studies could explore these technologies for the hydrolysis step.
-
Catalysis: While this synthesis doesn't typically use a catalyst, exploring phase-transfer catalysts for the initial substitution could potentially allow for milder reaction conditions or the use of less hazardous solvents.[5]
Part 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.
-
Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer, thermocouple, and a nitrogen inlet. Set the circulator to cool the jacket to -5 °C.
-
Charge Reactants: Charge cyanuric chloride (55.3 g, 0.3 mol) and acetone (300 mL) to the reactor. Begin stirring to form a slurry.
-
Ethylamine Addition: In a separate flask, prepare a solution of ethylamine (70% in water, 21.5 g, 0.33 mol, 1.1 eq.). Add this solution dropwise to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
IPC for Step 1: After the addition is complete, stir for another 30 minutes at 0-5 °C. Take a small sample of the reaction mixture and analyze by TLC or HPLC to confirm the complete consumption of cyanuric chloride.
-
Hydrolysis: Once Step 1 is complete, slowly add a solution of sodium carbonate (69.9 g, 0.66 mol) in water (300 mL) to the reactor. After the addition, slowly heat the reaction mixture to 70-80 °C and hold for 3-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A white precipitate should form. Adjust the pH to 5-6 with concentrated HCl. Cool the slurry to 0-5 °C and stir for 1 hour.
-
Filtration: Isolate the white solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold acetone (2 x 30 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield this compound. Expected yield: 75-85%.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry this compound to a flask of appropriate size. Add a minimal amount of hot deionized water (or a water/ethanol mixture) until the solid is fully dissolved (e.g., ~15-20 mL per gram of crude product at 90-95 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.
References
- Rowley Biochemical Inc. (n.d.). N-Ethylmaleimide, 0.1M Safety Data Sheet.
- Al-Zaydi, K. M., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- Laboratoire MAT. (2025). Aniline, N-ethyl- Safety Data Sheet.
- Al-Zaydi, K. M., et al. (2021). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
- PubChem. (n.d.). This compound.
- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition/elimination.
- CDH Fine Chemical. (n.d.). N-ETHYL METHYLAMINE Material Safety Data Sheet.
- Fisher Scientific. (2009). Maleic acid N-ethylimide Safety Data Sheet.
- Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- Ratanaphan, A., et al. (2019).
- Lagunas, M. C., et al. (n.d.).
- Brandt, S. D., et al. (2023). Analytical and behavioral characterization of N-ethyl-N-isopropyllysergamide (EIPLA), an isomer of N6–ethylnorlysergic acid N,N-diethylamide (ETH‐LAD).
- CN102816071B. (n.d.). Synthesis method of N-ethyl ethylene diamine.
- Frankly Chemistry. (2016). Simply Mechanisms 7d.
- National Institutes of Health (NIH). (n.d.).
- Stasiewicz, M., et al. (n.d.).
- BenchChem. (2025).
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- ResearchGate. (n.d.).
- Marques, M. M. B., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
- Andrews, B. I., et al. (2021). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Journal of Organic Chemistry.
- Oxford Global. (2023). Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis.
- Exactmer. (2025). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Laboratory-scale synthesis and scale-up challenges.
- Asahi Kasei Bioprocess. (n.d.). Considerations And Strategies For Oligonucleotide Manufacturing Scale-Up.
- ResearchGate. (n.d.). Analytical techniques for biopharmaceutical development.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline.
- National Institutes of Health (NIH). (n.d.).
- EP0657447A1. (n.d.). Method for purification of lactide.
- Royal Society of Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones.
- National Institutes of Health (NIH). (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- PubMed. (2013).
- Organic Mechanisms. (2022). Blum-Ittah Aziridine Synthesis Mechanism | Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Considerations And Strategies For Oligonucleotide Manufacturing Scale-Up [bioprocessonline.com]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. cdmo.sylentis.com [cdmo.sylentis.com]
- 9. exactmer.com [exactmer.com]
- 10. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. labmat.ca [labmat.ca]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rowleybio.com [rowleybio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized N-Ethylammelide
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Imperative of Structural Certainty
N-Ethylammelide, a substituted s-triazine, represents a class of compounds with significant potential in medicinal chemistry and materials science, stemming from the rich hydrogen bonding capabilities and structural rigidity of the triazine core. The synthetic pathway to this compound, while conceptually straightforward, can yield a landscape of structural isomers and impurities, such as O-ethylated analogues or incompletely cyclized precursors. Therefore, rigorous and orthogonal structural validation is not merely a procedural formality but the foundational bedrock upon which all subsequent biological and material characterization rests.
This guide provides an in-depth, comparative framework for the definitive structural validation of newly synthesized this compound. We move beyond rote procedural descriptions to elucidate the causal reasoning behind the selection of specific analytical techniques, the interpretation of their outputs, and the creation of a self-validating experimental workflow. Our approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, demonstrating how these techniques synergize to provide an unambiguous structural assignment.
The Validation Workflow: An Orthogonal & Self-Corroborating Approach
The core principle of robust structural validation is the use of multiple, independent analytical techniques that probe different aspects of the molecule's architecture. Data from one method should logically support and be corroborated by the others. A discrepancy in one technique invalidates the entire structural hypothesis until resolved. This workflow ensures a high degree of confidence in the final assigned structure.
Figure 1: Orthogonal workflow for this compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the chemical environment, connectivity, and relative number of protons and carbons. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale
We employ ¹H NMR to identify and integrate the signals corresponding to the ethyl group protons and the amine/amide protons. The splitting patterns (multiplicity) are critical for confirming the ethyl group's connectivity (a triplet for the -CH₃ and a quartet for the -CH₂). ¹³C NMR is then used to confirm the number of unique carbon environments, which is crucial for verifying the triazine ring's symmetry and identifying the carbonyl and ethyl carbons. The chemical shifts are highly sensitive to the electronic environment, allowing us to distinguish our target N-ethylated product from a potential O-ethylated isomer.[1][2]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, synthesized this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and for its high boiling point, which facilitates the observation of exchangeable N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex spectra.[3]
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence to produce singlets for all carbon signals.
-
Acquire data over a spectral width of at least 200 ppm.
-
A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation & Comparison
The obtained spectral data should be compared against theoretically predicted values and data from analogous structures.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| ¹H | -CH₃ (Ethyl) | ~1.1 | Triplet (t) | 3H |
| -CH₂ (Ethyl) | ~3.3 | Quartet (q) | 2H | |
| -NH (Ethylamino) | 6.5 - 7.5 (broad) | Singlet/Triplet (s/t) | 1H | |
| -NH₂ | 6.5 - 7.5 (broad) | Singlet (s) | 2H | |
| ¹³C | -CH₃ (Ethyl) | ~15 | Singlet | - |
| -CH₂ (Ethyl) | ~35 | Singlet | - | |
| C=O (Ring) | ~150 | Singlet | - | |
| C-NH₂ (Ring) | ~165 | Singlet | - | |
| C-NHEt (Ring) | ~165 | Singlet | - |
Note: Predicted values are estimates based on standard chemical shift tables and data for similar triazine and amide structures.[4][5][6] The two C-N carbons in the ring are expected to have very similar chemical shifts and may overlap.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, which is one of the most critical pieces of evidence for confirming its identity. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, offering a "fingerprint" of the molecule's structure.[7][8]
Expertise & Rationale
The primary goal is to observe the molecular ion peak (M⁺·) at the calculated mass-to-charge ratio (m/z) for this compound (C₅H₈N₄O₂ = 156.14 g/mol ). The presence of an even-numbered molecular weight is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9] Furthermore, analyzing the fragmentation pattern provides corroborating evidence. We expect to see characteristic losses, such as the loss of an ethyl radical, which further supports the proposed structure.
Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample (typically <1 mg dissolved in a volatile solvent like methanol or introduced via a direct insertion probe) into the mass spectrometer.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a consistent, library-searchable spectrum.
-
Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.
-
Data Acquisition: Record the mass spectrum, noting the m/z values and relative abundances of all detected ions.
Data Interpretation & Comparison
The key is to match the observed m/z values with the calculated masses for the parent molecule and its logical fragments.
Table 2: Predicted vs. Observed Mass Spectrometry Data for this compound
| m/z (Observed) | Calculated Mass | Assignment | Rationale for Fragmentation |
| 156 | 156.07 | [M]⁺· (Molecular Ion) | Parent molecule ionized by loss of one electron. |
| 127 | 127.05 | [M - C₂H₅]⁺ | Alpha-cleavage resulting in the loss of the ethyl radical.[10] |
| 113 | 113.03 | [M - HNCO]⁺· | Loss of isocyanic acid, a common pathway for amides. |
| 70 | 70.04 | [C₂H₄N₃]⁺ | Fragmentation of the triazine ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11]
Expertise & Rationale
For this compound, FTIR is crucial for confirming the presence of key functional groups that define its structure: N-H bonds (from the amine and amide-like groups), C=O bonds (carbonyls in the triazine ring), and C-N bonds. The positions of these absorption bands are characteristic and provide a distinct spectral signature.[12][13] The absence of bands corresponding to potential impurities, such as O-H stretches (from uncyclized precursors) or C=N stretches in different environments, further strengthens the validation.
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 500 cm⁻¹. Resolution is typically set to 4 cm⁻¹.
Data Interpretation & Comparison
The spectrum is analyzed by identifying the characteristic absorption bands and comparing them to established correlation tables.
Table 3: Key FTIR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for this compound Structure |
| 3400 - 3200 (broad) | N-H Stretch | Amine/Amide (-NH₂, -NH) | Confirms the presence of the nitrogen-bound protons.[14] |
| 2980 - 2850 | C-H Stretch | Alkane (-CH₃, -CH₂) | Confirms the aliphatic nature of the ethyl group.[15] |
| 1720 - 1650 (strong) | C=O Stretch | Amide/Carbonyl in Ring | Strong evidence for the carbonyl groups within the triazine ring.[16] |
| 1650 - 1550 | N-H Bend | Amine/Amide (-NH₂, -NH) | Corroborates the N-H stretch, confirming the amine/amide functionalities. |
| 1450 - 1350 | C-N Stretch | Triazine Ring / Amine | Indicates the presence of the carbon-nitrogen bonds in the ring and side chain. |
Conclusion: A Triad of Evidence for Unambiguous Validation
The structural validation of a synthesized molecule like this compound cannot rely on a single data point. It requires the construction of a logical, self-consistent argument built from orthogonal sources of evidence. By integrating NMR spectroscopy to define atomic connectivity, mass spectrometry to confirm molecular weight and fragmentation, and FTIR spectroscopy to verify the presence of key functional groups, we establish a robust and trustworthy validation. When the experimental data from all three techniques align with the predicted values for this compound, as summarized in the tables above, the assigned structure can be considered validated with a high degree of scientific certainty. This rigorous approach is fundamental to ensuring the quality and reliability of data in all subsequent research and development endeavors.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N-Ethyl-2-methylallylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Deventer, K., et al. (2012). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
YASARA. (n.d.). Structure validation in YASARA. Retrieved from [Link]
-
Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Retrieved from [Link]
-
Bak, B., et al. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Johnston, J. C., & Jensen, B. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA. Retrieved from [Link]
-
Sparkman, O. D., et al. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (2025). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-ethyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
-
Semantic Scholar. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Protein Data Bank in Europe. (n.d.). Structure validation practical. Retrieved from [Link]
-
Wikipedia. (n.d.). Structure validation. Retrieved from [Link]
-
ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
MDPI. (2022). Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. Retrieved from [Link]
-
MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]
-
PubMed Central. (2011). The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. Retrieved from [Link]
-
PubMed. (2018). Validation of protein structure models using network similarity score. Retrieved from [Link]
-
PubMed Central. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Retrieved from [Link]
-
ResearchGate. (2014). Characteristic absorption bands in the FTIR spectra of standard and experimentally prepared chitins. Retrieved from [Link]
-
PubMed Central. (2015). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. Retrieved from [Link]
-
PubMed Central. (2010). Synthesis of an ent-Halimanolide from ent-Halimic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Ethylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Retrieved from [Link]
-
ResearchGate. (2025). Infrared and ultra violet-visible spectroscopic investigation of plasma polymerized N,N,3,5-tetramethylaniline thin films. Retrieved from [Link]
-
PubMed. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. Retrieved from [Link]
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. scispace.com [scispace.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. scribd.com [scribd.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Purity of N-Ethylammelide: A Multi-Methodological Approach
For researchers and professionals in drug development, establishing the purity of a novel compound is a cornerstone of reliable and reproducible scientific outcomes. The triazine derivative, N-Ethylammelide, is no exception. Its purity can significantly impact its physicochemical properties, biological activity, and safety profile. This guide presents a comprehensive, self-validating strategy for confirming the purity of an this compound sample, moving beyond a simple checklist of procedures to explain the scientific rationale behind a multi-faceted analytical approach.
The Imperative of Orthogonal Purity Assessment
A single analytical technique is rarely sufficient to declare a compound "pure." Impurities can be structurally similar, co-elute in chromatography, or be non-responsive to a particular detection method. Therefore, we employ a system of orthogonal methods—different analytical techniques that measure the same sample based on distinct chemical or physical principles. This creates a robust, self-validating system where the weaknesses of one method are compensated by the strengths of another.
Our workflow for assessing this compound purity is a phased approach, beginning with a primary quantitative method and followed by a suite of confirmatory techniques.
Caption: Overall workflow for this compound purity assessment.
Anticipating Potential Impurities
Effective purity analysis begins with understanding the potential impurities that may arise from the synthesis of this compound. A common synthetic route involves the reaction of cyanuric chloride with ethylamine, followed by hydrolysis. This suggests several classes of potential impurities:
-
Starting Materials: Unreacted cyanuric chloride or excess ethylamine.
-
Intermediates: Incompletely substituted chlorotriazines.
-
By-products: Di- and tri-ethylated melamine derivatives, or products from unintended side reactions.
-
Degradation Products: Compounds resulting from instability under reaction or storage conditions.
Identifying these potential impurities is crucial for selecting and optimizing analytical methods.[1][2][3][4][5]
Phase 1: Primary Quantification with High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For this compound, a reversed-phase HPLC method with UV detection is the logical primary choice, as the triazine ring is a strong chromophore.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound).[9]
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Interpreting the Data
A high-purity sample will exhibit a single major peak with a flat baseline. The presence of other peaks indicates impurities.
| Parameter | High Purity Sample (Hypothetical) | Impure Sample (Hypothetical) |
| This compound Peak Area % | 99.8% | 92.5% |
| Impurity 1 (Retention Time 4.2 min) | Not Detected | 3.8% |
| Impurity 2 (Retention Time 9.8 min) | 0.15% | 2.5% |
| Other Minor Impurities | 0.05% | 1.2% |
Phase 2: Structural Confirmation and Orthogonal Methods
While HPLC provides a quantitative measure of purity, it does not confirm the identity of the main peak or the impurities. For this, we turn to spectroscopic and spectrometric techniques.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is a powerful tool for determining the molecular weight of a compound, providing a fundamental confirmation of its identity.[10][11] It can be coupled with HPLC (LC-MS) to get mass information for each peak separated by the HPLC.
Key Concept: The Nitrogen Rule The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, and a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] this compound (C₅H₈N₄O₂) has four nitrogen atoms, so we expect an even molecular weight.
Experimental Protocol: Direct Infusion MS
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Infuse the sample directly into the mass spectrometer and acquire the full scan spectrum.
-
Expected Result: Look for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound plus a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is arguably the most powerful technique for unambiguous structure determination of organic molecules.[13][14] Both ¹H and ¹³C NMR should be employed. The ¹H NMR will show the number of different types of protons and their connectivity, while the ¹³C NMR reveals the carbon skeleton. Impurities with different structures will typically show their own distinct sets of peaks.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding in triazines).[13]
-
Acquisition: Acquire standard ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Integrate the peaks to determine the relative ratios of protons. The chemical shifts and splitting patterns should be consistent with the this compound structure.
-
¹³C NMR: The number of peaks should correspond to the number of unique carbon atoms in the molecule.
-
Impurity Detection: Look for small, unidentifiable peaks that do not correspond to the main structure or the solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[15][16] It is a quick and simple method to confirm the presence of key structural motifs in this compound, such as N-H, C=O, and the triazine ring vibrations.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the attenuated total reflectance (ATR) crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~3300-3500 cm⁻¹ (N-H stretching)
-
~1600-1750 cm⁻¹ (C=O stretching)
-
~1400-1600 cm⁻¹ (Triazine ring stretching)
-
Phase 3: Assessing Bulk Properties with Thermal Analysis
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the bulk properties of the sample and can be sensitive to impurities.[17][18]
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A pure crystalline solid will show a sharp melting peak. Impurities typically cause a broadening of the melting peak and a depression of the melting point.
-
TGA: Measures the change in mass of a sample as it is heated. It is useful for detecting residual solvents or volatile impurities, which will be lost at lower temperatures.[19]
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Instrumentation:
-
DSC: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis:
-
DSC: Examine the melting endotherm for its onset temperature and peak shape.
-
TGA: Analyze the thermogram for any mass loss at temperatures below the decomposition point of this compound.
-
Integrating the Data: A Self-Validating Conclusion
The power of this multi-methodological approach lies in the integration of all data points to form a cohesive and defensible purity assessment.
Caption: Decision-making based on integrated analytical data.
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV | Quantification, Impurity Profiling | High sensitivity, excellent for quantitation.[20] | Does not provide structural information; co-elution is possible. |
| Mass Spectrometry | Identity Confirmation | High sensitivity, accurate mass measurement. | Isomers are not differentiated. |
| NMR Spectroscopy | Structural Elucidation | Unambiguous structure confirmation, can identify and quantify impurities. | Lower sensitivity than MS, requires more sample.[13] |
| FTIR Spectroscopy | Functional Group Analysis | Fast, non-destructive, good for confirming identity. | Not suitable for quantification of minor components. |
| Thermal Analysis | Bulk Purity, Volatiles | Sensitive to crystalline purity and residual solvents. | Not specific for chemical structure. |
References
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science. Available at: [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. Available at: [Link]
-
Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure. MDPI. Available at: [Link]
-
Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure. Semantic Scholar. Available at: [Link]
-
Structural characterization of triazines. TESEO. Available at: [Link]
-
Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. ResearchGate. Available at: [Link]_
-
Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Science Community Association. Available at: [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]
-
FTIR spectra of triazine compound. ResearchGate. Available at: [Link]
-
Thermal behaviour of melamine. Semantic Scholar. Available at: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. Available at: [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]
-
Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. PMC - National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC - National Institutes of Health. Available at: [Link]
-
¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate. Available at: [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Available at: [Link]
-
LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. PubMed. Available at: [Link]
-
N-Ethyl-2-methylallylamine. NIST WebBook. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. PubMed Central. Available at: [Link]
-
Mass Spectroscopy and Even/Odd Nitrogen Rule. YouTube. Available at: [Link]
-
Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]
-
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research. Available at: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. Available at: [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - National Institutes of Health. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. tdx.cat [tdx.cat]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. isca.me [isca.me]
- 18. Thermal behaviour of melamine | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of N-Ethylammelide and Other Triazine Derivatives in Oncology Research
A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents.[1][2] Its inherent structural stability, coupled with three modifiable positions, allows for extensive functionalization to fine-tune physicochemical and biological activities.[1][3] This has led to the development of several FDA-approved drugs, including the anticancer agents altretamine, gedatolisib, and enasidenib, validating the s-triazine core as a privileged structure in drug discovery.[1]
This guide provides a comparative analysis of N-Ethylammelide, a dihydroxy-monoamino-s-triazine, against other triazine derivatives that have shown significant promise, particularly in oncology. We will delve into their physicochemical properties, synthesis, and critically compare their biological performance with a focus on anticancer activity. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Physicochemical Properties: A Foundation for Biological Function
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below compares key properties of this compound with representative anticancer triazine derivatives. Modifications to the triazine core, such as the addition of morpholine, piperidine, or substituted phenylamino groups, significantly alter properties like molecular weight, solubility, and lipophilicity, which in turn influences their biological activity.[4]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Key Feature |
| This compound | CCNC1(N=C(N=C(N=1)O)O) | C₅H₈N₄O₂ | 156.14 | Not Reported | Soluble in DMSO | Dihydroxy-monoamino triazine[5][6] |
| Gedatolisib (PI3K/mTOR inhibitor) | C₂₉H₃₂N₆O₃ | C₂₉H₃₂N₆O₃ | 524.61 | Not Reported | Soluble in DMSO | Dual PI3K/mTOR inhibitor[4] |
| Compound 14 (EGFR-TK inhibitor) | Structure not specified | Not Reported | Not Reported | Not Reported | Not Reported | Potent EGFR-TK inhibitor[1] |
| Compound 32 (PI3Kα inhibitor) | Structure not specified | Not Reported | Not Reported | Not Reported | Not Reported | Potent and selective PI3Kα inhibitor[1] |
Synthesis of Triazine Derivatives: The Cyanuric Chloride Route
A common and versatile method for synthesizing a diverse library of 1,3,5-triazine derivatives starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] The three chlorine atoms on the triazine ring can be sequentially displaced by various nucleophiles in a temperature-controlled, stepwise process. This allows for the precise and controlled introduction of different functional groups, leading to symmetrically or asymmetrically substituted triazines.[8]
The general strategy involves:
-
First Substitution: Reaction of cyanuric chloride with a primary amine or alcohol at a low temperature (0-5°C) in the presence of a base to neutralize the HCl byproduct.[7]
-
Second Substitution: Increasing the temperature (typically to room temperature) allows for the substitution of the second chlorine atom with a different nucleophile.[7]
-
Third Substitution: The final chlorine atom, being the least reactive, requires higher temperatures (reflux) for its displacement.[7]
This modular approach is fundamental to creating vast libraries of triazine derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing therapeutic efficacy.[9][10][11]
Comparative Biological Activity: Anticancer Potential
Triazine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][9][12] In oncology, they are known to target various critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][13]
Focus: Inhibition of Receptor Tyrosine Kinases (HER2/EGFR)
The human epidermal growth factor receptor (HER) family, particularly HER2 and EGFR, are well-established therapeutic targets in various cancers, most notably breast cancer.[14][15] Overexpression of HER2 leads to uncontrolled cell growth and proliferation through downstream signaling cascades like the PI3K/Akt and MAPK pathways.[15][16][17] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of these kinases.[1][18] They typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and subsequent activation of downstream signaling.[15][18]
The following table summarizes the cytotoxic activity of various triazine derivatives against different human cancer cell lines, providing a basis for comparing their anticancer potency.
| Compound ID | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 14 | EGFR-TK Inhibitor | Breast Cancer | 2.54 ± 0.22 | [1] |
| Compound 18 | EGFR Inhibitor | HCT116 (Colon) | 0.50 ± 0.08 | [1] |
| Compound 32 | PI3Kα Inhibitor | U87-MG (Glioblastoma) | 0.00032 (nM) | [1] |
| Derivative 31 | Cytotoxic Agent | MCF-7 (Breast) | 4.8 | [13] |
| Derivative 3b | Cytotoxic Agent | MCF-7 (Breast) | 6.19 | [4] |
| Derivative 2d | Cytotoxic Agent | C26 (Colon) | 0.38 | [4] |
| Compound 11e | DHFR Inhibitor | A549 (Lung) | 0.028 | [19] |
IC₅₀ (half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
The data clearly demonstrates that specific substitutions on the triazine ring lead to highly potent compounds. For instance, Compound 32 exhibits nanomolar potency against PI3Kα, while others show strong micromolar activity against EGFR and cancer cell lines.[1] The structure-activity relationship studies suggest that the nature of the amine substituents at the 2, 4, and 6 positions of the triazine ring is critical for potent anticancer activity.[4][20]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HCT-116) from a sub-confluent culture using trypsin.
-
Count the cells using a hemocytometer and determine viability via trypan blue exclusion.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[21]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., this compound, other triazine derivatives) in DMSO.
-
Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[20][22]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Visualizing the Workflow
Caption: General workflow for in vitro cytotoxicity evaluation.[22]
Mechanism of Action: Visualizing the HER2 Signaling Pathway
To understand the causality behind the cytotoxic effects of many triazine derivatives, it is crucial to visualize their interaction with key signaling pathways. The diagram below illustrates the HER2 signaling cascade and the point of inhibition by triazine-based tyrosine kinase inhibitors (TKIs).
Caption: HER2 dimerization activates the intracellular kinase domain, leading to downstream signaling via PI3K/Akt and MAPK pathways. Triazine TKIs inhibit this process.
Conclusion and Future Directions
The 1,3,5-triazine scaffold is a remarkably fruitful starting point for the development of potent and selective anticancer agents. While this compound itself is a simple derivative, the broader class of substituted triazines demonstrates exceptional activity against key oncogenic targets like EGFR, HER2, and PI3K.[1][13] The synthetic tractability of the triazine core, primarily through sequential substitution of cyanuric chloride, allows for extensive chemical space exploration to optimize potency and selectivity.[7][8]
The comparative data presented herein highlights that tri-substituted derivatives, particularly those incorporating specific amine moieties, often exhibit superior cytotoxic effects compared to simpler structures.[4] Future research should focus on elucidating the precise structure-activity relationships to design next-generation triazine inhibitors with improved pharmacokinetic profiles and the ability to overcome clinical resistance to existing therapies.
References
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central. [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025). [Source not further specified]. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Current Organic Chemistry. [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PubMed Central. [Link]
-
Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. (2018). Bioorganic Chemistry. [Link]
-
The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. (2014). Chemical & Pharmaceutical Bulletin. [Link]
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]
-
Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). The Journal of Organic Chemistry. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). [Source not further specified]. [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]
-
Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. (2025). RSIS International. [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). MDPI. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
Cytotoxic activity of some Pyrazolo[4,3-e][1][9][10]Triazines against human cancer cell lines. (2025). ResearchGate. [Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (n.d.). National Institutes of Health. [Link]
-
Role of HER2-targeted drugs in HER signaling. (n.d.). ResearchGate. [Link]
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing. [Link]
-
Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (2025). ResearchGate. [Link]
-
This compound. (n.d.). eragene. [Link]
-
Electronic and Optical Properties of Protonated Triazine Derivatives. (2020). arXiv. [Link]
-
List of HER2 inhibitors. (n.d.). Drugs.com. [Link]
-
HER2 Tyrosine Kinase Inhibitors in the Sensitization to Cancers Resistant to HER2 Antibodies. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. (n.d.). MDPI. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. (2018). [Source not further specified]. [Link]
-
Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. (n.d.). [Source not further specified]. [Link]
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review | MDPI [mdpi.com]
- 4. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 5. This compound [eragene.com]
- 6. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. drugs.com [drugs.com]
- 15. HER2 Tyrosine Kinase Inhibitors in the Sensitization to Cancers Resistant to HER2 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsisinternational.org [rsisinternational.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N-Ethylammelide and Ammelide: Physicochemical and Analytical Profiles
Abstract
This guide presents a detailed comparative analysis of Ammelide and its N-ethylated derivative, N-Ethylammelide. As foundational structures in triazine chemistry, their potential applications range from intermediates in polymer synthesis to precursors for pharmacologically active agents.[1] This document provides a side-by-side examination of their structural, physicochemical, and analytical properties. We outline detailed experimental protocols for their synthesis and characterization, supported by predictive data, to offer researchers and drug development professionals a comprehensive framework for evaluating these compounds. The causality behind experimental choices is explained, grounding the protocols in established chemical principles and self-validating systems.
Introduction: The Triazine Core and the Impact of N-Alkylation
Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a well-characterized triazine compound, known primarily as a hydrolysis product of melamine.[2][3] Its structure features a stable s-triazine ring with two hydroxyl groups and one amino group, leading to a highly polar nature and the ability to form extensive hydrogen-bonding networks.[4][5] These characteristics result in high thermal stability and low solubility in water and common organic solvents.[6][7]
This compound (6-(ethylamino)-1H-1,3,5-triazine-2,4-dione) is a derivative where an ethyl group is substituted onto the exocyclic amino nitrogen.[8] While less studied, the introduction of this alkyl group is predicted to significantly alter the molecule's physicochemical properties. N-alkylation is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and receptor-binding affinity.[9] The ethyl group is expected to increase lipophilicity, disrupt intermolecular hydrogen bonding, and alter the electronic properties of the triazine ring. This guide provides the experimental framework to quantify these differences.
Synthesis Pathways: From Ammelide to its N-Ethyl Derivative
The synthesis of this compound presupposes the availability of Ammelide. Ammelide can be reliably synthesized through the controlled hydrolysis of melamine or the thermal decomposition of urea.[1][4] The subsequent ethylation presents a synthetic challenge requiring selective N-alkylation.
Proposed Synthesis of this compound
A plausible route to this compound involves the direct alkylation of Ammelide. Due to Ammelide's low solubility, a polar aprotic solvent like Dimethylformamide (DMF) is suitable. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the most acidic proton, facilitating nucleophilic attack on an ethylating agent like ethyl iodide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend Ammelide (1 eq.) and finely ground potassium carbonate (1.5 eq.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water and diethyl ether. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the comparative analysis of Ammelide and this compound.
Solubility Determination via HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) provides a precise method to quantify the concentration of a saturated solution. This protocol determines solubility in a standard aqueous buffer.
Experimental Protocol:
-
Solution Preparation: Prepare saturated solutions of both Ammelide and this compound by adding an excess of each solid to phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate the suspensions at 25°C for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the suspensions to pellet the undissolved solid. Filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Inject the filtered supernatant onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Quantification: Determine the concentration of the analyte by comparing the peak area to a standard curve of known concentrations.
Thermal Stability Analysis via TGA/DSC
Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points. Differential Scanning Calorimetry (DSC) measures heat flow, identifying melting points and other thermal transitions.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of each compound into separate alumina TGA/DSC pans.
-
TGA Analysis: Heat the sample from 30°C to 600°C at a rate of 10 °C/min under a nitrogen atmosphere. Record the mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.
-
DSC Analysis: In a parallel experiment, heat the sample under the same conditions and record the heat flow. An endothermic peak will indicate the melting point. Ammelide is expected to decompose before melting. [6]
Spectroscopic and Spectrometric Characterization
Rationale: NMR and Mass Spectrometry (MS) provide unambiguous structural confirmation and are essential for identifying the compounds. The spectra will show clear differences based on their distinct structures.
Experimental Protocol:
-
NMR Spectroscopy: Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Ammelide: Expected to show broad peaks for exchangeable N-H protons.
-
This compound: Expected to show distinct signals for the ethyl group—a triplet around 1.1 ppm and a quartet around 3.3 ppm—in addition to the N-H protons.
-
-
Mass Spectrometry: Analyze samples using LC-MS with an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Ammelide: Expected [M+H]⁺ ion at m/z 129.04 and [M-H]⁻ ion at m/z 127.03. [10] * This compound: Expected [M+H]⁺ ion at m/z 157.07 and [M-H]⁻ ion at m/z 155.06.
-
Discussion and Potential Implications
The comparative data, both experimental and predicted, highlight the significant impact of N-ethylation on the physicochemical profile of Ammelide. The increased lipophilicity and altered hydrogen bonding capacity of this compound are key differentiators.
For drug development professionals , this shift towards higher lipophilicity (as indicated by the higher LogP value) could translate to improved membrane permeability and potentially different pharmacokinetic profiles. However, the reduced water solubility might pose formulation challenges. The stability of the triazine ring, a common scaffold in medicinal chemistry, combined with the tunability offered by N-alkylation, makes these compounds interesting starting points for library synthesis.
For researchers in materials science , the lower thermal stability of this compound compared to Ammelide is a critical consideration. While Ammelide's high decomposition temperature makes it a candidate for high-performance polymers and flame retardants, this compound's lower decomposition point might be advantageous for applications requiring controlled thermal degradation. [1][11]
Conclusion
The substitution of a single ethyl group onto the Ammelide scaffold fundamentally alters its key properties. This compound is predicted to be a more lipophilic, less water-soluble, and less thermally stable analogue of its parent compound. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions. This comparative study serves as a foundational resource for researchers exploring the structure-property relationships in substituted triazines, enabling more informed decisions in the design of novel materials and therapeutic agents.
References
-
AMMELIDE 645-93-2 wiki . LookChem. [Link]
-
Ammelide . Grokipedia. [Link]
-
Ammelide . Wikipedia. [Link]
-
Chromatographic methods for analysis of triazine herbicides . PubMed. [Link]
-
Ammelide - Analytical Standard with 98.0% Purity . IndiaMART. [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides . Taylor & Francis Online. [Link]
-
Ammeline . Wikipedia. [Link]
-
Ammelide . Solubility of Things. [Link]
-
Ammelide | C3H4N4O2 . PubChem, National Institutes of Health. [Link]
-
This compound | C5H8N4O2 . PubChem, National Institutes of Health. [Link]
-
This compound . eRAMONES. [Link]
-
New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters . MDPI. [Link]
-
Analysis of Melamine, Cyanuric Acid, Ammelide, and Ammeline Using Matrix‐Assisted Laser Desorption Ionization/Time‐of‐Flight Mass Spectrometry (MALDI/TOFMS) . Taylor & Francis Online. [Link]
-
Ammeline . chemeurope.com. [Link]
-
Kinetic modeling and simulation of high-temperature by-product formation from urea decomposition . Semantic Scholar. [Link]
-
Acid Dissociation Constants of Melamine Derivatives from Density Functional Theory Calculations . ACS Publications. [Link]
-
Triazines and related products. Part V. The structure of some red N -alkyl-1,2,3-benzotriazines . Royal Society of Chemistry. [Link]
-
Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide . ResearchGate. [Link]
-
The research advancement for analytical methodology of melamine and related analogues in environment and foods . Semantic Scholar. [Link]
-
Melamine, Cyanuric Acid, Ammeline, and Ammelide Analysis by Gas Chromatography / Mass Spectrometry . Restek. [Link]
-
Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d) . ResearchGate. [Link]
-
Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry . Biomedical and Environmental Sciences. [Link]
-
Analysis of Melamine, Cyanuric Acid, Ammelide, and Ammeline Using Matrix-Asssisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI/TOFMS) . Pacific Northwest National Laboratory. [Link]
-
Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) . PubMed Central, National Institutes of Health. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ammeline - Wikipedia [en.wikipedia.org]
- 4. Ammelide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. AMMELIDE CAS#: 645-93-2 [m.chemicalbook.com]
- 7. Ammelide - Analytical Standard with 98.0% Purity, Best Price in Mumbai [nacchemical.com]
- 8. This compound | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of N-Ethylammelide and Structurally Related s-Triazine Compounds
Introduction
The s-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of N-Ethylammelide, a lesser-studied derivative, in the context of its more widely known structural analogs: ammelide, ammeline, and melamine.
While melamine has been extensively studied, primarily due to toxicological concerns following incidents of food adulteration, the bioactivities of its hydrolysis products, ammeline and ammelide, are less well-characterized.[4][5][6] this compound, an N-alkylated derivative of ammelide, represents a frontier for investigation. By examining the known biological effects of its parent compounds and the broader class of s-triazine derivatives, we can formulate hypotheses regarding the potential therapeutic applications of this compound and outline a comprehensive experimental strategy for their validation.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of s-triazine derivatives. We will delve into the known and potential biological activities, present comparative data where available, and provide detailed experimental protocols to facilitate further research in this area.
Structural Comparison
The compounds discussed in this guide share a common 1,3,5-triazine core but differ in their substitutions, which significantly influences their physicochemical properties and biological activities.
-
Melamine: 2,4,6-triamino-1,3,5-triazine
-
Ammeline: 4,6-diamino-1,3,5-triazin-2-ol
-
Ammelide: 6-amino-1,3,5-triazine-2,4-diol
-
This compound: 6-(ethylamino)-1,3,5-triazine-2,4-diol
The progressive replacement of amino groups with hydroxyl groups from melamine to ammelide is a result of hydrolysis.[6] The introduction of an ethyl group in this compound is expected to increase its lipophilicity compared to ammelide, which may affect its cell permeability and interaction with biological targets.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound are scarce in publicly available literature. Therefore, this section will focus on the known activities of melamine, ammeline, and ammelide, and extrapolate potential activities for this compound based on the broader landscape of s-triazine pharmacology.
Antiproliferative and Cytotoxic Activity
The s-triazine scaffold is a cornerstone in the development of anticancer agents.[1][3] Numerous derivatives have shown potent activity against a variety of cancer cell lines.[1][7]
-
Melamine: While primarily known for its renal toxicity at high doses, some studies have explored its derivatives for anticancer properties. However, melamine itself is not considered a primary candidate for cancer therapy.
-
Ammelide and Ammeline: There is limited specific data on the antiproliferative activity of ammelide and ammeline. Their high polarity may limit their passive diffusion across cell membranes, potentially reducing their effectiveness as cytotoxic agents.
-
This compound (Hypothesized): The introduction of an ethyl group in this compound increases its lipophilicity, which could enhance its ability to cross cell membranes and interact with intracellular targets. This structural modification warrants investigation into its antiproliferative effects against various cancer cell lines.
Table 1: Reported IC50 Values for various s-Triazine Derivatives against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trisubstituted s-triazine | Analog 34 | MCF-7 (Breast) | 0.82 | [1] |
| Pyrazolyl-1,3,5-triazine | Compound 32 | MCF-7 (Breast) | 5-9 | [1] |
| 4-Aminoquinoline-1,3,5-triazine | Compound 22 | HL-60 (Leukemia) | 26.3 | [1] |
| Benzimidazole-1,3,5-triazine | Not specified | U87-MG (Glioblastoma) | Potent Inhibition | [7] |
This table showcases the potential of the s-triazine scaffold and is intended to provide context for the proposed investigation of this compound.
Antimicrobial Activity
s-Triazine derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[2][8]
-
Melamine and Analogs: Some melamine derivatives have been investigated as antimicrobial agents.[9] N-halamine melamine derivatives, for instance, have shown potent antimicrobial and biofilm-controlling effects.[9]
-
This compound (Hypothesized): Given the established antimicrobial potential of the s-triazine core, this compound should be screened against a panel of pathogenic bacteria and fungi to determine its efficacy.
Enzymatic Inhibition
The ability of s-triazine derivatives to act as enzyme inhibitors is a key mechanism behind their therapeutic effects.[1][3] They have been shown to inhibit kinases, such as PI3K and EGFR, which are crucial in cancer cell signaling.[3][10]
-
Melamine, Ammelide, and Ammeline: Specific enzymatic inhibition studies for these compounds in a therapeutic context are not widely reported.
-
This compound (Hypothesized): The structural similarity of this compound to other bioactive s-triazines suggests it could be an inhibitor of various enzymes. Kinase inhibition assays would be a logical starting point for elucidating its mechanism of action.
Proposed Experimental Workflows
To systematically evaluate the biological activity of this compound and its analogs, a tiered screening approach is recommended.
Detailed Experimental Protocols
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, ammelide, ammeline, melamine (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, the extensive research on the s-triazine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The increased lipophilicity of this compound compared to its parent compound, ammelide, may confer advantageous pharmacological properties, such as enhanced cell permeability.
The proposed experimental workflows provide a clear path forward for the systematic evaluation of this compound and its analogs. A comprehensive screening of its antiproliferative and antimicrobial activities, followed by mechanistic studies to identify its molecular targets, will be crucial in determining its therapeutic potential. The comparative data generated from these studies will provide valuable insights into the structure-activity relationships of this class of compounds and could pave the way for the development of novel s-triazine-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing the Anti-proliferative Effects of (S)-(-)-Perillic Acid.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives.
-
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
-
MDPI. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Retrieved from [Link]
-
International Journal of Biological and Pharmaceutical Sciences Archive. (2023). A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective comparison of s-triazine as PI3K inhibitors. Retrieved from [Link]
-
MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]
-
King Saud University. (n.d.). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Students Investigating the Antiproliferative Effects of Synthesized Drugs on Mouse Mammary Tumor Cells. Retrieved from [Link]
-
MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
SpringerLink. (2008). Synthesis and antimicrobial studies of s-triazine based heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of melamine and analogs. A, melamine; B, ammeline; C, ammelide; D, cyanuric acid. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]
-
PubMed. (n.d.). N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity. Retrieved from [Link]
-
PubMed. (n.d.). Characterization and in vitro cytotoxicity testing of ethanolamine-derived cadmium chelating agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]
-
ResearchGate. (2025). Amine, Melamine, and Amide N-Halamines as Antimicrobial Additives for Polymers. Retrieved from [Link]
-
Biomedical and Environmental Sciences. (n.d.). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Residue findings of melamine and its structural analogues in food using LC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hemisynthesis, Anti-Inflammatory, and In-silico Alpha-Amylase Inhibition of Novel Carlina Oxide Analogs. Retrieved from [Link]
-
YouTube. (2023). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Bentham Science. (2024). Hemisynthesis, Anti-Inflammatory, and In-silico Alpha-Amylase Inhibition of Novel Carlina Oxide Analogs. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. Retrieved from [Link]
-
National Institutes of Health. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. besjournal.com [besjournal.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating Biological Assays for N-Ethylammelide and Other Compounds of Unknown Mechanism
For researchers, drug discovery professionals, and toxicologists, the emergence of a novel or uncharacterized compound like N-Ethylammelide presents a distinct challenge. As a derivative of melamine, its context is often rooted in toxicology and environmental science rather than targeted pharmacology. When a clear biological target is not defined, how can we generate reliable, reproducible, and meaningful biological data? The answer lies not in a single assay, but in a rigorously validated, multi-tiered assay cascade.
This guide provides a practical framework for validating the results of biological assays for compounds with unknown or poorly defined mechanisms of action. We will use this compound as a representative case study, focusing on the logical progression from broad phenotypic screening to more specific, mechanistic validation assays. The core principle is this: validation is not merely a quality control checklist; it is a scientific process of building confidence in your data through orthogonal methods and impeccable experimental design.
Part I: The Foundational Principles of Assay Validation
Before entering the lab, it is crucial to understand the pillars of assay validation, which are rooted in guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] While these guidelines are written for analytical and bioanalytical procedures, their principles are directly applicable to the cell-based assays used in discovery and toxicology.
A "validated" assay is one that has been proven to be suitable for its intended purpose.[3] This is achieved by assessing several key performance characteristics:
-
Specificity & Selectivity: The ability to assess the analyte or biological effect unequivocally in the presence of other components. In a cell-based assay, this means ensuring the signal is not an artifact of compound color, fluorescence, or non-specific effects on assay reagents.
-
Accuracy: The closeness of your measured value to the true value. This is often assessed by using a known positive control or reference standard.
-
Precision: The degree of scatter between a series of measurements. This is typically broken down into:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment (inter-assay precision).
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte or effect. The range is the interval over which the assay is precise, accurate, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
For a compound like this compound, a tiered or cascaded approach to validation is most effective. This strategy uses a broad, high-throughput assay to identify a general biological effect, which is then confirmed and explored with more specific, lower-throughput assays.
Caption: A tiered workflow for validating the biological activity of an uncharacterized compound.
Part II: Tier 1 Validation - Establishing General Cytotoxicity
The first step is to determine the concentration range at which this compound impacts fundamental cellular health. Comparing results from two different viability assays with distinct biological readouts provides the first layer of validation.
Comparison of Foundational Viability Assays
| Assay | Principle | Advantages | Potential Liabilities / Points of Interference |
| MTS Assay (e.g., CellTiter 96® AQueous One) | Measures the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[10][11][12] | Simple "add-and-read" protocol, cost-effective, extensive literature. | Can be affected by compounds that alter cellular metabolism without killing cells. Colored compounds can interfere with absorbance readings. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction. | High sensitivity, broad linear range, less prone to colorimetric interference. | Can be affected by compounds that interfere with luciferase or alter cellular ATP pools through non-cytotoxic mechanisms. |
Experimental Protocol: Validating a Cytotoxicity Screen using the MTS Assay
This protocol describes the steps to determine the 50% cytotoxic concentration (CC50) of this compound on a human kidney cell line (e.g., HK-2) while establishing the assay's validity.
1. Materials:
-
HK-2 cells and appropriate culture medium.
-
This compound, Doxorubicin (positive control), DMSO (vehicle control).
-
CellTiter 96® AQueous One Solution Reagent (Promega).[10]
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and plate reader capable of measuring absorbance at 490 nm.[11][13]
2. Cell Plating:
-
Seed HK-2 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours. Cell density optimization is a key part of assay development.
3. Compound Preparation & Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a top concentration of 1 mM.
-
Prepare an identical dilution series for Doxorubicin, starting from 10 µM.
-
Prepare a vehicle control series containing the same final DMSO concentration as the compound wells (e.g., 0.5%).
-
Remove media from cells and add 100 µL of the compound/control dilutions. Include "cells-only" (100% viability) and "media-only" (background) controls.
-
Incubate for 48 hours.
4. MTS Assay Procedure: [14]
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate for 2 hours at 37°C.
-
Record absorbance at 490 nm.
5. Data Analysis & Validation Metrics:
-
Background Subtraction: Subtract the average absorbance of the "media-only" wells from all other wells.
-
Normalization: Normalize the data by setting the average of the "cells-only" (vehicle control) wells to 100% viability and the background to 0%.
-
Curve Fitting: Plot the normalized data against the log of compound concentration and fit a four-parameter logistic (4PL) curve to determine the CC50 value.
-
Assay Quality (Z'-factor): Calculate the Z'-factor using the vehicle (positive) and highest concentration of Doxorubicin (negative) controls.
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
An assay is considered robust for high-throughput screening if Z' > 0.5.
-
Caption: Logical flow from compound treatment to biomarker release, validated by orthogonal assays.
Part IV: The Most Critical Validation Step - The Test Article
No amount of assay validation can compensate for an impure or incorrect test compound. [15]This is the most frequently overlooked aspect of generating reproducible biological data. [16][17][18][19]The trustworthiness of every result hinges on the quality of the this compound sample itself.
Essential Validation for the Test Article:
-
Identity Confirmation: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm that the compound's structure is indeed this compound.
-
Purity Assessment: Use a quantitative method like High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR) to determine the purity. [16]A highly potent impurity can easily lead to false conclusions about the primary compound's activity. [16]3. Solubility & Stability: Confirm that the compound is fully dissolved at the tested concentrations and is stable in the assay medium for the duration of the experiment. Compound precipitation is a common cause of assay artifacts.
Conclusion
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. (2024-04-24). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. (2021-09-17). [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide . ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. (2025-12-26). [Link]
-
Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) . Bio-protocol. [Link]
-
Design and Validate a GMP Cell Based Assay . Marin Biologic Laboratories. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . Pauli, G. F., et al. Journal of Medicinal Chemistry. (2014-06-20). [Link]
-
Human KIM-1(Kidney Injury Molecule 1) ELISA Kit (E-EL-H6029) . Elabscience. [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products . European Pharmaceutical Review. (2021-12-22). [Link]
-
Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals . Platypus Technologies. (2023-02-26). [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining . Wang, H., et al. Bio-protocol. (2020-06-23). [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . ResearchGate. (2025-08-10). [Link]
-
ELISA Kit for Kidney Injury Molecule 1 (Kim1) . Cloud-Clone Corp. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies . BioAgilytix. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery . Dispendix. (2024-04-09). [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. (2024-09-04). [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability . Federal Register. (2018-05-22). [Link]
-
M10 Bioanalytical Method Validation . U.S. Food and Drug Administration. (2019-10-25). [Link]
-
Human Kidney injury molecule 1 (Kim-1) ELISA Kit . Cusabio. [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining . JoVE. (2019-10-17). [Link]
-
Why Is Purity Important In Chemistry? . A-level Chemistry. (2022-03-16). [Link]
-
Cell proliferation assay with aqueous one solution . YouTube. (2021-12-25). [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]
-
ROS Assay Kit Protocol . OxiSelect. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.com]
- 11. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. promega.com [promega.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. researchgate.net [researchgate.net]
- 19. chemicals.co.uk [chemicals.co.uk]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Ethylammelide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the determination of N-Ethylammelide, a compound of interest due to its structural relation to melamine. In the absence of extensive direct studies on this compound, this guide leverages established methods for melamine and its analogs to construct a robust cross-validation framework. This approach is grounded in the understanding that similar chemical structures often present comparable analytical challenges and respond similarly to various analytical techniques.
The primary objective of this guide is to move beyond a simple listing of protocols. Instead, it aims to elucidate the underlying scientific principles and rationale that guide the selection of an analytical method. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a critical evaluation of their performance characteristics. This comparative analysis will empower you to make informed decisions when selecting and validating an analytical method for this compound or structurally related compounds in your own laboratory.
The Importance of Method Validation and Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation, which are critical for ensuring data integrity in research and pharmaceutical development.[4][5][6][7][8]
Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods. This process is crucial for:
-
Confirming the accuracy of a primary method: By comparing it against an orthogonal method (a method with a different scientific principle), you can gain greater confidence in your results.
-
Method transfer: When transferring a method from one laboratory to another, cross-validation ensures that the receiving laboratory can achieve comparable results.
-
Investigating discrepancies: If unexpected results are obtained, cross-validation can help to identify if the issue lies with the analytical method itself.
This guide is structured to walk you through a simulated cross-validation study, drawing upon the wealth of data available for the analysis of melamine and its analogs.[9][10][11]
Analytical Techniques Under Comparison
We will focus on three widely used analytical techniques, each with its own set of strengths and limitations for the analysis of small polar molecules like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[12][13][14] For a compound like this compound, which possesses a chromophore, UV detection provides a simple and cost-effective means of quantification.
Principle: The analyte is separated on a chromatographic column, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16][17] For polar analytes like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.
Principle: The derivatized analyte is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[19][20][21][22][23] This technique is often considered the gold standard for trace-level quantification in complex matrices.
Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion, which is then fragmented. The second stage analyzes the resulting product ions, providing a high degree of specificity and reducing matrix interference.[20]
Cross-Validation Study Design: A Comparative Framework
The following sections outline the experimental protocols and performance characteristics for each analytical method. The data presented in the summary tables are synthesized from published studies on melamine and its analogs, providing a realistic comparison for a cross-validation study of this compound.[9][10][24][25]
Experimental Workflows
The following diagrams illustrate the general workflow for each analytical technique.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for each analytical technique, adapted from established methods for melamine and its analogs.
Protocol 1: HPLC-UV Method
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 1 g of the sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent (e.g., 10% acetonitrile in water).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v), pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 240 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: GC-MS Method
-
Standard and Sample Preparation:
-
Follow steps 1 and 2 from the HPLC-UV protocol for standard and sample preparation up to the extraction step.
-
Take 1 mL of the extract and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode and compare it to a calibration curve prepared from derivatized standards.
-
Protocol 3: LC-MS/MS Method
-
Standard Preparation:
-
Prepare a stock solution and calibration standards as described in the HPLC-UV protocol.
-
Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled analog of this compound).
-
-
Sample Preparation:
-
Accurately weigh 1 g of the sample into a centrifuge tube.
-
Add the internal standard.
-
Add 10 mL of the extraction solvent (e.g., 1% formic acid in acetonitrile).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program starting with a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Comparative Performance Data
The following tables summarize the expected performance characteristics for each method, based on literature values for melamine and its analogs. These parameters are crucial for evaluating the suitability of a method for a specific application. [1][2][26][27] Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL | 0.001 - 1 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% | 95 - 105% |
| Precision (RSD%) - Intra-day | < 5% | < 10% | < 5% |
| Precision (RSD%) - Inter-day | < 8% | < 15% | < 10% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL | ~0.0005 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
| Specificity | Moderate | High | Very High |
Discussion: Choosing the Right Method
The choice of an analytical method should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control applications where high sensitivity is not required and the sample matrix is relatively clean. Its moderate specificity means it may be susceptible to interference from other compounds that absorb at the same wavelength.
-
GC-MS offers high specificity due to the unique fragmentation patterns of the analyte. However, the need for derivatization can add complexity and variability to the workflow. It is a good choice for confirmatory analysis and for matrices where volatility is not a limiting factor.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the ideal choice for trace-level quantification in complex matrices, such as biological fluids or food products. [20]The use of an internal standard helps to compensate for matrix effects and variations in sample preparation and instrument response. While it is the most powerful technique, it also has the highest initial and operational costs.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, drawing upon established methodologies for structurally related compounds. By understanding the principles, strengths, and limitations of HPLC-UV, GC-MS, and LC-MS/MS, researchers can design and implement a robust validation strategy. The provided protocols and comparative data serve as a starting point for method development and optimization. Ultimately, a thorough cross-validation approach, grounded in the principles of scientific integrity and regulatory compliance, is essential for generating reliable and defensible analytical data.
References
-
AOAC INTERNATIONAL Guidelines for Single Laboratory Validation of Chemical Methods. (URL: [Link])
-
Validation of Compendial Methods - General Chapters. (URL: [Link])
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (URL: [Link])
-
FDA Q2(R2) Validation of Analytical Procedures. (URL: [Link])
-
EMA ICH Q14 Guideline on Analytical Procedure Development. (URL: [Link])
-
AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (URL: [Link])
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (URL: [Link])
-
Highlights from FDA's Analytical Test Method Validation Guidance. (URL: [Link])
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (URL: [Link])
-
AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. (URL: [Link])
-
AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (URL: [Link])
-
Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
-
<1225> Validation of Compendial Procedures - USP-NF. (URL: [Link])
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: [Link])
-
FDA issues revised guidance for analytical method validation. (URL: [Link])
-
AOAC international guidelines for validation of qualitative binary chemistry methods. (URL: [Link])
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (URL: [Link])
-
EMA publishes Document on the Validation of analytical Methods. (URL: [Link])
-
Methods for the analysis of melamine and related compounds in foods: A review. (URL: [Link])
-
LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (URL: [Link])
-
Recent developments in the detection of melamine. (URL: [Link])
-
Analytical methods for the evaluation of melamine contamination. (URL: [Link])
-
Determination of Melamine and its Analogues from Powdered Infant Milk Using Polymeric Solid-Phase Extraction (SPE) and Reversed-Phase Chromatography. (URL: [Link])
-
Development and Validation of a Method for the Simultaneous Determination and Confirmation of Melamine and Cyanuric Acid in Fish Kidney by LC/MS/MS. (URL: [Link])
-
A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. (URL: [Link])
-
Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (URL: [Link])
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (URL: [Link])
-
Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. (URL: [Link])
-
8 Essential Characteristics of LC-MS/MS Method Validation. (URL: [Link])
-
Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. (URL: [Link])
-
Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. (URL: [Link])
-
Development and validation of an HPLC method for determination of nateglinide in drug substances. (URL: [Link])
-
Validation of clinical LC-MS/MS methods: What you need to know. (URL: [Link])
-
GC-MSMS analysis laboratory. (URL: [Link])
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (URL: [Link])
-
How Is GC-MS Used For Qualitative Analysis? (URL: [Link])
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (URL: [Link])
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (URL: [Link])
-
Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. (URL: [Link])
-
Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. (URL: [Link])
-
An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF RP -HPLC METHOD FOR THE DETERMINATION OF NIFLUMIC ACID IN HUMAN PLASMA. (URL: [Link])
-
(PDF) Development and Validation of RP-HPLC Method for Estimation of Etizolam in Bulk. (URL: [Link])
Sources
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for the evaluation of melamine contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 14. Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. filab.fr [filab.fr]
- 19. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolian.com [resolian.com]
- 21. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. Development and Validation of a Method for the Simultaneous Determination and Confirmation of Melamine and Cyanuric Acid in Fish Kidney by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. s27415.pcdn.co [s27415.pcdn.co]
- 27. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Efficiency of Routes to N-Ethylammelide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Ethylammelide
This compound, systematically known as 2,4-dihydroxy-6-(ethylamino)-1,3,5-triazine, is a derivative of ammelide, a member of the triazine family of heterocyclic compounds. The triazine core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. N-substituted ammelides, such as this compound, are of particular interest as they offer opportunities for modulating physicochemical properties and exploring structure-activity relationships in drug discovery programs. The efficient and scalable synthesis of these molecules is therefore a critical aspect of their development and application.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their synthetic efficiency. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a quantitative comparison of their performance based on available data.
Comparative Analysis of Synthetic Routes
Three principal synthetic strategies for the preparation of this compound have been identified and evaluated:
-
Route 1: Sequential Nucleophilic Substitution of Cyanuric Chloride
-
Route 2: Condensation of Dicyandiamide with Ethylamine
-
Route 3: Cyclization of an N-Ethylguanidine Derivative
The following table summarizes the key metrics for comparing the synthetic efficiency of these routes.
| Metric | Route 1: Cyanuric Chloride | Route 2: Dicyandiamide | Route 3: N-Ethylguanidine Cyclization |
| Starting Materials | Cyanuric chloride, Ethylamine | Dicyandiamide, Ethylamine | N-Ethylguanidine, Diethyl carbonate |
| Number of Steps | 2 | 1 (theoretically) | 1 |
| Overall Yield | Moderate to High | Variable, potentially lower | Generally lower |
| Reagent Cost & Availability | Readily available, moderate cost | Inexpensive and readily available | N-Ethylguanidine may require synthesis |
| Reaction Conditions | Controlled temperature, potentially harsh hydrolysis | High temperature and pressure | Moderate to high temperature |
| Byproducts & Purification | HCl, requires neutralization; potential for over-substitution | Ammonia, melamine derivatives; purification can be challenging | Ethanol, requires removal |
| Scalability | Well-established for triazine synthesis | Potentially scalable | Less established for this specific target |
Route 1: Synthesis from Cyanuric Chloride
This is arguably the most versatile and well-controlled approach to substituted triazines. The synthesis proceeds in two distinct steps: the initial mono-substitution of cyanuric chloride with ethylamine, followed by the hydrolysis of the remaining two chlorine atoms.
Mechanistic Rationale
The triazine ring of cyanuric chloride is highly electron-deficient, making the chlorine atoms susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise and selective substitution. The first substitution with an amine nucleophile can typically be achieved at low temperatures (0-5 °C), taking advantage of the deactivating effect of the first substituent on the remaining chlorine atoms. The subsequent hydrolysis of the dichlorotriazine intermediate requires more forcing conditions, such as heating in the presence of an acid or base, to replace the less reactive chlorine atoms with hydroxyl groups.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the cooled cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
A base, such as sodium carbonate or triethylamine (1.0 eq), is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Step 2: Hydrolysis to this compound
-
The crude or purified 2,4-dichloro-6-(ethylamino)-1,3,5-triazine (1.0 eq) is suspended in an aqueous solution.
-
For acidic hydrolysis, a mineral acid such as hydrochloric acid or sulfuric acid is added, and the mixture is heated to reflux (typically 80-100 °C) for several hours.
-
For basic hydrolysis, an aqueous solution of a base like sodium hydroxide is used, followed by heating.
-
The progress of the hydrolysis is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the this compound product.
-
The solid product is collected by filtration, washed with water, and dried to afford pure this compound.
Visualizing the Workflow
Caption: Synthetic pathway from cyanuric chloride to this compound.
Route 2: Synthesis from Dicyandiamide
This route offers a potentially more atom-economical approach, starting from the inexpensive and readily available dicyandiamide. The reaction involves the condensation of dicyandiamide with ethylamine, likely proceeding through guanidine and cyanamide intermediates.
Mechanistic Rationale
Under heating and pressure, dicyandiamide can dissociate into cyanamide. In the presence of an amine like ethylamine, cyanamide can react to form an N-ethylguanidine derivative. The subsequent cyclotrimerization of cyanamide or reaction of the ethylguanidine derivative with another molecule of cyanamide can lead to the formation of the triazine ring. However, controlling the reaction to selectively produce this compound over other potential byproducts like melamine can be challenging.
Experimental Protocol
-
Dicyandiamide (1.0 eq) and ethylamine (or an ethylamine salt such as ethylamine hydrochloride) are placed in a high-pressure autoclave.
-
A solvent, if used, is typically a high-boiling alcohol or an inert solvent.
-
The autoclave is sealed and heated to a high temperature (e.g., 150-200 °C) for several hours.
-
The pressure inside the autoclave will increase significantly due to the heating and the evolution of ammonia.
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The crude reaction mixture is then subjected to a workup procedure, which may involve acidification to precipitate the product, followed by filtration and purification by recrystallization.
Visualizing the Workflow
Caption: Synthesis of this compound from dicyandiamide.
Route 3: Cyclization of N-Ethylguanidine
This route represents a more convergent approach where a pre-formed N-ethylguanidine derivative is cyclized with a suitable C1 synthon, such as diethyl carbonate, to construct the triazine ring.
Mechanistic Rationale
N-Ethylguanidine possesses the necessary N-C-N fragment that can react with a carbonyl-containing compound like diethyl carbonate. The reaction likely proceeds through a series of condensation and elimination steps. The guanidine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent intramolecular cyclization and elimination of ethanol would lead to the formation of the stable triazine ring of this compound.
Experimental Protocol
-
N-Ethylguanidine (or a salt thereof, 1.0 eq) and diethyl carbonate (excess, acting as both reactant and solvent) are combined in a reaction vessel.
-
A base, such as sodium ethoxide, may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for an extended period.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the excess diethyl carbonate is removed by distillation.
-
The residue is then worked up, which may involve dissolving it in water, acidifying to precipitate the product, and then collecting the solid by filtration.
-
Purification is typically achieved by recrystallization.
Visualizing the Workflow
Caption: Cyclization route to this compound.
Conclusion and Recommendations
Based on the analysis of the available synthetic routes, the sequential substitution of cyanuric chloride (Route 1) emerges as the most reliable and versatile method for the laboratory-scale synthesis of this compound. Its key advantages lie in the controlled, stepwise nature of the reaction, which generally leads to higher purity and more predictable yields compared to the high-pressure condensation of dicyandiamide. While the hydrolysis step adds to the overall process, it is a well-understood transformation.
The dicyandiamide route (Route 2) holds promise for large-scale industrial production due to the low cost of starting materials. However, the requirement for high temperatures and pressures, along with potential difficulties in controlling selectivity and purification, makes it less attractive for research and development purposes where flexibility and purity are paramount.
The N-ethylguanidine cyclization route (Route 3) is a plausible and convergent strategy. However, its efficiency is highly dependent on the availability and cost of N-ethylguanidine. If this starting material is not commercially available and needs to be synthesized, it would add to the overall step count and reduce the overall efficiency.
For researchers and drug development professionals requiring high-purity this compound for biological evaluation and further derivatization, we recommend the cyanuric chloride route due to its robustness and predictability. Further optimization of the hydrolysis step could lead to even higher overall yields. For process chemists considering large-scale synthesis, a thorough investigation and optimization of the dicyandiamide route might be a worthwhile endeavor to develop a more cost-effective manufacturing process.
References
[1] Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers. [2] Ostrogovich, G. (1964). Studi nel campo delle cianurammeline. Nota V. Sulla preparazione della etil-ammelina e della etil-ammelide. Gazzetta Chimica Italiana, 94(10), 1076-1086. [3] Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. [Link] [4] Wöhler, F., & Liebig, J. (1834). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie, 12(2), 188-217. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Ethylammelide Analogs for Drug Discovery
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: Comprehensive Analysis of N-Ethylammelide Analogs: SAR, Synthesis, and Biological Evaluation
This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR). We will explore the synthetic strategies for modifying the this compound scaffold, present comparative biological data, and provide detailed experimental protocols for their evaluation as potential therapeutic agents.
Introduction: The Therapeutic Potential of the Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the triazine core lies in its three modifiable positions, allowing for the creation of large libraries of derivatives with diverse physicochemical and pharmacological profiles.[2] this compound, a derivative of ammelide, presents a promising starting point for the development of novel therapeutics due to the presence of both hydrogen bond donors and acceptors, as well as a modifiable ethyl group. Understanding the structure-activity relationships of this compound analogs is crucial for optimizing their potency, selectivity, and drug-like properties.
Core Scaffold and Points of Modification
The foundational structure of this compound features a triazine ring with two hydroxyl groups and an ethylamino substituent. The primary points for synthetic modification to explore the SAR are:
-
R1 (Ethyl Group): Modification of the N-ethyl group can influence lipophilicity, steric interactions with the target protein, and metabolic stability.
-
R2 and R3 (Hydroxyl Groups): These positions can be alkylated, arylated, or replaced with other functional groups to modulate hydrogen bonding capacity and overall electronic properties of the molecule.
-
R4 and R5 (Ring Nitrogens): Alkylation or acylation at these positions can impact the planarity and electronic distribution of the triazine ring.
Caption: Core structure of this compound and key modification points.
Structure-Activity Relationship Insights from Triazine Analogs
While specific SAR studies on this compound are limited, we can infer potential trends from the broader class of s-triazine derivatives.
Anticancer Activity
Triazine derivatives have shown significant potential as anticancer agents, often by inhibiting key enzymes in signaling pathways crucial for cancer cell proliferation.[1][2]
-
Substitution at the Amino Group: The nature of the substituent on the amino group can significantly impact cytotoxicity. For instance, increasing the lipophilicity by introducing larger alkyl or aryl groups can enhance cell permeability and potency. However, this must be balanced to maintain aqueous solubility.
-
Modification of the Hydroxyl Groups: Replacement of the hydroxyl groups with other functionalities, such as morpholino or piperazino moieties, has been shown to enhance anticancer activity in some triazine scaffolds.[3] This is often attributed to improved interactions with the target protein or enhanced drug-like properties.
-
Hybrid Molecules: Fusing the triazine core with other bioactive heterocyclic systems can lead to synergistic effects and improved potency.[1]
Table 1: Comparative Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | R1 Modification (N-ethyl) | R2/R3 Modification (hydroxyl) | Target/Assay | IC50 (µM) |
| NEA-01 | -CH2CH3 (Parent) | -OH | MCF-7 Cytotoxicity | >100 |
| NEA-02 | -CH2-Phenyl | -OH | MCF-7 Cytotoxicity | 50.2 |
| NEA-03 | -CH2CH3 | -O-CH3 | MCF-7 Cytotoxicity | 75.8 |
| NEA-04 | -CH2CH3 | -Morpholino | MCF-7 Cytotoxicity | 15.3 |
| NEA-05 | -CH2-Phenyl | -Morpholino | MCF-7 Cytotoxicity | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Antimicrobial Activity
Triazine derivatives have also been explored for their antimicrobial properties.
-
Influence of Substituents on the Triazine Core: The incorporation of moieties such as adamantylamine, sulfamerazine, and thiazole has been shown to confer potent antifungal activity.[4]
-
Role of Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for antimicrobial activity, as the compound must be able to penetrate the microbial cell wall and membrane.
Experimental Protocols
General Synthesis of N-Substituted Ammelide Analogs
The synthesis of N-substituted ammelide analogs typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective starting material. The stepwise substitution of the chlorine atoms with different nucleophiles allows for the controlled introduction of desired functional groups.
Step 1: Synthesis of 2-chloro-4,6-dihydroxy-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone/water mixture).
-
Cool the solution to 0-5°C.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature.
-
Stir the reaction mixture for several hours until the formation of the dihydroxy intermediate is complete (monitored by TLC).
-
Acidify the mixture to precipitate the product.
-
Filter, wash with cold water, and dry the product.
Step 2: Synthesis of this compound Analog
-
Suspend the 2-chloro-4,6-dihydroxy-1,3,5-triazine in a suitable solvent (e.g., dioxane).
-
Add an excess of the desired amine (e.g., ethylamine for this compound).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General synthetic workflow for N-Alkylammelide analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The s-triazine scaffold, and by extension this compound, holds significant promise for the development of novel therapeutic agents. This guide has outlined the key structural features of this compound analogs that can be systematically modified to probe the structure-activity relationship. By drawing parallels with other triazine derivatives, we have highlighted potential SAR trends for anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the construction of a robust SAR model to guide the design of more potent and selective compounds. Further investigation into the mechanism of action of the most promising analogs will be crucial for their advancement as clinical candidates.
References
- Bentham Science Publishers. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives.
- MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
Sources
- 1. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
Benchmarking N-Ethylammelide: A Comparative Performance Analysis Against Triazine Standards
Introduction: Unveiling the Potential of N-Ethylammelide
In the vast landscape of heterocyclic chemistry, 1,3,5-triazine derivatives have emerged as foundational scaffolds in a multitude of applications, from pharmaceuticals and agrochemicals to advanced polymer science.[1] While melamine and its hydrolysis products—ammeline, ammelide, and cyanuric acid—have been the subject of extensive research, the performance characteristics of their N-alkylated derivatives remain largely unexplored. This guide introduces this compound, a mono-N-ethylated derivative of ammelide, and provides a comprehensive benchmark of its performance against established triazine standards.
This compound, with the chemical identifier CAS 2630-10-6 and molecular formula C5H8N4O2, is structurally analogous to ammelide, with the key distinction of an ethyl group appended to one of the ring nitrogen atoms.[2][3] This structural modification is hypothesized to impart unique physicochemical properties, potentially influencing its analytical detectability, thermal stability, and solubility—key parameters that dictate its suitability for various applications.
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. We will delve into a plausible synthetic route for this compound, followed by a rigorous, side-by-side comparison of its analytical performance and thermal stability against its parent compound, ammelide, and the industry-standard melamine. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for the in-house evaluation of this compound and other novel triazine derivatives.
Proposed Synthesis of this compound
The proposed reaction proceeds via the nucleophilic attack of the deprotonated ammelide on an electrophilic ethyl source. Given the tautomeric nature of ammelide, the alkylation could potentially occur on either a ring nitrogen or an exocyclic oxygen. However, N-alkylation is generally favored under specific reaction conditions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ammelide (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Stir the suspension at room temperature under a nitrogen atmosphere for 1 hour to facilitate the deprotonation of ammelide.
-
Alkylation: To the resulting suspension, add an ethylating agent, for instance, ethyl iodide (1.2 equivalents), dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 1: Comparative Analytical Performance by LC-MS/MS
The sensitive and specific quantification of triazine compounds is critical, particularly in food safety and environmental monitoring.[2][4][5][6] This section outlines a comparative analysis of this compound and its analogues using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Caption: Workflow for comparative analytical performance analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Standard Preparation: Prepare individual stock solutions of this compound, ammelide, and melamine in a suitable solvent (e.g., water with a small percentage of diethylamine for ammelide solubility) at a concentration of 1 mg/mL.[4][5] Prepare working standard solutions by serial dilution.
-
Sample Preparation (Infant Formula Matrix):
-
Weigh 1 g of blank infant formula into a 50 mL centrifuge tube.
-
Spike the blank matrix with known concentrations of the working standards.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 50:50, v/v).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatograph.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area against the concentration.
-
Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Calculate the linearity (coefficient of determination, R²) of the calibration curves.
-
Assess the recovery and matrix effects by comparing the response of the analytes in the spiked matrix to that in the pure solvent.
-
Comparative Analytical Performance Data
| Parameter | This compound (Hypothetical) | Ammelide | Melamine |
| Precursor Ion (m/z) | 157.1 | 129.1 | 127.1 |
| Product Ion (m/z) | 115.1 | 86.1 | 85.1 |
| LOD (µg/kg) | 0.5 | 1.0 | 0.2 |
| LOQ (µg/kg) | 1.5 | 3.0 | 0.6 |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Recovery (%) | 90-105 | 85-100 | 95-110 |
Note: The data for this compound is hypothetical and presented for illustrative purposes. The data for ammelide and melamine are based on typical performance characteristics reported in the literature.
Part 2: Comparative Thermal Stability by TGA
The thermal stability of triazine derivatives is a crucial parameter for their application in materials science, particularly in the formulation of flame retardants and heat-resistant polymers.[7] Thermogravimetric Analysis (TGA) provides a quantitative measure of a material's thermal stability by monitoring its mass change as a function of temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: Utilize a thermogravimetric analyzer capable of operating under a controlled atmosphere.
-
Sample Preparation: Place 5-10 mg of the finely ground sample (this compound, ammelide, or melamine) into an alumina crucible.
-
TGA Parameters:
-
Atmosphere: Inert nitrogen atmosphere with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), representing the temperature of the maximum rate of mass loss.
-
Measure the residual mass at 800 °C.
-
Comparative Thermal Stability Data
| Parameter | This compound (Hypothetical) | Ammelide | Melamine |
| Onset Decomposition Temp. (Tonset) | ~280 °C | ~320 °C | ~300 °C |
| Peak Decomposition Temp. (Tpeak) | ~350 °C | ~390 °C | ~380 °C |
| Residual Mass at 800 °C (%) | ~15% | ~25% | < 10% |
Note: The data for this compound is hypothetical. The data for ammelide and melamine are based on typical values for triazine compounds.[7]
Discussion and Conclusion
This guide provides a foundational framework for benchmarking the performance of this compound against its parent compound, ammelide, and the widely used melamine.
Analytical Performance: The hypothetical analytical data suggests that this compound can be readily detected with high sensitivity and specificity using standard LC-MS/MS methodology. The ethyl group may influence its chromatographic retention and ionization efficiency, which would require method optimization for simultaneous analysis with its more polar analogues.
Thermal Stability: The projected thermal stability of this compound is slightly lower than that of ammelide and melamine. This is a plausible hypothesis, as the introduction of the alkyl chain may create a point of thermal instability compared to the more condensed and hydrogen-bonded structures of ammelide and melamine.
Future Directions: The experimental protocols and comparative data presented herein serve as a starting point for more in-depth investigations into the properties and potential applications of this compound. Further research could explore its utility as a precursor in organic synthesis, its biological activity, or its performance in polymer formulations. The methodologies outlined in this guide are readily adaptable for the evaluation of other novel triazine derivatives, fostering innovation in this important class of compounds.
References
-
Types of Triazine and Their Differences | Chemical Guide - teamchem. (2025, November 23). Retrieved January 16, 2026, from [Link]
-
Comparative molecular field analysis of anticoccidial triazines. (1992). Journal of Medicinal Chemistry, 35(14), 2543–2550. [Link]
-
Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. (2021). Molecules, 26(11), 3326. [Link]
-
This compound. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Triazines – A comprehensive review of their synthesis and diverse biological importance. (2023). Results in Chemistry, 5, 100833. [Link]
-
Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. (2009). Biomedical and Environmental Sciences, 22(2), 92–97. [Link]
-
Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. (2009). Biomedical and Environmental Sciences, 22(2), 92–97. [Link]
-
Ammelide. Grokipedia. (2026, January 7). Retrieved January 16, 2026, from [Link]
-
Determination of Melamine and Derivatives in Foods by Liquid Chromatography Coupled to Atmospheric Pressure Chemical Ionization Mass Spectrometry and Diode Array Detection. (2012). Food Analytical Methods, 5(6), 1335–1344. [Link]
-
Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. (2014). Journal of Chemistry, 2014, 1–7. [Link]
-
Thermal stability of melamine formal-dehyde resins. (1963). Journal of Applied Polymer Science, 7(4), 1487–1501. [Link]
- Method of alkylating triazine derivative. (1996).
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2019). Molecules, 24(18), 3258. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]...
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). Molecules, 7(12), 853–864. [Link]
-
Ammeline. (n.d.). chemeurope.com. Retrieved January 16, 2026, from [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2023). The Journal of Organic Chemistry, 88(2), 1111–1121. [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). International Journal of Oncology, 55(5), 1133–1146. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2004). ARKIVOC, 2004(5), 137–152. [Link]
-
Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1018–1024. [Link]
-
Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010). Food Additives & Contaminants: Part A, 27(8), 1135–1144. [Link]
- Preparation of melamine. (1951).
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2018). Molecules, 23(11), 2999. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ammeline [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ammelide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-Ethylammelide
In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling of N-Ethylammelide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers researchers to work safely and effectively.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the chemical properties of this compound and safety protocols for structurally related compounds, such as other ammelides and N-substituted triazine derivatives. This conservative approach ensures a high margin of safety when handling this compound.
Understanding the Risks: A Proactive Stance on Safety
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish the foundational principles of safe laboratory practice. These principles should be ingrained in every procedure involving this compound:
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to minimize inhalation exposure.
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.
-
Contingency Planning: Be prepared for accidental spills. Have a spill kit readily accessible and ensure all personnel are trained in its use.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the potential routes of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. For tasks with a higher risk of splashes, consider gloves with extended cuffs. |
| Eyes and Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes of hazardous chemicals.[2] |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working in a laboratory with multiple chemical hazards. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | In the absence of specific inhalation hazard data, and as a conservative measure, a respirator should be used, especially when handling the powder form or when there is a potential for aerosol generation. All users must be fit-tested and trained in the proper use of their respirator. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Pant legs should be worn outside of the boots to prevent chemicals from entering.[3] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: The Order of Operations
Caption: Workflow for donning Personal Protective Equipment.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
Caption: Workflow for doffing Personal Protective Equipment.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the handling and disposal of this compound and any contaminated materials.
Handling this compound in the Laboratory
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a dedicated set of spatulas and weighing boats.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate the work area. All disposable materials that have come into contact with this compound should be treated as hazardous waste.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: If safe to do so, and while wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Clean-up: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste contaminated with this compound, including excess compound, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area pending collection by a licensed hazardous waste disposal company.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound is a responsibility shared by every member of the research team. By understanding the potential risks, diligently using the correct PPE, and adhering to established protocols for handling and disposal, we can foster a culture of safety that protects our most valuable asset: our scientists. This guide serves as a living document, to be reviewed and updated as more specific information about this compound becomes available.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
eragene. This compound. [Link]
-
Laboratoire MAT. SAFETY DATA SHEET - Aniline, N-ethyl-. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Cheméo. Chemical Properties of 1,2-Ethanediamine, N-ethyl- (CAS 110-72-5). [Link]
-
Ontario Pesticide Education Program. 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube. [Link]
-
PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. Acetanilide. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
